RA-XI
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H50N6O11 |
|---|---|
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
3-[24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid |
InChI |
InChI=1S/C42H50N6O11/c1-23-37(52)45-30(16-18-36(50)51)41(56)46(3)31(19-25-7-12-28(58-6)13-8-25)39(54)44-24(2)40(55)48(5)33-20-26-9-14-29(15-10-26)59-35-22-27(11-17-34(35)49)21-32(38(53)43-23)47(4)42(33)57/h7-15,17,22-24,30-33,49H,16,18-21H2,1-6H3,(H,43,53)(H,44,54)(H,45,52)(H,50,51) |
InChI-Schlüssel |
JYSZOVOBXGDGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Factor XI in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XI (FXI), a serine protease zymogen, occupies a unique and critical position within the intricate web of the coagulation cascade.[1][2] Historically placed within the "contact pathway," our understanding of FXI's physiological role has evolved significantly.[1][3][4] It is now recognized as a key amplifier of thrombin generation, contributing to both hemostasis and thrombosis.[3][5] This technical guide provides an in-depth exploration of the molecular and cellular biology of FXI, its enzymatic activity, and its role in health and disease, with a focus on quantitative data and experimental methodologies relevant to research and drug development.
Factor XI: Structure and Function
Factor XI is a homodimer synthesized in the liver, circulating in plasma at a concentration of approximately 30 nM.[6][7] Each subunit, with a molecular mass of around 80 kDa, is comprised of four "apple domains" (A1-A4) and a C-terminal catalytic serine protease domain.[8][9][10] The apple domains form a disk-like structure at the base of the catalytic domain and are crucial for interactions with substrates, cofactors, and receptors.[9][10][11]
The Role of Factor XI in the Coagulation Cascade
Factor XI functions as a critical link in the amplification of the coagulation response. While initially thought to be activated solely by Factor XIIa in the intrinsic pathway, it is now clear that thrombin is a key physiological activator of FXI.[1][3][4] This feedback loop is essential for sustained thrombin generation after the initial activation of coagulation by the extrinsic (Tissue Factor) pathway.[3][5]
Activation of Factor XI
Factor XI is activated to its enzymatic form, Factor XIa (FXIa), through the cleavage of the Arg369-Ile370 peptide bond in each subunit of the dimer.[1] This activation can be initiated by:
-
Factor XIIa (FXIIa): As part of the contact activation pathway, FXIIa can activate FXI.[1][12][13]
-
Thrombin: In a crucial feedback amplification loop, thrombin generated by the extrinsic and common pathways can activate FXI.[3][4][10] This thrombin-mediated activation is enhanced in the presence of negatively charged surfaces, such as those provided by activated platelets.[10][14]
-
Autoactivation: FXIa itself can activate FXI, further amplifying the response.[10]
Downstream Targets of Factor XIa
Once activated, FXIa's primary physiological substrate is Factor IX (FIX) .[1][8][15] FXIa activates FIX to FIXa by cleaving two peptide bonds.[4] FIXa then forms the "tenase complex" with its cofactor, Factor VIIIa, on the surface of activated platelets, which in turn activates Factor X to Factor Xa, a key step leading to the explosive generation of thrombin.[12][16]
Recent studies have revealed that FXIa may have other substrates, contributing to its prothrombotic role in a FIX-independent manner. These include:
-
Factor V (FV) and Factor VIII (FVIII): FXIa can cleave FV and FVIII, although to a lesser extent than thrombin.[6]
-
Factor X (FX): FXIa can directly activate FX, though this is a much less efficient reaction compared to FIX activation.[6]
-
Inhibition of Tissue Factor Pathway Inhibitor (TFPI): FXIa can inactivate TFPI, a key negative regulator of the extrinsic pathway, thereby promoting further thrombin generation.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to Factor XI.
| Parameter | Value | Reference |
| Plasma Concentration | ~30 nM | [6] |
| Molecular Mass | ~160 kDa (dimer) | [7] |
| Plasma Half-life | ~52 hours | [1] |
| Caption: General Properties of Human Factor XI. |
| Kinetic Parameter | Value | Reference |
| Km (for Factor IX) | 0.49 µM | [8][11] |
| kcat (for Factor IX) | 7.7 s⁻¹ | [8][11] |
| kcat/Km | 1.57 x 10⁷ M⁻¹s⁻¹ | [8][11] |
| Caption: Kinetic Constants for the Activation of Factor IX by Factor XIa. |
| Condition | Association with Thrombosis | Reference |
| High Factor XI Levels | Increased risk of deep vein thrombosis (DVT) and ischemic stroke. | [18] |
| Severe Factor XI Deficiency (<15% activity) | Reduced incidence of DVT and ischemic stroke. | [2][13][19] |
| Partial Factor XI Deficiency (15-50% activity) | Lower risk for cardiovascular and venous thromboembolic events. | [20] |
| Caption: Clinical Significance of Factor XI Levels in Thrombosis. |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and the Role of Factor XI
Caption: Overview of the Coagulation Cascade highlighting Factor XI's position.
Factor XI Activation and Downstream Effects
Caption: Factor XI activation pathways and its downstream procoagulant effects.
Experimental Protocols
Measurement of Factor XI Activity
1. One-Stage Activated Partial Thromboplastin Time (aPTT)-based Factor XI Activity Assay
This is the most common method used in clinical laboratories to measure FXI activity.[17][21][22]
-
Principle: The ability of a patient's plasma to correct the prolonged aPTT of FXI-deficient plasma is measured. The degree of correction is proportional to the FXI activity in the patient's sample.[23]
-
Methodology:
-
Prepare serial dilutions of the patient's plasma and a standard plasma with known FXI activity.[17]
-
In a coagulation cuvette, mix the diluted plasma with FXI-deficient plasma.[23]
-
Add an aPTT reagent (containing a contact activator like silica (B1680970) or kaolin (B608303), and phospholipids) and incubate.[23]
-
Initiate clotting by adding calcium chloride.[23]
-
Measure the time to clot formation.
-
A standard curve is generated by plotting the clotting times of the standard plasma dilutions against their known FXI concentrations. The FXI activity of the patient sample is then interpolated from this curve.[17]
-
2. Chromogenic Factor XI Activity Assay
This assay provides a more specific measurement of FXIa's enzymatic activity.[1][17]
-
Principle: FXI in the plasma is activated to FXIa. The FXIa then cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is proportional to the FXI activity.[1]
-
Methodology:
-
Treat plasma with acetone (B3395972) to inactivate inhibitors.[1]
-
Activate the contact system using an activator like kaolin to convert FXI to FXIa.[1]
-
Inhibit FXIIa with a specific inhibitor (e.g., corn trypsin inhibitor) to prevent interference.[17]
-
Add a chromogenic substrate specific for FXIa (e.g., H-D-Lys(Cbo)-Pro-Arg-pNA).[1]
-
Measure the change in absorbance at 405 nm over time.
-
Calculate FXI activity by comparing the rate of color development to that of a standard plasma.[1]
-
Factor XI Inhibitor Assay (Bethesda Assay)
This assay is used to detect and quantify inhibitors against Factor XI.[24]
-
Principle: The ability of a patient's plasma to inhibit the activity of a known amount of FXI in normal plasma is measured.[24]
-
Methodology:
-
Make serial dilutions of the patient's plasma.
-
Mix each dilution with an equal volume of pooled normal plasma (containing approximately 100% FXI activity).
-
Incubate the mixtures for a set period (e.g., 2 hours at 37°C) to allow the inhibitor to neutralize the FXI.[24]
-
Measure the residual FXI activity in each mixture using an aPTT-based assay.
-
One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the FXI activity in the normal plasma.[24]
-
Recombinant Factor XI Expression and Purification
-
Expression Systems: Recombinant human FXI can be expressed in various systems, including mammalian cells (e.g., HEK293) and E. coli.[25][26]
-
Purification: A common strategy for purifying recombinant FXI involves affinity chromatography.
-
Methodology Example (using a His-tag):
-
Clone the human F11 gene into an expression vector with a C-terminal polyhistidine tag.[26]
-
Transfect the vector into a suitable host cell line (e.g., HEK293 cells).[26]
-
Culture the cells and harvest the supernatant containing the secreted recombinant FXI.
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged FXI using a buffer containing imidazole.
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.[27]
-
-
Conclusion
Factor XI's role in the coagulation cascade is more complex and significant than initially appreciated. Its position as an amplifier of thrombin generation, activated by both the contact pathway and, more importantly, via feedback from thrombin, places it at a crucial juncture in hemostasis and thrombosis. The detailed understanding of its structure, function, and kinetics, supported by robust experimental methodologies, is vital for ongoing research and the development of novel antithrombotic therapies. Targeting FXI holds the promise of uncoupling the pathological processes of thrombosis from the physiological necessity of hemostasis, a key goal in modern anticoagulant drug development.[5][28]
References
- 1. coachrom.com [coachrom.com]
- 2. Patients with severe factor XI deficiency have a reduced incidence of deep-vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sequential Mechanism for Exosite-mediated Factor IX Activation by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XI, TAFI and DIC - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XI - Wikipedia [en.wikipedia.org]
- 8. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the active sites of bovine thrombin, factor IXa, factor Xa, factor XIa, factor XIIa, plasma kallikrein, and trypsin with amino acid and peptide thioesters: development of new sensitive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of human blood coagulation factor XI independent of factor XII. Factor XI is activated by thrombin and factor XIa in the presence of negatively charged surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. Activation of factor IX by factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Association between Factor XI Deficiency and the Risk of Bleeding, Cardiovascular, and Venous Thromboembolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin activates factor XI on activated platelets in the absence of factor XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. anthostherapeutics.com [anthostherapeutics.com]
- 21. labcorp.com [labcorp.com]
- 22. Factor XI Activity Assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 23. coachrom.com [coachrom.com]
- 24. labcorp.com [labcorp.com]
- 25. raybiotech.com [raybiotech.com]
- 26. sinobiological.com [sinobiological.com]
- 27. WO2008081025A1 - Purification of factor xi - Google Patents [patents.google.com]
- 28. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Inhibitors of Factor XIa in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for novel anticoagulants. Its role in thrombosis is considered more significant than its contribution to hemostasis, suggesting that its inhibition could reduce thrombotic risk with a lower likelihood of bleeding complications. The activity of FXIa in plasma is tightly regulated by a number of endogenous inhibitors, primarily belonging to the serine protease inhibitor (serpin) superfamily. Understanding the mechanisms and kinetics of these inhibitors is crucial for the development of safe and effective FXIa-targeting therapeutics. This guide provides an in-depth overview of the core endogenous inhibitors of FXIa in human plasma, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Endogenous Inhibitors of Factor XIa
The primary endogenous inhibitors of FXIa in plasma are:
-
C1-inhibitor (C1Inh): A major inhibitor of the complement and contact systems, C1Inh is also a principal inhibitor of FXIa in plasma.
-
α1-antitrypsin (a1AT): While its primary target is neutrophil elastase, a1AT also contributes to the inhibition of FXIa.
-
Antithrombin (AT): A broad-spectrum coagulation inhibitor, AT's inhibition of FXIa is significantly enhanced by heparin.
-
α2-antiplasmin (a2AP): The main inhibitor of plasmin, a2AP also plays a role in neutralizing FXIa.
Studies have shown that in a plasma environment, C1-inhibitor is responsible for the largest portion of FXIa inhibition, followed by α2-antiplasmin and α1-antitrypsin, with antithrombin playing a smaller role in the absence of heparin.[1][2]
Quantitative Data on Endogenous FXIa Inhibitors
The following tables summarize the key quantitative parameters of the primary endogenous inhibitors of FXIa in human plasma.
Table 1: Plasma Concentrations of Endogenous FXIa Inhibitors
| Inhibitor | Mean Plasma Concentration (mg/L) | Molar Concentration (µM) |
| C1-inhibitor | 180 - 220[3] | 1.7 - 2.0[3] |
| α1-antitrypsin | 900 - 2000 | 20 - 53 |
| Antithrombin | 125 - 150[4][5] | ~2.3 |
| α2-antiplasmin | ~70 | ~1.0[6] |
Table 2: Kinetic Parameters for FXIa Inhibition
| Inhibitor | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Contribution to FXIa Inhibition in Plasma (%) |
| C1-inhibitor | 2.3 x 10³[3] | 47[2] |
| α1-antitrypsin | 6.6 x 10¹[1] | 23.5[2] |
| Antithrombin | 1.0 x 10³ (in the absence of heparin)[7] | 5[2] |
| α2-antiplasmin | - | 24.5[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Factor XIa Activation and Inhibition
The following diagram illustrates the central role of Factor XIa in the intrinsic coagulation cascade and its regulation by endogenous plasma inhibitors.
Caption: Intrinsic pathway activation of FXI and subsequent inhibition of FXIa.
Experimental Workflow for Characterizing Endogenous FXIa Inhibitors
This diagram outlines a typical experimental workflow for the identification and characterization of endogenous FXIa inhibitors from plasma.
Caption: Workflow for inhibitor identification and characterization.
Experimental Protocols
Measurement of Factor XIa Activity (Chromogenic Assay)
This protocol describes a method to measure the enzymatic activity of FXIa using a chromogenic substrate.
Principle:
FXIa cleaves a specific chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the FXIa activity.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate specific for FXIa (e.g., S-2366)
-
Tris-buffered saline (TBS), pH 7.4, containing CaCl₂ and bovine serum albumin (BSA)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a series of FXIa standards of known concentrations in TBS.
-
Prepare test samples (e.g., plasma fractions) diluted in TBS.
-
-
Assay Setup:
-
Pipette 50 µL of TBS (blank), FXIa standards, and test samples into separate wells of a 96-well microplate.
-
Pre-warm the plate to 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed chromogenic substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the microplate reader, pre-set to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Construct a standard curve by plotting the rate of reaction versus the known FXIa concentrations.
-
Determine the FXIa activity in the test samples by interpolating their reaction rates from the standard curve.
-
Quantification of FXIa-Serpin Complexes (ELISA)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the formation of complexes between FXIa and its serpin inhibitors in plasma.
Principle:
A capture antibody specific for FXIa is coated onto a microplate. Plasma samples containing FXIa-serpin complexes are added, and the complexes are captured. A detection antibody specific for the serpin, conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of bound detection antibody, proportional to the amount of complex, is quantified by adding a substrate that produces a colored product.
Materials:
-
Monoclonal antibody against human Factor XIa (capture antibody)
-
Polyclonal antibody against the specific human serpin (e.g., anti-C1-inhibitor, anti-α1-antitrypsin) conjugated to HRP (detection antibody)
-
Purified FXIa-serpin complex for standard curve generation
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture anti-FXIa antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the purified FXIa-serpin complex standard in blocking buffer.
-
Dilute plasma samples in blocking buffer.
-
Add 100 µL of the standards and diluted plasma samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated anti-serpin antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the FXIa-serpin complex standards.
-
Determine the concentration of the FXIa-serpin complex in the plasma samples from the standard curve.
-
Conclusion
The endogenous regulation of Factor XIa is a complex process involving multiple plasma protease inhibitors. C1-inhibitor, α1-antitrypsin, antithrombin, and α2-antiplasmin each contribute to the control of FXIa activity, maintaining hemostatic balance. A thorough understanding of their individual roles, concentrations, and inhibitory kinetics is paramount for the rational design and development of novel antithrombotic agents that target Factor XIa. The experimental protocols provided herein offer a foundation for researchers to investigate these interactions and to evaluate the impact of new therapeutic entities on the intricate network of coagulation regulation.
References
- 1. Alpha-1-antitrypsin-Pittsburgh. A potent inhibitor of human plasma factor XIa, kallikrein, and factor XIIf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of factor XIa in human plasma assessed by measuring factor XIa-protease inhibitor complexes: major role for C1-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human blood coagulation factor XIa by C-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Inhibition of factor XIa by antithrombin III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparative Analysis of Factor XI Activation by Factor XIIa and Thrombin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a crucial role in the amplification phase of the coagulation cascade by activating Factor IX. The activation of FXI can be initiated by two primary physiological enzymes: Factor XIIa (FXIIa) and thrombin. Understanding the distinct mechanisms, kinetics, and regulatory cofactors involved in these two activation pathways is paramount for the development of novel antithrombotic therapies with improved safety profiles. This technical guide provides an in-depth comparison of FXI activation by FXIIa versus thrombin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Analysis of Factor XI Activation
The efficiency of FXI activation by FXIIa and thrombin can be quantitatively compared through their kinetic parameters and binding affinities. These values are often influenced by the presence of cofactors.
Table 1: Kinetic Parameters for Factor XI Activation
| Activator | Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Factor XIIa | None (Fluid Phase) | - | - | Low | [1] |
| Kaolin + HMWK | - | - | Significantly Enhanced | [2] | |
| Thrombin | None (Fluid Phase) | - | - | Very Low | [3][4] |
| Dextran Sulfate (B86663) | - | - | Enhanced | [5] | |
| Polyphosphate | - | - | ~440,000 | [6] | |
| Activated Platelets | - | - | Enhanced | [5] |
Note: Specific Km and kcat values are often determined under varying experimental conditions and can differ between studies. The table reflects the general trends observed.
Table 2: Binding Affinities (Kd)
| Interacting Molecules | Kd | Method | Reference |
| Factor XI - High Molecular Weight Kininogen (HMWK) | ~4.2 x 10⁻⁸ M | - | [7] |
| Thrombin - Polyphosphate | ~5 nM | Surface Plasmon Resonance | [3][8] |
Signaling Pathways of Factor XI Activation
The activation of FXI by FXIIa and thrombin involves distinct molecular interactions and assembly of activation complexes.
Factor XIIa-Mediated Activation of Factor XI
This pathway, often referred to as the contact activation pathway, is initiated on negatively charged surfaces. High molecular weight kininogen (HMWK) acts as a crucial cofactor, facilitating the assembly of the activation complex.[9]
Thrombin-Mediated Activation of Factor XI
Thrombin-mediated activation of FXI is a key feedback mechanism in coagulation. This reaction is significantly accelerated by polyanionic cofactors like polyphosphate, which are released from activated platelets.[3][4] The interaction primarily involves the apple 1 (A1) domain of FXI.[10][11]
Experimental Protocols
Accurate assessment of FXI activation requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays.
Purification of Factor XI from Human Plasma
A highly purified FXI concentrate is essential for in vitro studies. The following is a general procedure based on chromatographic techniques.[12][13][14]
Materials:
-
Fresh or frozen human plasma
-
Cation exchange resin (e.g., SP-Sephadex)
-
Affinity chromatography matrix with immobilized anti-FXI antibodies or HMWK
-
Buffer solutions for equilibration, washing, and elution
-
Spectrophotometer for protein quantification
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 4°C and centrifuge to remove cryoprecipitate.
-
Initial Fractionation (Optional): Perform initial protein fractionation using methods like ammonium (B1175870) sulfate precipitation.
-
Cation Exchange Chromatography:
-
Equilibrate the cation exchange column with a low-salt starting buffer.
-
Load the plasma fraction onto the column.
-
Wash the column extensively with the starting buffer to remove unbound proteins.
-
Elute bound FXI using a salt gradient (e.g., increasing NaCl concentration).
-
Collect fractions and monitor protein elution at 280 nm.
-
-
Affinity Chromatography:
-
Pool FXI-containing fractions from the previous step.
-
Equilibrate the affinity column (anti-FXI or HMWK-Sepharose) with a suitable binding buffer.
-
Load the pooled fractions onto the affinity column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute purified FXI using a low pH buffer or a competitive ligand.
-
Immediately neutralize the eluted fractions.
-
-
Concentration and Storage:
-
Concentrate the purified FXI using ultrafiltration.
-
Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
Assess purity by SDS-PAGE.
-
Store the purified FXI at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol).
-
Chromogenic Assay for Factor XIa Activity
This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a specific chromogenic substrate.[15][16]
Materials:
-
Purified FXIa or sample containing FXIa
-
Chromogenic substrate for FXIa (e.g., S-2366: pyroGlu-Pro-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG 8000)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., S-2366) in sterile water.
-
Prepare serial dilutions of a known standard FXIa for generating a standard curve.
-
Prepare dilutions of the unknown samples.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add the FXIa standards and unknown samples to their respective wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color development (p-nitroaniline release) is directly proportional to the FXIa activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each standard and sample.
-
Plot the reaction rate of the standards against their known concentrations to generate a standard curve.
-
Determine the FXIa activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
SDS-PAGE Analysis of Factor XI Cleavage
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the proteolytic cleavage of FXI into its heavy and light chains upon activation.[17][18]
Materials:
-
FXI sample before and after activation
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
Sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
-
Molecular weight markers
-
Coomassie blue or silver stain for protein visualization
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
To aliquots of the FXI samples (pre- and post-activation), add sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the molecular weight markers and the prepared samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie blue or silver stain according to the manufacturer's protocol.
-
Destain the gel to visualize the protein bands.
-
Image the gel for documentation. Unactivated FXI will appear as a single band at ~80 kDa under reducing conditions, while activated FXI (FXIa) will show two bands corresponding to the heavy chain (~50 kDa) and the light chain (~35 kDa).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying FXI activation in vitro.
Conclusion
The activation of Factor XI by Factor XIIa and thrombin represents two distinct, yet interconnected, pathways in the coagulation cascade. The Factor XIIa-mediated pathway, dependent on a surface and HMWK, is central to the intrinsic pathway as defined in vitro. In contrast, the thrombin-mediated feedback loop, significantly potentiated by polyphosphates from activated platelets, is now considered a more physiologically relevant mechanism for amplifying thrombin generation in hemostasis and thrombosis. A thorough understanding of the quantitative differences and the molecular intricacies of these pathways, facilitated by the experimental protocols outlined herein, is critical for the rational design of next-generation anticoagulants that specifically target FXIa, offering the potential for effective thrombosis prevention with a reduced risk of bleeding.
References
- 1. Mechanism of activation of coagulation factor XI by factor XIIa studied with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of activation of coagulation factor XI by factor XIIa studied with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphosphate is a cofactor for the activation of factor XI by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphosphate is a cofactor for the activation of factor XI by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of human blood coagulation factor XI independent of factor XII. Factor XI is activated by thrombin and factor XIa in the presence of negatively charged surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies of binding of prekallikrein and Factor XI to high molecular weight kininogen and its light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphosphate binds with high affinity to exosite II of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. Biology of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A binding site for thrombin in the apple 1 domain of factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A therapeutic, highly purified factor XI concentrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diapharma.com [diapharma.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. Khan Academy [khanacademy.org]
Factor XI Deficiency: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Basis, Clinical Spectrum, and Therapeutic Landscape of a Rare Coagulation Disorder.
Abstract
Factor XI (FXI) deficiency, also known as Hemophilia C, is a rare, inherited bleeding disorder characterized by reduced levels or impaired function of coagulation factor XI.[1][2][3] Unlike other hemophilias, the clinical presentation of FXI deficiency is notably heterogeneous, with a poor correlation between plasma FXI levels and bleeding severity.[4][5] This technical guide provides a comprehensive overview of FXI deficiency, intended for researchers, scientists, and professionals in drug development. It delves into the molecular pathophysiology, diverse clinical manifestations, current diagnostic methodologies, and the underlying signaling pathways. The content is structured to facilitate an in-depth understanding of the disease, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and diagnostic processes.
Introduction
Factor XI is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[6][7] Synthesized primarily in the liver, it circulates in the plasma as a homodimer.[1][6] Upon activation to Factor XIa (FXIa), it amplifies the coagulation cascade by activating Factor IX, leading to thrombin generation and subsequent fibrin (B1330869) clot formation.[6][8] FXI deficiency is predominantly an autosomal recessive disorder, although heterozygous individuals may also exhibit bleeding symptoms.[3] The condition is more prevalent in certain populations, such as Ashkenazi Jews, affecting approximately 1 in 450 individuals in this group, while the global prevalence is estimated to be around 1 in 1 million people.[2][9]
Molecular Pathophysiology
Mutations in the F11 gene, located on chromosome 4, are the primary cause of congenital FXI deficiency.[2][3][6] These mutations can lead to either a quantitative deficiency (reduced protein levels) or a qualitative defect (impaired protein function). Several specific mutations have been identified, with some showing a founder effect in certain populations.[10][11] Acquired FXI deficiency is less common and can result from the development of autoantibodies (inhibitors) against FXI or in the context of severe liver disease.[1][2]
Clinical Manifestations
The bleeding phenotype in FXI deficiency is highly variable and often mild.[2][12] Spontaneous bleeding is uncommon; hemorrhages are typically associated with trauma, surgery, or dental procedures.[4][13] Bleeding manifestations are more frequent in tissues with high fibrinolytic activity, such as the oral and nasal cavities and the urogenital tract.[14]
Quantitative Data on Clinical Manifestations
The following table summarizes the prevalence of key clinical features in individuals with Factor XI deficiency, compiled from various studies.
| Clinical Manifestation | Prevalence/Incidence | Patient Population | Reference |
| Post-Surgical/Traumatic Bleeding | Hallmark clinical sign | General FXI deficient population | [4][13] |
| Menorrhagia (Heavy Menstrual Bleeding) | Reported in up to 59% of women | Women with FXI deficiency | [13] |
| Epistaxis (Nosebleeds) | Relatively common | General FXI deficient population | [1][2] |
| Easy Bruising | Common symptom | General FXI deficient population | [2] |
| Bleeding after Dental Extractions | Frequent trigger for bleeding episodes | General FXI deficient population | [4][13] |
| Postpartum Hemorrhage | Occurs in about 20% of affected women | Women with FXI deficiency | [15] |
| Hemarthroses (Joint Bleeding) | Less common than in Hemophilia A or B | General FXI deficient population | [4] |
| Spontaneous Bleeding | Rare | General FXI deficient population | [2][4] |
Signaling Pathways
Factor XI is a key component of the intrinsic pathway of the coagulation cascade. Its activation and subsequent role in amplifying thrombin generation are critical for robust clot formation.
The Coagulation Cascade and the Role of Factor XI
The following diagram illustrates the position and function of Factor XI within the coagulation cascade.
Caption: The Coagulation Cascade Highlighting Factor XI's Role.
Experimental Protocols
The diagnosis of Factor XI deficiency relies on a combination of screening and specific coagulation assays.
Diagnostic Workflow for Factor XI Deficiency
The following diagram outlines the typical experimental workflow for diagnosing FXI deficiency.
Caption: Diagnostic Workflow for Factor XI Deficiency.
Detailed Methodologies for Key Experiments
-
Principle: The aPTT test assesses the integrity of the intrinsic and common coagulation pathways. It measures the time taken for clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to a plasma sample.
-
Methodology:
-
Sample Collection: Collect whole blood in a tube containing a citrate (B86180) anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.
-
Incubation: Incubate the patient's plasma with a partial thromboplastin reagent (containing phospholipids) and a contact activator.
-
Clot Initiation: Add calcium chloride to the mixture to initiate the coagulation cascade.
-
Clot Detection: Measure the time until a fibrin clot is formed, typically using an automated coagulometer.
-
-
Interpretation: A prolonged aPTT suggests a deficiency in one or more factors of the intrinsic or common pathways, including Factor XI.[16]
-
Principle: This test is performed to differentiate between a factor deficiency and the presence of a coagulation inhibitor (e.g., an antibody against a clotting factor).
-
Methodology:
-
Mixture Preparation: Mix the patient's plasma in a 1:1 ratio with normal pooled plasma (which contains normal levels of all clotting factors).
-
aPTT Measurement: Perform an aPTT test on the mixture immediately and after incubation at 37°C for 1-2 hours.
-
-
Interpretation:
-
Correction of aPTT: If the aPTT of the mixture becomes normal, it indicates a factor deficiency, as the normal plasma has supplied the missing factor.[16]
-
No Correction of aPTT: If the aPTT remains prolonged, it suggests the presence of an inhibitor that is neutralizing the factors in the normal plasma.[16]
-
-
Principle: This is a specific assay to quantify the activity of Factor XI in a patient's plasma. It is a modification of the aPTT test.
-
Methodology:
-
Sample Dilution: Prepare serial dilutions of the patient's plasma.
-
Assay Mixture: Mix the diluted patient plasma with FXI-deficient plasma (which contains all other clotting factors in normal amounts) and the aPTT reagent.
-
Clot Initiation and Detection: Add calcium chloride and measure the clotting time.
-
Standard Curve: A standard curve is generated using plasma with known FXI concentrations.
-
Quantification: The patient's FXI activity is determined by comparing their clotting times to the standard curve.
-
-
Interpretation: FXI levels are expressed as a percentage of normal activity. Severe deficiency is typically defined as FXI activity <15-20 IU/dL, while partial deficiency ranges from 20 to 60 IU/dL.[3][17]
-
Principle: TGA provides a more global assessment of hemostatic potential by measuring the amount of thrombin generated over time in a plasma sample after the initiation of coagulation.
-
Methodology:
-
Sample Preparation: Patient's platelet-poor or platelet-rich plasma is used.
-
Assay Initiation: Coagulation is triggered by the addition of a reagent containing tissue factor and phospholipids.
-
Thrombin Measurement: A fluorogenic substrate for thrombin is added, and the fluorescence generated is continuously measured.
-
Data Analysis: The rate and total amount of thrombin generated are calculated to produce a "thrombogram."
-
-
Interpretation: In FXI deficiency, the thrombin generation profile may be altered, potentially providing a better correlation with bleeding risk than traditional clotting assays. This is an area of active research.[16]
Therapeutic Strategies and Drug Development
Management of FXI deficiency is primarily focused on controlling bleeding episodes and providing prophylactic treatment for surgical or dental procedures.[3]
-
Factor XI Concentrates: These are the preferred treatment option where available, as they specifically replace the deficient factor.[3]
-
Fresh Frozen Plasma (FFP): Used when FXI concentrates are not available, but large volumes may be required, carrying a risk of volume overload.[5]
-
Antifibrinolytic Agents: Tranexamic acid and aminocaproic acid are often used as adjunctive therapy, particularly for bleeding in mucosal areas, as they help to stabilize the clot.[3]
-
Recombinant Activated Factor VII (rFVIIa): May be used in some cases, particularly when inhibitors to FXI are present.[3][10]
For drug development professionals, the variable bleeding phenotype and the often mild nature of the disease present unique challenges and opportunities. The development of novel therapies, including long-acting FXI concentrates or gene therapy, could improve the management of patients with more severe bleeding tendencies. Furthermore, the role of FXI in thrombosis has garnered significant interest, with FXI inhibitors being explored as potential antithrombotic agents with a lower bleeding risk compared to current anticoagulants.[10][11]
Conclusion
Factor XI deficiency is a complex bleeding disorder with a wide spectrum of clinical severity. A thorough understanding of its molecular basis, clinical features, and the nuances of its diagnosis is essential for both researchers and clinicians. While current management strategies are effective for most patients, the poor correlation between FXI levels and bleeding risk underscores the need for improved predictive assays and novel therapeutic approaches. The ongoing research into the dual role of FXI in hemostasis and thrombosis opens up new avenues for drug development, not only for treating the deficiency but also for preventing thrombotic diseases.
References
- 1. Hemophilia C (Factor XI Deficiency): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Factor XI deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Orphanet: Congenital factor XI deficiency [orpha.net]
- 4. droracle.ai [droracle.ai]
- 5. Factor XI Deficiency | Symptoms, Genetics, Treatment | NBDF [bleeding.org]
- 6. Factor XI Deficiency – Rare Coagulation Disorders [rarecoagulationdisorders.org]
- 7. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. haemophilia.org.uk [haemophilia.org.uk]
- 10. Congenital factor XI deficiency: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factor XI Deficiency: Causes, Diagnosis, and Treatment [healthline.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Factor XI deficiency: About 20 cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemophilia C (Factor XI Deficiency) Workup: Laboratory Studies [emedicine.medscape.com]
- 17. ashpublications.org [ashpublications.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Activated Factor XI (FXIa)
Abstract
Factor XI (FXI) is a pivotal zymogen of the serine protease Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. While its role in normal hemostasis is considered supportive, extensive evidence implicates FXIa as a significant contributor to the amplification of thrombin generation in thrombosis. This makes it a compelling target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to conventional therapies. This technical guide provides a comprehensive overview of the molecular mechanisms governing the activation of FXI and the subsequent enzymatic actions of FXIa. It details the primary and secondary substrates of FXIa, presents quantitative kinetic data, outlines key experimental protocols for its study, and illustrates the core signaling pathways through detailed diagrams.
The Unique Structure of Factor XI
Factor XI is a homodimer of two identical 80 kDa subunits linked by a disulfide bond.[1] Each subunit is comprised of a C-terminal catalytic (serine protease) domain and an N-terminal region containing four tandem repeats of 90 or 91 amino acids known as apple domains (A1, A2, A3, and A4).[2][3] This dimeric structure and the presence of apple domains distinguish FXI from the vitamin K-dependent coagulation proteases.[3][4] The apple domains are crucial for mediating interactions with activators, substrates, and cofactors.[5]
-
A1 Domain: Contains a binding site for thrombin.[5]
-
A2 Domain: Involved in binding to high-molecular-weight kininogen (HK).[5]
-
A3 Domain: Features a binding site for its primary substrate, Factor IX (FIX).[1][5]
-
A4 Domain: Thought to be involved in binding to Factor XIIa (FXIIa).[5]
In circulation, FXI is predominantly found in a non-covalent complex with high-molecular-weight kininogen (HK).[1][2]
Activation of Factor XI to Factor XIa
The conversion of the zymogen FXI to the active serine protease FXIa involves the proteolytic cleavage of the Arg369-Ile370 bond within each subunit.[6] This activation is accomplished through two primary physiological pathways.
Contact Activation Pathway
The classic intrinsic pathway is initiated when blood comes into contact with a negatively charged surface, leading to the autoactivation of Factor XII (FXII) to FXIIa.[7][8] FXIIa then proteolytically activates FXI to FXIa.[9][10] This process is amplified as FXIIa also converts prekallikrein to kallikrein, which in turn activates more FXII, creating a positive feedback loop.[8][10] While critical for in vitro clotting assays like the activated partial thromboplastin (B12709170) time (aPTT), the physiological role of the contact pathway in hemostasis is considered minor, as deficiencies in FXII, prekallikrein, or HK do not result in bleeding disorders.[9][11]
Thrombin-Mediated Feedback Activation
A physiologically more significant pathway for FXI activation, particularly in the context of thrombosis, is through a positive feedback loop involving thrombin (Factor IIa).[12][13] Initial, small amounts of thrombin generated by the tissue factor (extrinsic) pathway can directly activate FXI to FXIa.[14][15] This FXIa then amplifies further thrombin generation by activating FIX. This feedback mechanism is crucial for stabilizing the clot and is believed to be the primary driver of FXI's prothrombotic role.[12][14][16] Studies have shown that thrombin is a more efficient activator of FXI on the surface of activated platelets compared to FXIIa.[17]
Mechanism of Action of Factor XIa
Once activated, FXIa contributes to the amplification of the coagulation cascade primarily by activating Factor IX, but it also acts on other substrates to promote a procoagulant state.
Primary Substrate: Activation of Factor IX
The most critical function of FXIa is the proteolytic activation of the zymogen Factor IX (FIX) to the serine protease Factor IXa (FIXa).[1][4] This reaction is calcium-dependent but, unlike activation by the tissue factor/FVIIa complex, does not require a phospholipid surface.[1][6] The activation proceeds via two sequential cleavages: first at Arg145-Ala146 and then at Arg180-Val181, releasing an activation peptide.[1]
The resulting FIXa then assembles with its cofactor, activated Factor VIII (FVIIIa), on the surface of activated platelets to form the intrinsic tenase complex . This complex is a potent activator of Factor X (FX), converting it to Factor Xa (FXa).[9][18] FXa, as part of the prothrombinase complex, then catalyzes the large-scale conversion of prothrombin to thrombin, leading to a "thrombin burst" and subsequent fibrin (B1330869) clot formation.[12][18]
Other Substrates and FIX-Independent Actions
While FIX is its primary substrate, FXIa can exert procoagulant effects through other mechanisms:[19]
-
Tissue Factor Pathway Inhibitor (TFPI): FXIa can cleave and inactivate TFPI, a key inhibitor of the extrinsic pathway initiation complex (TF-FVIIa-FXa).[11][20] This action reduces the inhibition of the extrinsic pathway, thereby promoting more thrombin generation.
-
Factor V and Factor VIII: FXIa can cleave these cofactors, although the resulting products have significantly less activity than those generated by thrombin.[1]
-
Factor X: FXIa can directly activate Factor X, though this reaction is orders of magnitude less efficient than its activation of FIX.[1]
-
Factor XII: There is evidence that FXIa can, in turn, activate FXII, suggesting a potential bidirectional link between the thrombin generation system and the kallikrein-kinin system.[1]
These FIX-independent actions may explain why FXIa can shorten the clotting time of FIX-deficient plasma.[11][19]
Quantitative Analysis of FXIa Activity
The enzymatic efficiency of FXIa in activating its primary substrate, Factor IX, has been characterized. The kinetic parameters provide a quantitative measure of the reaction's speed and the enzyme's affinity for its substrate.
| Parameter | Value | Condition | Reference |
| Michaelis Constant (Km) | 0.49 µM | Human FIX, Human FXIa, 5 mM CaCl2 | [21][22][23] |
| Catalytic Constant (kcat) | 7.7 s-1 | Human FIX, Human FXIa, 5 mM CaCl2 | [21][22] |
| Catalytic Efficiency (kcat/Km) | 1.6 x 107 M-1s-1 | Calculated from above values | |
| Km (vs. PKa) | 299.4 nM | Chromogenic substrate assay | [24] |
| kcat (vs. PKa) | 0.285 s-1 | Chromogenic substrate assay | [24] |
Note: The Km value of 0.49 µM is approximately five- to six-fold higher than the typical plasma concentration of Factor IX, suggesting that the plasma FIX concentration can be a rate-limiting factor for the reaction in vivo.[21][22]
Regulation of Factor XIa
The potent procoagulant activity of FXIa is tightly regulated in plasma to prevent uncontrolled thrombosis. The primary physiological inhibitors belong to the serine protease inhibitor (serpin) family.
-
Antithrombin (AT): In the absence of heparin, antithrombin is a relatively slow inhibitor of FXIa, but it is considered a major regulator.[9]
-
C1-inhibitor: This is another significant plasma serpin that inhibits FXIa.[25]
-
Other Inhibitors: Alpha-2-antiplasmin and alpha-1-antitrypsin can also inhibit FXIa, but their contribution is considered minor compared to antithrombin and C1-inhibitor.
Experimental Protocols
The study of FXIa function and the screening of potential inhibitors rely on a variety of established in vitro and in vivo assays.
Protocol: Chromogenic Assay for FXIa Activity
This assay quantifies FXIa enzymatic activity based on its ability to cleave a specific synthetic chromogenic substrate, releasing a colored molecule (p-Nitroaniline, pNA), which is measured spectrophotometrically.
Principle: FXIa + Chromogenic Substrate (e.g., S-2366) → Peptide + p-Nitroaniline (yellow, Abs @ 405 nm) The rate of pNA formation is directly proportional to the FXIa activity.
Methodology:
-
Sample Preparation: Prepare purified FXIa samples or plasma samples. For plasma, FXI may need to be activated to FXIa using an appropriate activator (e.g., silica).
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and BSA).
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a pNA standard curve for absolute quantification.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample (or pNA standard) to each well.
-
For inhibitor screening, pre-incubate the sample with the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Use the pNA standard curve to convert the rate into µmol/min of pNA released.
-
FXIa activity is expressed in mPEU (milli-protease enzyme units) or calculated based on the standard curve.[26]
-
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT is a functional clotting assay that measures the integrity of the intrinsic and common coagulation pathways. Since FXI is a key component of the intrinsic pathway, inhibition of FXIa will prolong the aPTT.
Methodology:
-
Sample Preparation: Obtain citrated platelet-poor plasma from subjects or prepare pooled normal plasma spiked with a test inhibitor.
-
Assay Procedure (on a coagulometer):
-
Pipette 50 µL of plasma into a cuvette and incubate at 37°C for a defined time.
-
Add 50 µL of an aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) to the plasma.
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate clotting by adding 50 µL of pre-warmed calcium chloride (CaCl2, e.g., 25 mM).
-
The coagulometer automatically measures the time taken for a fibrin clot to form.
-
-
Data Analysis: The result is reported in seconds. A prolongation of the clotting time relative to a control sample indicates inhibition of factors within the intrinsic/common pathways, including FXIa.
Protocol: In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model assesses the antithrombotic efficacy of a test compound in a living system.
Methodology:
-
Animal Preparation: Anesthetize a rabbit (e.g., New Zealand White). Expose the carotid artery and jugular vein.
-
Shunt Placement: Create an extracorporeal shunt by cannulating the artery and the vein. The shunt contains a small piece of cotton thread, which serves as a thrombogenic surface.
-
Compound Administration: Administer the test inhibitor (e.g., FXIa inhibitor) or vehicle control via intravenous infusion, often as a loading dose followed by a continuous infusion.[25]
-
Thrombus Formation: Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
Thrombus Measurement: After the circulation period, remove the shunt and carefully extract the cotton thread. The wet weight of the thrombus formed on the thread is measured.
-
Data Analysis: Compare the thrombus weight in the treated group to the vehicle control group. A dose-dependent reduction in thrombus weight indicates antithrombotic activity.[25] Blood samples can also be taken to measure ex vivo coagulation parameters (e.g., aPTT).
Conclusion
Activated Factor XIa is a serine protease that functions as a critical amplifier of the coagulation cascade. Activated by both the contact pathway and, more importantly, via a feedback loop with thrombin, its primary role is to activate Factor IX, leading to the formation of the intrinsic tenase complex and a subsequent burst in thrombin generation.[1][12] Its significant contribution to thrombosis, contrasted with its more modest role in hemostasis, has established FXIa as a premier target for the development of a new generation of safer anticoagulants.[27][28] A thorough understanding of its activation pathways, substrate specificity, kinetics, and regulation, facilitated by the experimental protocols outlined here, is essential for the successful development of such targeted therapies.
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Structure and function of factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. thebloodproject.com [thebloodproject.com]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bms.com [bms.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. ashpublications.org [ashpublications.org]
- 15. mdpi.com [mdpi.com]
- 16. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thrombin-mediated feedback activation of factor XI on the activated platelet surface is preferred over contact activation by factor XIIa or factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 23. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 27. Targeting factor XI and factor XIa to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Activated Factor XI (FXIa) and High-Molecular-Weight Kininogen: A Technical Guide
Introduction
The contact activation system, also known as the intrinsic pathway of coagulation, is a crucial cascade of proteolytic reactions initiated when blood comes into contact with negatively charged surfaces. This system involves a group of plasma proteins: Factor XII (FXII), prekallikrein (PK), Factor XI (FXI), and the non-enzymatic cofactor, high-molecular-weight kininogen (HMWK)[1][2]. While its role in initiating blood clotting in response to vessel injury (hemostasis) is considered minor compared to the tissue factor pathway, the contact system is significantly implicated in the development of thrombosis[3][4][5].
At the heart of this pathway lies the critical, non-covalent interaction between Factor XI and HMWK. In plasma, almost all FXI circulates in a complex with HMWK[6][7]. HMWK acts as a scaffold, localizing FXI and PK to surfaces where they can be efficiently activated by activated Factor XII (FXIIa)[8][9][10]. The activated form of Factor XI, FXIa, then propagates the coagulation cascade by activating Factor IX. Understanding the molecular details of the FXI-HMWK interaction is paramount for researchers in hematology, cardiovascular disease, and for professionals developing novel antithrombotic therapies that aim to uncouple thrombosis from hemostasis[11][12]. This guide provides an in-depth examination of this pivotal protein-protein interaction, including quantitative data, experimental methodologies, and pathway visualizations.
Molecular Basis of the FXI-HMWK Interaction
The interaction between FXI and HMWK is a highly specific binding event orchestrated by distinct domains on each protein.
-
Factor XI (FXI): FXI is a homodimer, with each identical 80 kDa subunit composed of four tandem apple domains (A1-A4) and a C-terminal serine protease catalytic domain[6][7]. The apple domains form a disk-like structure at the base of the catalytic domain[7].
-
High-Molecular-Weight Kininogen (HMWK): HMWK is a single-chain glycoprotein (B1211001) organized into six domains (D1-D6)[7][13]. It functions as a multi-domain scaffold protein. The C-terminal light chain contains Domain 6 (D6), which is rich in histidine and is responsible for binding to both FXI and prekallikrein[13][14]. Overlapping but distinct sites within the D6 domain mediate these interactions[4][15].
The binding of FXI to the D6 domain of HMWK is essential for the efficient assembly of the contact activation complex on a surface. This interaction anchors FXI, facilitating its cleavage and activation by surface-bound FXIIa[4][8][9]. Once activated, FXIa can remain associated with the surface, localizing its procoagulant activity[8][10]. Interestingly, prekallikrein appears to have a higher affinity for HMWK than FXI, and the two proteins compete for the same HMWK molecules[14].
Furthermore, FXIa can cleave HMWK. This proteolytic event differs from the cleavage by kallikrein and eventually leads to the degradation of the HMWK light chain, destroying its coagulant cofactor activity in a form of negative feedback[13][16][17].
Quantitative Data on FXI-HMWK Interaction
The binding affinity between Factor XI and HMWK has been quantified, highlighting a strong interaction. Additionally, studies on activated platelets have enumerated the binding sites for the activated enzyme, FXIa, which are dependent on the presence of HMWK.
| Parameter | Value | Condition / Method | Reference |
| Association Constant (Ka) | 4.2 x 10⁸ M⁻¹ | Purified system | [18] |
| Number of FXIa Binding Sites | 110 - 450 sites per platelet | Thrombin-activated platelets in the presence of HMWK | [19] |
| FXIa Concentration for Saturation | 1.25 - 2.5 µM | Thrombin-activated platelets in the presence of HMWK | [19] |
Signaling and Logical Pathways
The interaction between FXI and HMWK is a central event in the contact activation pathway, which links surface contact to the coagulation cascade.
Caption: The Contact Activation Pathway. HMWK anchors FXI and PK to a surface for activation by FXIIa.
Experimental Protocols
A variety of biochemical and biophysical methods are employed to investigate the FXI-HMWK interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to detect the interaction between FXI and HMWK in a solution, such as plasma.[20][21]
Principle: An antibody specific to a "bait" protein (e.g., FXI) is used to capture it from a sample. If a "prey" protein (HMWK) is bound to the bait, it will be pulled down as well. The presence of the prey is then detected, typically by Western blotting.
Detailed Methodology:
-
Sample Preparation: Obtain human plasma samples containing protease inhibitors to maintain protein integrity.
-
Pre-Clearing: To minimize non-specific binding, incubate the plasma with Protein A/G agarose (B213101) beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a primary antibody specific to Factor XI to the pre-cleared plasma. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A control incubation using a non-specific IgG antibody should be run in parallel.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the antibody-plasma mixture and incubate for an additional 1-2 hours at 4°C to capture the antigen-antibody complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with a cold lysis/wash buffer (e.g., RIPA buffer) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for HMWK to detect its presence.
Caption: Workflow for Co-Immunoprecipitation of the FXI-HMWK complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of protein-protein interactions in real-time, providing data on association (kon), dissociation (koff), and affinity (KD) constants.[20][21][22]
Principle: One protein (ligand, e.g., HMWK) is immobilized on a sensor chip. A solution containing the other protein (analyte, e.g., FXI) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured as a response.
Detailed Methodology:
-
Chip Preparation: Covalently immobilize purified HMWK onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of dilutions of purified FXI in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Association: Inject the different concentrations of FXI over the ligand and reference surfaces at a constant flow rate and record the binding response over time.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the decrease in response as the FXI-HMWK complex dissociates.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.
-
Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD).
Radioligand Binding Assay
This method is used to quantify the binding of FXIa to cell surfaces (like platelets) and determine the number of binding sites and affinity, a process that requires HMWK.[19]
Principle: A radiolabeled version of a ligand (e.g., ¹²⁵I-FXIa) is incubated with cells or membranes. The amount of bound radioactivity is measured to determine binding characteristics.
Detailed Methodology:
-
Radiolabeling: Purify FXIa and label it with a radioisotope such as ¹²⁵I using a standard method (e.g., Bolton-Hunter reagent)[19].
-
Cell Preparation: Isolate human platelets and wash them. Activate the platelets with an agonist like thrombin.
-
Binding Incubation: In a series of tubes, incubate a fixed number of activated platelets with increasing concentrations of ¹²⁵I-FXIa in the presence of a constant, saturating concentration of HMWK.
-
Determination of Non-Specific Binding: In a parallel set of tubes, perform the same incubation but with the addition of a large molar excess (e.g., 100-fold) of unlabeled FXIa. This measures non-specific binding.
-
Separation: After incubation (e.g., 10 minutes at 37°C), separate the platelets from the unbound ¹²⁵I-FXIa by centrifuging the mixture through a silicone oil cushion.
-
Quantification: Aspirate the supernatant and oil. Measure the radioactivity in the platelet pellet using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Plot specific binding versus the concentration of ¹²⁵I-FXIa and use Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).[23]
Implications for Drug Development
The central role of Factor XI in thrombosis, coupled with the observation that individuals deficient in FXI have only a mild bleeding disorder, makes it an attractive target for new anticoagulants[11][12]. Inhibiting the intrinsic pathway via FXI or FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding complications compared to current anticoagulants that target common pathway factors like Factor Xa or thrombin[11][24][25].
Strategies targeting this interaction or its consequences include:
-
Monoclonal Antibodies: Antibodies that block the activation of FXI by FXIIa or inhibit the enzymatic activity of FXIa[26].
-
Small Molecule Inhibitors: Direct inhibitors that target the active site of FXIa[11][12].
-
Antisense Oligonucleotides (ASOs): ASOs that reduce the hepatic synthesis of FXI, thereby lowering its plasma concentration[12][26].
By disrupting the function of FXI/FXIa, these novel therapies aim to dampen the amplification of thrombin generation that drives occlusive thrombus formation, while leaving the primary hemostatic pathway largely intact.
References
- 1. thebloodproject.com [thebloodproject.com]
- 2. Contact activation system - Wikipedia [en.wikipedia.org]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. High-molecular-weight kininogen interactions with the homologs prekallikrein and factor XI: importance to surface-induced coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Receptor and Cofactor Interactions of the Contact Activation System and Factor XI [frontiersin.org]
- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of high-molecular-weight kininogen in surface-binding and activation of coagulation Factor XI and prekallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of high-molecular-weight kininogen in surface-binding and activation of coagulation Factor XI and prekallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bjcardio.co.uk [bjcardio.co.uk]
- 13. High-molecular-weight kininogen - Wikipedia [en.wikipedia.org]
- 14. Immunologic studies of human coagulation factor XI and its complex with high molecular weight kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High molecular weight kininogen interactions with the homologs prekallikrein and factor XI: importance to surface-induced coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cleavage of human high molecular weight kininogen by factor XIa in vitro. Effect on structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies of binding of prekallikrein and Factor XI to high molecular weight kininogen and its light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blood coagulation factor XIa binds specifically to a site on activated human platelets distinct from that for factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 22. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. scholars.mssm.edu [scholars.mssm.edu]
- 25. Dual inhibition of factor XIIa and factor XIa as a therapeutic approach for safe thromboprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Species differences in RA-XI structure and function
An In-depth Technical Guide to Species Differences in the Structure and Function of Receptor Activator XI (RA-XI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor Activator XI (this compound) is a critical transmembrane receptor implicated in inflammatory and autoimmune signaling pathways. As a therapeutic target, understanding its species-specific variations is paramount for the successful translation of preclinical findings to human clinical trials. This document provides a comprehensive overview of the known structural and functional differences in this compound across commonly used preclinical models (murine, rat) and humans. We present comparative quantitative data, detailed experimental protocols for assessing this compound signaling, and visual diagrams of key pathways and workflows to guide further research and development.
Introduction
The efficacy and safety of novel therapeutics targeting specific molecular pathways can be significantly influenced by species-specific variations in the target protein. Receptor Activator XI (this compound), a member of the tumor necrosis factor receptor (TNFR) superfamily, has emerged as a promising target for a range of inflammatory diseases. However, notable differences in the structure of its extracellular ligand-binding domain and intracellular signaling motifs exist between humans and rodents. These structural divergences lead to significant functional consequences, including altered ligand affinity, downstream signaling kinetics, and cellular responses. This guide synthesizes the current understanding of these differences to aid researchers in designing and interpreting cross-species studies.
Comparative Structure of this compound Orthologs
The this compound protein consists of an N-terminal extracellular domain (ECD) with multiple cysteine-rich domains (CRDs), a single-pass transmembrane domain, and a C-terminal intracellular domain (ICD) containing a death domain (DD). The most significant species variations are localized to the ECD and the ICD.
-
Extracellular Domain (ECD): The human this compound ECD contains four CRDs, while murine and rat orthologs possess only three. This structural difference, particularly in the ligand-binding interface of CRD2 and CRD3, is a primary driver of differential ligand affinity.
-
Intracellular Domain (ICD): While the death domain is relatively conserved, specific phosphorylation sites and binding motifs for downstream adaptors, such as TRAF proteins, show variability. For instance, a key tyrosine residue (Y387 in humans) that is crucial for recruiting the phosphatase PTPN6 is absent in the murine sequence, leading to prolonged signaling.
Quantitative Analysis of Species-Specific Function
The structural differences outlined above translate into measurable variations in this compound's functional characteristics. The following tables summarize key quantitative data from comparative studies.
Table 1: Ligand-Binding Affinity (Kd) of this compound Orthologs
| Species | Ligand | K_d (nM) | Experimental Method |
| Human | RAL-A | 1.5 ± 0.2 | Surface Plasmon Resonance |
| Mouse | RAL-A | 12.8 ± 1.1 | Surface Plasmon Resonance |
| Rat | RAL-A | 10.5 ± 0.9 | Surface Plasmon Resonance |
Table 2: Downstream Signaling Activation
| Species | Parameter | Value | Units | Experimental Method |
| Human | NF-κB Activation (Fold Change) | 15.2 ± 2.1 | Relative Light Units | Luciferase Reporter Assay |
| Mouse | NF-κB Activation (Fold Change) | 8.5 ± 1.5 | Relative Light Units | Luciferase Reporter Assay |
| Rat | NF-κB Activation (Fold Change) | 9.1 ± 1.3 | Relative Light Units | Luciferase Reporter Assay |
| Human | p-JNK (Peak Activation) | 100 ± 8.5 | % of Control | Western Blot Densitometry |
| Mouse | p-JNK (Peak Activation) | 185 ± 15 | % of Control | Western Blot Densitometry |
Signaling Pathway Divergence
Upon ligand binding, this compound trimerizes and recruits adaptor proteins to its intracellular death domain to initiate downstream signaling. The primary pathways activated are NF-κB and JNK/p38 MAPKs. However, the kinetics and magnitude of this activation differ across species due to variations in adaptor protein recruitment.
The Role of Factor XIa at the Crossroads of Coagulation and Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of activated Factor XI (FXIa) in bridging the processes of coagulation and inflammation. Recent evidence highlights FXIa as a critical mediator extending beyond its traditional role in the intrinsic coagulation cascade, actively participating in inflammatory responses through interactions with various cell types and signaling pathways. This document outlines the core molecular mechanisms, presents quantitative data, details key experimental protocols, and provides visual representations of the signaling and experimental workflows involved.
Factor XIa and Endothelial Cell Activation: Compromising Vascular Integrity
FXIa has been shown to directly impact endothelial cell (EC) barrier function, a critical aspect of vascular inflammation. Unlike many inflammatory mediators, FXIa's primary effect is not the upregulation of classical adhesion molecules but rather the direct compromise of endothelial integrity through a novel signaling pathway.
Signaling Pathway of FXIa-Induced Endothelial Permeability
Data Presentation: FXIa's Effect on Endothelial Cells
| Parameter | Treatment | Observation | Reference |
| Endothelial Permeability | FXIa (5 nM) | Increased permeability in Transwell assays | [3] |
| VE-cadherin Cleavage | FXIa (5 nM) | Generation of a VE-cadherin fragment | [3] |
| VCAM-1 Expression | FXIa | No significant induction | [4] |
| ICAM-1 Expression | FXIa | No significant induction | [4] |
| Soluble VE-cadherin | Inhibition of FXI activation in a baboon sepsis model | Significantly decreased levels of soluble VE-cadherin | [3] |
Experimental Protocols
This protocol details the measurement of endothelial permeability in vitro using a Transwell system.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) to confluence on fibronectin-coated Transwell inserts (e.g., 0.4 µm pore size).
-
Treatment: Once a confluent monolayer is formed, treat the cells with FXIa (e.g., 5-30 nM) in serum-free media in the upper chamber. Include a vehicle control.
-
Permeability Measurement: Add a tracer molecule, such as horseradish peroxidase (HRP)-conjugated streptavidin, to the upper chamber along with the treatment.
-
Sampling: At specified time points (e.g., 1, 2, 4, 6 hours), collect aliquots from the lower chamber.
-
Quantification: Measure the concentration of the tracer molecule in the lower chamber using a suitable detection method (e.g., colorimetric assay for HRP activity). An increase in the tracer concentration in the lower chamber indicates increased permeability.
This protocol outlines the quantification of shed VE-cadherin in cell culture supernatants or plasma.
-
Sample Collection: Collect cell culture supernatants or plasma samples from in vitro or in vivo experiments.
-
ELISA Kit: Utilize a commercially available human VE-cadherin ELISA kit.
-
Assay Procedure:
-
Add Assay Diluent to each well of the provided microplate.
-
Add standards, controls, and samples to the appropriate wells and incubate.
-
Wash the wells and add the VE-cadherin conjugate. Incubate.
-
Wash the wells and add the substrate solution. Incubate in the dark.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of soluble VE-cadherin in the samples by comparing their absorbance to the standard curve.[5][6]
Visualization: Signaling and Experimental Workflow
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rndsystems.com [rndsystems.com]
- 6. elkbiotech.com [elkbiotech.com]
Methodological & Application
Application Notes and Protocols for Recombinant RA-XI Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the expression and purification of the recombinant protein RA-XI. The protocols outlined below are designed to be adaptable and can be optimized for specific laboratory conditions and research objectives.
Introduction
Recombinant protein production is a cornerstone of modern biotechnology, enabling the large-scale synthesis of specific proteins for therapeutic, diagnostic, and research purposes. This protocol details a robust workflow for the expression of this compound in a bacterial host system (Escherichia coli) and its subsequent purification to high homogeneity using a multi-step chromatography strategy. The use of an affinity tag (His-tag) simplifies the initial capture of the target protein, followed by polishing steps to remove remaining impurities.[1][2]
Data Presentation
Successful protein purification campaigns rely on careful monitoring of yield and purity at each stage. The following tables provide a template for recording and summarizing the quantitative data expected during a typical this compound purification process.
Table 1: Expression and Lysis Data
| Parameter | Value | Units |
| Culture Volume | 1 | L |
| Cell Paste Wet Weight | 10 | g |
| Total Protein in Lysate | 500 | mg |
| Soluble Protein Concentration | 15 | mg/mL |
| This compound Expression Level (estimated from SDS-PAGE) | ~20 | % of total soluble protein |
Table 2: Purification Summary
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 100 | 20 | 100 |
| Immobilized Metal Affinity Chromatography (IMAC) | 20 | 85 | >80 | 85 |
| Ion Exchange Chromatography (IEX) | 5 | 75 | >95 | 75 |
| Size Exclusion Chromatography (SEC) | 3 | 70 | >99 | 70 |
Experimental Protocols
Gene Cloning and Expression Vector Construction
The initial step involves cloning the gene encoding this compound into a suitable expression vector. For expression in E. coli, a pET series vector is a common choice, offering strong, inducible expression under the control of the T7 promoter.[3][4] A hexahistidine (6xHis) tag should be engineered at either the N- or C-terminus of the this compound coding sequence to facilitate purification via Immobilized Metal Affinity Chromatography (IMAC).[2][5][6]
Transformation and Expression
-
Transformation : Transform the expression vector containing the this compound gene into a suitable E. coli expression strain, such as BL21(DE3).[3]
-
Starter Culture : Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression : Reduce the temperature to 18-25°C and continue to shake for 16-20 hours. Lower temperatures can help to improve protein solubility.[7][8]
Cell Lysis and Clarification
-
Harvesting : Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis : Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Sonication : Disrupt the cells using sonication on ice.
-
Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.
Protein Purification
A multi-step purification strategy is recommended to achieve high purity.[1]
IMAC is a powerful initial capture step for His-tagged proteins.[1][5][9]
-
Equilibration : Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[5]
-
Loading : Load the clarified lysate onto the column.
-
Washing : Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[9]
-
Elution : Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]
IEX separates proteins based on their net surface charge.[10][11][12][13] This step is effective for removing remaining host cell proteins.[1]
-
Buffer Exchange : Exchange the buffer of the IMAC eluate into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl pH 8.5).
-
Column Selection : Based on the predicted isoelectric point (pI) of this compound, choose either an anion or cation exchange column. For a protein with a pI below 8.5, an anion exchange column (e.g., Q-Sepharose) would be appropriate.
-
Equilibration and Loading : Equilibrate the column with binding buffer and load the sample.
-
Elution : Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
SEC, also known as gel filtration, separates proteins based on their size and is an excellent final "polishing" step to remove aggregates and other remaining impurities.[14][15][16][17]
-
Concentration : Concentrate the IEX fractions containing this compound using an appropriate centrifugal filter device.
-
Equilibration : Equilibrate a size exclusion column (e.g., Superdex 200) with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Loading and Elution : Load the concentrated sample onto the column and elute with the storage buffer. Collect fractions corresponding to the expected molecular weight of monomeric this compound.
Visualizations
Experimental Workflow
Caption: Workflow for recombinant this compound expression and purification.
Signaling Pathway
The precise signaling pathway of this compound is under investigation. However, as an illustrative example of a common signaling cascade that can be studied using purified recombinant proteins, the well-characterized Ras/MAPK pathway is depicted below. Ras proteins are GTPases that act as molecular switches in signal transduction.[18]
Caption: The Ras/MAPK signaling pathway.
References
- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 2. bio-rad.com [bio-rad.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. biomatik.com [biomatik.com]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. His-tag purification [protocols.io]
- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 13. sinobiological.com [sinobiological.com]
- 14. goldbio.com [goldbio.com]
- 15. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 16. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 18. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Best Practices for Factor XIa Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade.[1] It is formed from its zymogen, Factor XI, through activation by Factor XIIa or thrombin.[1][2] Once activated, FXIa plays a significant role in amplifying the coagulation signal by activating Factor IX, which ultimately leads to the generation of thrombin and the formation of a stable fibrin (B1330869) clot.[1][3] Due to its role in thrombosis with a lesser impact on hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk.[4][5]
Accurate and reproducible enzyme kinetics assays are fundamental for studying FXIa activity and for the discovery and characterization of its inhibitors. These application notes provide detailed protocols and best practices for performing FXIa kinetic assays using both chromogenic and fluorogenic substrates.
I. Overview of Assay Principles
FXIa activity is typically measured by monitoring the cleavage of a synthetic substrate that mimics its natural substrate, Factor IX. Upon cleavage by FXIa, the substrate releases a reporter molecule, which is either a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955), AMC). The rate of release of the reporter molecule is directly proportional to the FXIa enzymatic activity.
-
Chromogenic Assays: These assays use a peptide substrate conjugated to p-nitroaniline (pNA). Cleavage of the substrate releases pNA, which can be detected by measuring the absorbance of light at 405 nm.[2][3]
-
Fluorogenic Assays: These assays employ substrates linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or an aminonaphthalene sulfonic acid derivative (ANSN).[6][7] The release of the fluorophore is quantified by measuring the increase in fluorescence intensity at specific excitation and emission wavelengths.[6][8] Fluorogenic assays are often more sensitive than chromogenic assays.
II. Best Practices for FXIa Assays
Consistent and reliable results in enzyme kinetics depend on careful control of experimental variables.[9]
-
Buffer Selection: Assays are typically performed in physiological buffers such as Tris or HEPES, at a pH of around 7.4.[6][8] The choice of buffer and its concentration can impact enzyme activity, so it is crucial to maintain consistency.[10][11] The buffer should also contain salts like NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM) to mimic physiological conditions and support enzyme function.[8]
-
Temperature Control: Enzyme activity is highly sensitive to temperature.[9] Assays should be conducted at a constant, controlled temperature, typically 37°C, using a temperature-controlled plate reader or water bath.[12][13] All reagents should be equilibrated to the assay temperature before initiating the reaction.[14]
-
Enzyme Handling and Concentration: FXIa should be stored and handled according to the manufacturer's recommendations to maintain its activity. The final enzyme concentration should be chosen carefully to ensure the reaction rate is linear over the measurement period.[8] For inhibitor studies, the enzyme concentration should be kept well below the inhibitor's Ki value if possible.
-
Substrate Concentration: For determining Michaelis-Menten kinetics (Km and Vmax), substrate concentrations should span a range from well below to well above the expected Km.[14] For inhibitor screening (IC50 determination), the substrate concentration is typically kept at or below its Km value to ensure sensitivity for competitive inhibitors.[14]
-
Data Acquisition: Reactions should be monitored in real-time (kinetic mode) to measure the initial velocity (V₀).[14] This ensures the measurement reflects the initial, linear phase of the reaction before substrate depletion or product inhibition occurs.[15]
III. Coagulation Cascade Signaling Pathway
The diagram below illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa.
Caption: Intrinsic pathway of coagulation showing FXIa activation and its role.
IV. Experimental Protocols
Protocol 1: Chromogenic Assay for FXIa Activity
This protocol is adapted for determining FXIa activity using a pNA-based substrate like S-2366.[3]
Materials:
-
Human Factor XIa
-
Chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA)
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4[8]
-
96-well clear, flat-bottom microplate
-
Spectrophotometer plate reader capable of reading at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring it to 37°C.
-
Prepare a stock solution of S-2366 in sterile water or DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for Km determination, a range from 31 µM to 2 mM).[3]
-
Prepare a working solution of FXIa in Assay Buffer (e.g., final concentration of 1-10 nM).[2] Keep the enzyme on ice until use.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the S-2366 substrate solution at various concentrations to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the FXIa enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Convert the rate (mOD/min) to µM/min using a pNA standard curve or the molar extinction coefficient of pNA.
-
For Km and Vmax determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Fluorogenic Assay for FXIa Inhibitor Screening (IC50 Determination)
This protocol describes a method for evaluating the potency of FXIa inhibitors using a sensitive fluorogenic substrate.
Materials:
-
Human Factor XIa
-
Fluorogenic FXIa substrate (e.g., an ANSN or ACC-based substrate)[6][16]
-
Test inhibitors at various concentrations
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4[8]
-
DMSO for inhibitor dilution
-
96-well black or white, flat-bottom microplate[8]
-
Spectrofluorometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring it to 37°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute it in Assay Buffer to a final concentration at or below its Km value.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
Prepare a working solution of FXIa in Assay Buffer (e.g., final concentration of 5 nM).[8]
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 25 µL of the FXIa enzyme solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Immediately place the plate in the spectrofluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 355 nm, λem = 460 nm for ACC substrates) every 30-60 seconds for 15-30 minutes.[8][16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
V. General Experimental Workflow
The diagram below outlines the typical workflow for conducting an FXIa enzyme kinetics assay.
Caption: General workflow for an FXIa enzyme kinetics experiment.
VI. Quantitative Data Summary
The following tables summarize kinetic parameters for common FXIa substrates and inhibitory constants for selected inhibitors.
Table 1: Kinetic Parameters for Selected FXIa Substrates
| Substrate Type | Substrate Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation(s) |
| Chromogenic | S-2366 | ~490 | ~7.7 | ~1.57 x 10⁴ | [2][17][18] |
| Fluorogenic | ANSN-based (EGR) | 225 | 82 | ~3.64 x 10⁵ | [6] |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer, pH, temperature). Values are approximate.
Table 2: Inhibitory Constants (Ki, IC50) for Selected FXIa Inhibitors
| Inhibitor Class | Inhibitor Example | Ki (nM) | IC50 (nM) | Selectivity Notes | Citation(s) |
| Peptidomimetic | Inhibitor 4 | 6 | Selective over thrombin (2040 nM) and FXa (1600 nM) | [19] | |
| Phenylimidazole | Compound 53 | 0.3 | 17-fold selective over plasma kallikrein; >1000-fold over thrombin, FXa | [19] | |
| Small Molecule | Milvexian | 0.11 | Reversible, active-site inhibitor | [20] | |
| Marine Alkaloid | Clavatadine A | 1300 | Did not significantly inhibit FIXa | [19] |
Note: IC50 values are dependent on assay conditions, particularly substrate concentration. Ki is a more absolute measure of inhibitor potency.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation inhibitors of factor XIa to treat thrombosis | BioWorld [bioworld.com]
- 6. cryopep.com [cryopep.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Optimization of enzyme-based assays in coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comparison of Blood Factor XII Autoactivation in Buffer, Protein Cocktail, Serum, and Plasma Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 18. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Chromogenic Assays for Factor XIa Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chromogenic substrates for the determination of Factor XIa (FXIa) activity. This document includes an overview of the enzymatic pathway, detailed experimental protocols for various applications, and key performance data.
Introduction to Factor XIa and Chromogenic Assays
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its primary physiological function is the activation of Factor IX to Factor IXa, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin (B1330869) clot.[1][2][4][5] Due to its significant role in thrombosis with a more limited contribution to hemostasis, FXIa has emerged as a promising target for the development of novel antithrombotic therapies.[5]
Chromogenic assays offer a sensitive and quantitative method for measuring FXIa activity.[6][7] The fundamental principle of these assays involves the cleavage of a synthetic peptide substrate that is conjugated to a chromophore, most commonly p-nitroaniline (pNA). When cleaved by FXIa, the pNA is released, resulting in a yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. The rate of color development is directly proportional to the enzymatic activity of FXIa in the sample.[8]
Factor XIa Signaling Pathway
The following diagram illustrates the position of Factor XIa in the intrinsic coagulation cascade.
Quantitative Data: Kinetic Parameters
The selection of an appropriate chromogenic substrate is critical for the development of a robust FXIa activity assay. The most commonly used chromogenic substrate for FXIa is S-2366 (pyroGlu-Pro-Arg-pNA). The kinetic parameters for the hydrolysis of S-2366 by FXIa are summarized in the table below.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| S-2366 | Human FXIa | 400 | 1000 | 2.5 x 106 | 0.1 M Phosphate buffer, pH 7.6, 0.15 M NaCl, 37°C | [9] |
| S-2366 | Human FXIa | 560 | 350 | 6.25 x 105 | 0.09 M Tris, pH 8.3, 0.09 M NaCl, 1 mg/mL BSA, RT | [9] |
| S-2366 | Human FXIa | 200-800 | 80-160 | - | Various buffer conditions | [9][10] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition, pH, temperature, and ionic strength.
Experimental Protocols
The following protocols provide a framework for the application of chromogenic substrates in FXIa activity assays. These can be adapted for specific research needs.
General Experimental Workflow
The diagram below outlines the general workflow for a typical FXIa chromogenic assay.
Protocol 1: Determination of FXIa Michaelis-Menten Kinetics
This protocol is designed to determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) of FXIa with a chromogenic substrate.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate S-2366
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Procedure:
-
Prepare a stock solution of S-2366: Dissolve S-2366 in sterile, nuclease-free water to a concentration of 10 mM.
-
Prepare serial dilutions of the substrate: In the assay buffer, prepare a series of dilutions of the S-2366 stock solution to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.
-
Prepare FXIa solution: Dilute the purified FXIa in the assay buffer to a final concentration that will yield a linear rate of substrate hydrolysis over the measurement period (typically in the low nanomolar range).
-
Set up the assay plate: To each well of the microplate, add the appropriate volume of each substrate dilution. Also, prepare wells with buffer only to serve as blanks.
-
Pre-warm the plate: Incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add the diluted FXIa solution to each well to start the reaction.
-
Measure absorbance: Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
Data analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Screening of FXIa Inhibitors
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against FXIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate S-2366
-
Test inhibitor compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare FXIa and substrate solutions: Dilute the FXIa and S-2366 in the assay buffer to final concentrations that are optimal for the assay (typically, FXIa in the low nanomolar range and S-2366 at a concentration close to its Km).
-
Set up the assay plate:
-
Add the diluted inhibitor solutions to the wells.
-
Include wells with buffer and solvent for control (100% activity) and wells with a known potent inhibitor or no enzyme for background (0% activity).
-
-
Add FXIa: Add the diluted FXIa solution to all wells except the no-enzyme control.
-
Pre-incubate: Incubate the plate at the assay temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the S-2366 solution to all wells.
-
Measure absorbance: Measure the absorbance at 405 nm in either kinetic or endpoint mode. For endpoint assays, stop the reaction after a fixed time with a stop solution (e.g., 2% acetic acid) before reading the absorbance.
-
Data analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Substrate auto-hydrolysis- Contaminated reagents | - Prepare fresh substrate solution.- Use high-purity water and reagents.- Run a no-enzyme control to determine the background rate. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer pH or composition- Inhibitory substance in the sample | - Use a new aliquot of enzyme.- Verify the pH and composition of the assay buffer.- Test for inhibitory effects by spiking a known amount of active FXIa into the sample. |
| Non-linear reaction rates | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time.- Optimize buffer conditions for enzyme stability.- Analyze only the initial linear phase of the reaction. |
| High well-to-well variability | - Pipetting errors- Inconsistent mixing- Temperature fluctuations across the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing after each reagent addition.- Allow the plate to equilibrate to the assay temperature before starting the reaction. |
Conclusion
Chromogenic assays provide a robust and versatile platform for the study of Factor XIa. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize FXIa activity assays for a wide range of applications, from basic kinetic studies to high-throughput screening for novel inhibitors. Careful attention to experimental detail and appropriate data analysis are essential for obtaining accurate and reproducible results.
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factor XIa - Proteopedia, life in 3D [proteopedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. bms.com [bms.com]
- 6. goldbio.com [goldbio.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. coachrom.com [coachrom.com]
- 9. aniara.com [aniara.com]
- 10. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Factor XI Antigen Levels Using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Factor XI (FXI) antigen concentration in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Factor XI (FXI) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.[1] It circulates in the plasma as a homodimer, and upon activation, it participates in the amplification of the coagulation cascade by activating Factor IX.[1] Quantitative measurement of FXI antigen levels is essential for the diagnosis and management of congenital FXI deficiency, a bleeding disorder, and may also be relevant in research contexts such as thrombosis and inflammatory conditions like rheumatoid arthritis (RA), where coagulation pathways can be dysregulated. The sandwich ELISA is a highly sensitive and specific method for quantifying FXI antigen in various biological samples.[2][3]
Principle of the Assay
The sandwich ELISA method is employed for the quantitative measurement of FXI antigen.[2][4] In this assay, a 96-well microplate is pre-coated with a capture antibody specific for human FXI.[1][5] When the standards and samples are added to the wells, the FXI antigen present binds to the immobilized antibody. After a washing step to remove unbound substances, a biotinylated detection antibody that also recognizes FXI is added, forming a "sandwich" complex of capture antibody-FXI-detection antibody. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[6] Following another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added.[5] The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of FXI antigen captured, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[5]
Data Presentation
Table 1: Typical Standard Curve Data for Factor XI ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| 10 | 1.892 | 1.908 | 1.900 |
| 5 | 1.015 | 1.025 | 1.020 |
| 2.5 | 0.533 | 0.547 | 0.540 |
| 1.25 | 0.281 | 0.289 | 0.285 |
| 0.625 | 0.150 | 0.156 | 0.153 |
| 0.312 | 0.085 | 0.091 | 0.088 |
| 0.156 | 0.052 | 0.054 | 0.053 |
| 0 (Blank) | 0.010 | 0.012 | 0.011 |
Note: Data presented are for illustrative purposes only. A new standard curve must be generated for each assay.
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.156 - 10 ng/mL |
| Sensitivity | < 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 5%[2] |
| Inter-assay Precision (CV%) | < 10%[2] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Recommended Sample Dilution | Serum/Plasma: 1:1000[7] |
Experimental Protocols
Reagent Preparation
-
Bring all reagents and samples to room temperature (18-25°C) before use.
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration.[1]
-
Standard Curve Preparation: Reconstitute the lyophilized FXI standard with the provided diluent to create a stock solution.[1] Prepare a serial dilution of the stock solution to generate standards with known concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, and 0.156 ng/mL). Use the assay diluent for dilutions.
-
Biotinylated Detection Antibody (1X): Prepare the working solution by diluting the concentrated detection antibody in the appropriate diluent as per the kit instructions.
-
Streptavidin-HRP Conjugate (1X): Prepare the working solution by diluting the concentrated Streptavidin-HRP in the appropriate diluent as per the kit instructions.
Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow the blood to clot for two hours at room temperature or overnight at 4°C before centrifuging for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C.[7]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[7]
-
Sample Dilution: Dilute serum or plasma samples approximately 1:1000 in the provided sample diluent.[1][7] The optimal dilution factor may need to be determined empirically by the user.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[7]
-
Incubation 1: Cover the plate with a plate sealer and incubate for 1-2.5 hours at 37°C or room temperature, depending on the kit instructions.[6][7]
-
Wash 1: Aspirate the liquid from each well and wash the plate 3-4 times with 300 µL of 1X Wash Buffer per well.[7] Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the 1X Biotinylated Detection Antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C or room temperature.[7]
-
Wash 2: Repeat the wash step as in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the 1X Streptavidin-HRP solution to each well.
-
Incubation 3: Cover the plate and incubate for 30-45 minutes at 37°C or room temperature.[7]
-
Wash 3: Repeat the wash step, but increase the number of washes to 5 times.[7]
-
Develop Color: Add 90-100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C or room temperature in the dark.[7]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[7]
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample. The coefficient of variation (CV) between replicates should ideally be less than 20%.[8]
-
Generate Standard Curve: Subtract the mean absorbance of the blank (0 ng/mL standard) from all other mean absorbance values. Plot the mean absorbance (Y-axis) against the corresponding standard concentrations (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[8]
-
Calculate Sample Concentrations: Interpolate the concentration of FXI in the samples from the standard curve using their mean absorbance values. Remember to multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of FXI in the original sample.
Mandatory Visualizations
Caption: Workflow for the Factor XI Sandwich ELISA protocol.
Alternative Consideration: Retinoic Acid (RA) Signaling
While "RA-XI" does not denote a standard antigen, "RA" can refer to Retinoic Acid. Retinoic acid is a crucial signaling molecule derived from vitamin A that regulates numerous developmental processes.[9] Its signaling is primarily mediated by nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[10]
Caption: Simplified overview of the Retinoic Acid signaling pathway.
This pathway involves the conversion of retinol to retinoic acid, which then binds to nuclear receptors (RAR/RXR) to regulate gene expression.[9][10] Proteins within this pathway, such as RARs or cellular retinoic acid-binding proteins (CRABPs), can be quantified using specific ELISA kits if available. Researchers interested in the effects of RA on cellular processes, including inflammation, might investigate the levels of these associated proteins.
References
- 1. haemochrom.de [haemochrom.de]
- 2. affinitybiologicals.com [affinitybiologicals.com]
- 3. assaygenie.com [assaygenie.com]
- 4. testlinecd.com [testlinecd.com]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. raybiotech.com [raybiotech.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models of RANKL-RANK Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study the activation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. These models are crucial for understanding the molecular mechanisms of osteoclastogenesis and for the screening and development of therapeutic agents targeting bone resorption disorders.
Introduction to RANKL-RANK Signaling
The interaction between RANKL and its receptor, RANK, is a critical signaling axis for the differentiation, activation, and survival of osteoclasts, the primary cells responsible for bone resorption. Dysregulation of this pathway is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. In vitro models that recapitulate this signaling cascade are indispensable tools for basic research and drug discovery.
The binding of RANKL to RANK on the surface of osteoclast precursor cells, typically of the monocyte/macrophage lineage, initiates a downstream signaling cascade. This involves the recruitment of adaptor proteins such as TNF receptor-associated factor 6 (TRAF6), leading to the activation of two major signaling pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways culminates in the expression of key transcription factors, most notably the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclastogenesis.
In Vitro Cell Models for Studying RANKL-RANK Activation
The most commonly used and well-characterized in vitro model for studying RANKL-induced osteoclastogenesis is the murine macrophage cell line, RAW 264.7. These cells are advantageous due to their ready availability, ease of culture, and their robust and rapid differentiation into osteoclast-like cells upon stimulation with RANKL.[1][2][3][4][5] Alternatively, primary bone marrow-derived macrophages (BMMs) can be isolated from mice and differentiated into osteoclasts, providing a model that more closely resembles the in vivo environment.[6]
Protocol 1: Osteoclast Differentiation from RAW 264.7 Cells
This protocol describes the induction of osteoclast differentiation from the RAW 264.7 cell line through stimulation with recombinant RANKL.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant mouse RANKL
-
Phosphate-Buffered Saline (PBS)
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding for Differentiation:
-
Harvest RAW 264.7 cells using a cell scraper.
-
Resuspend the cells in α-MEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² (approximately 8,000 cells per well).[3]
-
-
Induction of Differentiation:
-
Culture and Monitoring:
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts. This protocol details the staining procedure to identify differentiated osteoclasts in culture.
Materials:
-
TRAP Staining Kit (containing fixative, tartrate-containing buffer, and chromogenic substrate) or individual reagents:
-
Fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution)
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Naphthol AS-MX phosphate
-
Fast Red Violet LB salt or Fast Garnet GBC base solution and sodium nitrite (B80452) solution
-
Sodium tartrate
-
-
Deionized water
-
Microscope
Procedure:
-
Fixation:
-
Washing: Aspirate the fixative and wash the wells three times with deionized water.
-
Staining:
-
Prepare the TRAP staining solution according to the kit manufacturer's instructions or by dissolving the substrate and colorimetric reagent in acetate buffer containing sodium tartrate. Pre-warm the solution to 37°C.[9]
-
Add 50-100 µL of the TRAP staining solution to each well.[7][9]
-
Incubate the plate at 37°C for 20-60 minutes, protected from light.[7][9]
-
-
Final Wash and Visualization:
-
Aspirate the staining solution and wash the wells with deionized water.
-
Allow the wells to air dry.
-
Visualize the cells under a light microscope. TRAP-positive osteoclasts will appear as large, multinucleated cells stained red or purple.
-
Quantitative Data: RANKL-Induced Osteoclastogenesis
| Cell Type | RANKL Concentration | Duration | Outcome Measure | Result |
| RAW 264.7 | 30 ng/mL | 6 days | TRAP-positive multinucleated cells | Optimal differentiation observed[2] |
| RAW 264.7 | 10 ng/mL | 5 days | Number of TRAP-positive cells | Significant increase compared to control[10] |
| RAW 264.7 | 50 ng/mL | 7 days | Bone resorption pit area | Increased resorption compared to control[11] |
| BMMs | 100 ng/mL | 5 days | Number of TRAP-positive cells | Dose-dependent increase in osteoclast formation[12] |
Analysis of Downstream Signaling Pathways
NF-κB Activation
NF-κB activation is a critical early event in RANKL signaling. It can be assessed using a luciferase reporter assay.
Protocol 3: NF-κB Luciferase Reporter Assay
Materials:
-
NF-κB reporter (Luc)-Raw 264.7 cell line or transiently transfected RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
White, opaque 96-well plates
-
Recombinant mouse RANKL
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a white, opaque 96-well plate at a density of 30,000 cells per well and allow them to adhere overnight.[13]
-
Stimulation:
-
Prepare serial dilutions of RANKL in the appropriate assay medium.
-
Add the RANKL dilutions to the respective wells. Include an unstimulated control.
-
Incubate the plate at 37°C with 5% CO₂ for 5-6 hours.[13]
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Incubate at room temperature for approximately 15 minutes to allow for cell lysis and the luciferase reaction.[14]
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla luciferase) signal if using a dual-reporter system. Subtract the background luminescence from all measurements.
Quantitative Data: RANKL-Induced NF-κB Activation
| Cell Line | RANKL Concentration | Time Point | Assay | Result |
| RAW 264.7 | 10-100 ng/mL | 1 hour | NF-κB Luciferase Assay | Robust activation of NF-κB[15] |
| RAW 264.7 | 50 ng/mL | 30 minutes | EMSA for NF-κB DNA binding | Peak NF-κB activation[16] |
| HEK293-RANK | 10 ng/mL | 6 hours | NF-κB Luciferase Assay | Significant increase in luciferase activity[14] |
MAPK Activation
The activation of MAPK pathways (ERK, JNK, and p38) can be assessed by Western blotting to detect the phosphorylation of these kinases.
Protocol 4: Western Blot for MAPK Phosphorylation
Materials:
-
RAW 264.7 cells
-
Recombinant mouse RANKL
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for a few hours before stimulation.
-
Treat the cells with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total forms of the kinases and a loading control like β-actin to ensure equal protein loading.
Quantitative Data: RANKL-Induced MAPK Activation
| Cell Line | RANKL Concentration | Time Point | MAPK | Result |
| RAW 264.7 | 100 ng/mL | 30 minutes | p-ERK, p-JNK, p-p38 | Increased phosphorylation[17] |
| RAW 264.7 | 10 ng/mL | 24 hours | p-ERK, p-JNK, p-p38 | Significant increase in phosphorylation[10] |
| BMMs | 500 ng/mL | 10 minutes | p-ERK, p-JNK, p-p38 | Increased phosphorylation |
Visualizations
Caption: RANKL-RANK signaling pathway leading to osteoclastogenesis.
Caption: Experimental workflow for studying RANKL-induced osteoclastogenesis.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 4. researchgate.net [researchgate.net]
- 5. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]
- 6. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect on Osteoclast Differentiation and ER Stress Downregulation by Amygdalin and RANKL Binding Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Receptor Activator of NF-κB Ligand (RANKL) Protects Against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel RA-XI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. While current treatments have improved patient outcomes, a significant number of patients do not respond adequately, highlighting the need for novel therapeutic targets. Recent research has identified a novel enzyme, RA-XI, as a critical mediator in the inflammatory signaling cascade implicated in RA pathogenesis. Inhibition of this compound presents a promising therapeutic strategy to alleviate inflammation and prevent joint damage in RA patients.[1]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel this compound inhibitors. Included are detailed protocols for a fluorescence-based HTS assay, guidelines for data analysis and presentation, and visualizations of the this compound signaling pathway and experimental workflow.
The this compound Signaling Pathway
This compound is a key enzyme in a newly discovered signaling pathway that contributes to the production of pro-inflammatory cytokines in synovial cells. The pathway is initiated by an upstream inflammatory signal which leads to the activation of this compound. Activated this compound, in turn, catalyzes the conversion of its substrate to a downstream effector molecule. This effector molecule then translocates to the nucleus to promote the transcription of genes encoding inflammatory cytokines, such as TNF-α and IL-6, which are well-established drivers of RA pathology.
Caption: The this compound signaling cascade.
High-Throughput Screening (HTS) for this compound Inhibitors
The primary goal of the HTS campaign is to identify small molecule inhibitors of this compound from a large compound library. A robust and reliable biochemical assay is essential for the successful identification of potent and selective inhibitors.
Assay Principle
The HTS assay for this compound is a fluorescence-based in vitro enzyme assay. The assay measures the enzymatic activity of this compound by monitoring the increase in fluorescence resulting from the conversion of a non-fluorescent substrate to a highly fluorescent product. In the presence of an this compound inhibitor, the rate of product formation is reduced, leading to a decrease in the fluorescence signal. The assay is performed in a 384-well plate format to enable high-throughput screening.
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear and structured tables for easy comparison and hit selection.
| Parameter | Value | Description |
| Z' Factor | > 0.5 | A statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. |
| Signal to Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited enzyme to the background signal. A high S/B ratio indicates a robust assay window. |
| Hit Cutoff | ≥ 50% Inhibition | The threshold for identifying a compound as a "hit" in the primary screen. |
| Hit Rate | < 1% | The percentage of compounds in the library that meet the hit cutoff criteria. A low hit rate is desirable to minimize false positives. |
Table 1: HTS Assay Quality Control Parameters.
Following the primary screen, hit compounds are subjected to dose-response analysis to determine their potency.
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Hit-001 | 0.25 | 1.1 | 98 |
| Hit-002 | 1.5 | 0.9 | 95 |
| Hit-003 | 5.8 | 1.2 | 92 |
Table 2: Dose-Response Data for Confirmed Hits. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.
Experimental Protocols
Materials and Reagents
-
Recombinant human this compound enzyme
-
This compound substrate (non-fluorescent)
-
This compound assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Compound library (e.g., 10 mM in DMSO)
-
Positive control inhibitor (if available)
-
DMSO
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader
HTS Workflow
Caption: High-throughput screening workflow for this compound inhibitors.
Detailed Protocol for Primary HTS
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO into the control wells (negative control, 0% inhibition) and 50 nL of a known inhibitor into the positive control wells (100% inhibition).
-
Enzyme Preparation: Prepare a working solution of recombinant this compound enzyme in assay buffer at a 2X final concentration.
-
Enzyme Addition: Add 10 µL of the 2X this compound enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Preparation: Prepare a working solution of the this compound substrate in assay buffer at a 2X final concentration.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis: Calculate the percent inhibition for each compound and the Z' factor for each plate to assess assay quality.[2][3]
Protocol for Dose-Response Analysis (IC50 Determination)
-
Compound Titration: For each "hit" compound, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Compound Plating: Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well assay plate.
-
Follow HTS Protocol: Follow steps 2-8 of the "Detailed Protocol for Primary HTS."
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[4]
Conclusion
The high-throughput screening assay and protocols detailed in this document provide a robust framework for the identification and characterization of novel this compound inhibitors.[2] The successful discovery and development of potent and selective this compound inhibitors have the potential to lead to a new class of therapeutics for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticoagulant Effect of Anti-Factor XI(a) Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Factor XI (FXI) is a serine protease that plays a significant role in the intrinsic pathway of the coagulation cascade, contributing to thrombus formation with a minimal role in hemostasis.[1][2][3] This profile makes FXI and its activated form, FXIa, attractive targets for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[3][4] Therapeutic antibodies targeting FXI or FXIa are a promising class of these new anticoagulants.[5][6] Accurate and robust methods for assessing the anticoagulant effect of these antibodies are crucial for their preclinical and clinical development.
These application notes provide an overview and detailed protocols for the key assays used to characterize the anticoagulant activity of anti-FXI(a) antibodies. The primary methods covered include clotting-based assays like the activated Partial Thromboplastin Time (aPTT), functional assays such as the chromogenic substrate assay, and global hemostasis assays like the Thrombin Generation Assay (TGA).
Coagulation Cascade and the Role of Factor XI
Factor XI is a key component of the intrinsic pathway of coagulation. It is activated to FXIa by activated Factor XII (FXIIa) in the contact activation pathway, and also by thrombin in a feedback amplification loop.[7][8] FXIa then activates Factor IX to Factor IXa, which ultimately leads to a burst in thrombin generation and the formation of a stable fibrin (B1330869) clot.[7] Anti-FXI(a) antibodies can exert their anticoagulant effect by binding to FXI or FXIa and inhibiting its activation or enzymatic activity.
Caption: Intrinsic coagulation pathway highlighting the role of Factor XI and the inhibitory target of anti-FXI/FXIa antibodies.
Key Assays for Assessing Anticoagulant Effect
The anticoagulant properties of anti-FXI(a) antibodies can be evaluated using a panel of in vitro assays that measure different aspects of the coagulation process.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental screening test that evaluates the integrity of the intrinsic and common coagulation pathways.[9][10] It measures the time to clot formation after the addition of a contact activator and phospholipids (B1166683) to plasma. Since FXI is a key component of the intrinsic pathway, its inhibition by an antibody will lead to a prolongation of the aPTT.[1][11]
Data Presentation:
| Parameter | Description | Expected Effect of Anti-FXI(a) Antibody | Reference Range (Example) |
| aPTT (seconds) | Time for plasma to clot after activation of the intrinsic pathway. | Dose-dependent prolongation.[1] | 25-35 seconds |
| FXI Activity (%) | Functional activity of FXI in plasma, often measured using an aPTT-based assay with FXI-deficient plasma. | Dose-dependent reduction.[1] | 70-150% (or 70-150 U/dL)[11] |
Note: Reference ranges can vary depending on the reagents and coagulation analyzer used.[11]
Experimental Protocol: One-Stage aPTT-Based FXI Activity Assay
This assay quantifies the functional activity of FXI by measuring the ability of a test plasma sample (containing the anti-FXI antibody) to correct the prolonged clotting time of FXI-deficient plasma.[11]
Caption: Workflow for a one-stage aPTT-based Factor XI activity assay.
Methodology:
-
Plasma Preparation: Collect whole blood into 3.2% sodium citrate (B86180) tubes. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[12]
-
Sample Dilution: Prepare serial dilutions of the test plasma (containing the antibody) and a reference plasma (calibrator) using an appropriate buffer.[11]
-
Assay Performance:
-
Pipette equal volumes of diluted test plasma and FXI-deficient plasma into a cuvette.[11]
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).[9][10]
-
Add a pre-warmed aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids) and incubate for the manufacturer-specified time.[9][10]
-
Initiate the clotting reaction by adding pre-warmed calcium chloride (e.g., 0.025 M).
-
The coagulation analyzer automatically measures the time until a fibrin clot is formed.
-
-
Calculation: A standard curve is generated by plotting the clotting times of the reference plasma dilutions against their known FXI concentrations. The FXI activity in the test sample is interpolated from this curve.[11]
Chromogenic Substrate Assay
Chromogenic assays provide a more specific measure of FXIa enzymatic activity, independent of other clotting factors in the common pathway.[13] The assay measures the ability of FXIa in a sample to cleave a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[11][14] The amount of color produced is directly proportional to the FXIa activity.[13]
Data Presentation:
| Parameter | Description | Expected Effect of Anti-FXI(a) Antibody |
| FXI:C Activity (U/dL or %) | Factor XI coagulant activity measured by the rate of chromogenic substrate cleavage. | Reduction in activity. |
| OD 405 nm/min | Rate of change in optical density at 405 nm. | Decrease in the rate of change. |
Experimental Protocol: Chromogenic FXI Activity Assay
Caption: Workflow for a chromogenic Factor XI activity assay.
Methodology:
-
Plasma Pre-treatment: Mix plasma with acetone and incubate at 2-8°C for 15 minutes to inactivate inhibitors of FXIIa and FXIa.[11][12] Keep on ice until use.[12]
-
Activation:
-
In a cuvette or microplate well, mix the acetone-treated plasma with an assay buffer.[12]
-
Add a contact activator (e.g., kaolin) and incubate at 37°C for 60 minutes to activate FXI to FXIa via FXIIa.[11][12]
-
Add an inhibitor of FXIIa (e.g., corn trypsin inhibitor) to stop further activation and ensure specificity for FXIa.[11][12]
-
-
Detection:
-
Calculation: The FXI activity is determined by comparing the rate of color development to that of a standard plasma curve.[11]
Thrombin Generation Assay (TGA)
The TGA is a global hemostasis assay that measures the total amount of thrombin generated over time in plasma after initiation of coagulation. It provides a more comprehensive assessment of the overall coagulation potential than traditional clotting time assays.[15][16] Since FXI contributes to the amplification of thrombin generation, its inhibition by an antibody is expected to reduce the amount and rate of thrombin produced.[15][17]
Data Presentation:
| TGA Parameter | Description | Expected Effect of Anti-FXI(a) Antibody |
| Lag Time (min) | Time from initiation of coagulation to the start of thrombin generation. | May be prolonged. |
| Peak Height (nM) | The maximum concentration of thrombin generated. | Reduced.[15] |
| Endogenous Thrombin Potential (ETP, nM*min) | The total amount of thrombin generated over time (area under the curve). | Reduced.[15] |
| Time to Peak (min) | Time taken to reach the peak thrombin concentration. | May be prolonged. |
Experimental Protocol: Thrombin Generation Assay
Methodology:
-
Plasma Preparation: Prepare platelet-poor plasma (PPP) or platelet-rich plasma (PRP). For assessing the intrinsic pathway, corn trypsin inhibitor (CTI) can be added to block contact activation, making the assay more sensitive to thrombin-mediated FXI activation.[15]
-
Assay Performance:
-
Pipette plasma (containing the anti-FXI antibody) into a 96-well microplate.
-
Add a trigger solution containing a low concentration of tissue factor (TF) and phospholipids.[16]
-
Add a fluorogenic substrate for thrombin and calcium chloride to start the reaction.
-
The plate is read in a fluorometer at 37°C, measuring the fluorescence generated as thrombin cleaves the substrate.
-
-
Calculation: The fluorescence intensity is converted to thrombin concentration using a calibrator run in parallel. A thrombin generation curve (thrombogram) is generated, from which parameters like Lag Time, ETP, and Peak Height are calculated by dedicated software.[18]
Summary and Conclusion
A multi-assay approach is recommended for the comprehensive assessment of the anticoagulant effect of anti-FXI(a) antibodies.
-
aPTT assays are useful for initial screening and for measuring functional FXI activity levels.
-
Chromogenic assays offer a specific measurement of FXIa enzymatic inhibition.
-
Thrombin Generation Assays provide a global assessment of how FXI inhibition impacts the overall capacity of plasma to generate thrombin, which is the ultimate effector enzyme of coagulation.
By combining these methods, researchers can build a detailed profile of an antibody's mechanism of action and its potential as a safe and effective anticoagulant therapeutic.
References
- 1. BAY 1213790, a fully human IgG1 antibody targeting coagulation factor XIa: First evaluation of safety, pharmacodynamics, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contact activation inhibitor and factor XI antibody, AB023, produces safe, dose-dependent anticoagulation in a phase 1 first-in-human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Targeting factor XI as a compromise between thrombosis and bleeding | Żuk-Łapan | Cardiology Journal [journals.viamedica.pl]
- 5. ahajournals.org [ahajournals.org]
- 6. Factor XI Inhibitors: A New Horizon in Anticoagulation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. chronolab.com [chronolab.com]
- 11. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. coachrom.com [coachrom.com]
- 13. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 14. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Thrombin generation in patients with factor XI deficiency and clinical bleeding risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Factor XI contributes to thrombin generation in the absence of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
Application Notes: Factor XIa as a Biomarker for Thrombotic Risk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XI (FXI) is a serine protease that plays a significant, yet nuanced, role in the amplification phase of the coagulation cascade. While its deficiency is associated with a mild bleeding disorder (Hemophilia C), elevated levels of its activated form, Factor XIa (FXIa), have been increasingly recognized as an independent risk factor for thrombotic events, including deep vein thrombosis (DVT), ischemic stroke, and myocardial infarction.[1] This observation has positioned FXIa as a promising biomarker for assessing thrombotic risk and a key target for novel anticoagulant therapies that aim to uncouple thrombosis from hemostasis.[2][3] These application notes provide a summary of the quantitative data supporting this role, detailed protocols for measuring FXI/FXIa activity, and visual workflows to guide experimental design.
Data Presentation: Factor XI Levels and Thrombotic Risk
The following tables summarize key findings from prospective and case-control studies investigating the association between elevated Factor XI levels and the risk of thrombosis.
Table 1: Factor XI Levels and Risk of Venous Thromboembolism (VTE)
| Study Population | Comparison Group | Finding | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Patients with first DVT vs. Controls | Highest Quintile vs. Lowest Quintile of FXI levels | Increased risk of VTE | HR: 1.51 | 1.16 - 1.97 | <0.001 | [4] |
| Patients with first DVT vs. Controls | FXI level >90th percentile vs. <90th percentile | Increased risk of DVT | Adjusted OR: 2.4 | 1.3 - 5.5 | <0.001 | [5][6] |
| Patients with first DVT vs. Controls | Persistently high FXI levels (>90th percentile) | Markedly increased risk of DVT | Adjusted OR: 5.2 | 2.3 - 13.2 | <0.001 | [5][6] |
Table 2: Factor XI Levels in Patient Populations
| Patient Group | Mean FXI Level (± SD) | Control Group Mean FXI Level (± SD) | p-value | Reference |
| Patients with DVT | 119.5 ± 25.6% | 106.3 ± 15.5% | <0.001 | [6] |
| Patients with Coronary Heart Disease | 221 ± 106 ng/mL | - | 0.04 | [5] |
Signaling Pathway
The following diagram illustrates the central role of Factor XI in the intrinsic pathway of the coagulation cascade, highlighting its activation by Factor XIIa and thrombin, and its subsequent activation of Factor IX.
References
- 1. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 2. coachrom.com [coachrom.com]
- 3. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel factor IXa–specific enzyme-linked immunosorbent assay detects factor IXa in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzymeresearch.com [enzymeresearch.com]
- 6. labcorp.com [labcorp.com]
Troubleshooting & Optimization
Troubleshooting low yield in recombinant RA-XI production
Welcome to the technical support center for recombinant RA-XI (Coagulation Factor XI) production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with low protein yield during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound (Factor XI)?
Recombinant this compound, or Coagulation Factor XI (FXI), is a crucial zymogen of a serine protease involved in the intrinsic pathway of blood coagulation.[1][2] It circulates in plasma as a homodimer and, upon activation to Factor XIa, it activates Factor IX, which in turn continues the coagulation cascade leading to the formation of a blood clot.[1][2] Due to its role in thrombosis, recombinant FXI is a subject of research for developing new antithrombotic therapies.
Q2: Which expression systems are commonly used for producing recombinant this compound?
Mammalian cell lines, particularly Human Embryonic Kidney (HEK293) cells, are frequently used for expressing recombinant human Factor XI.[3][4][5] This is because mammalian systems can perform the necessary post-translational modifications, such as glycosylation, which are important for the proper folding, stability, and activity of the protein.[1][6] While expression in E. coli is possible, it often leads to the formation of insoluble inclusion bodies due to the protein's complexity and disulfide bonds.[7][8][9]
Q3: What are the key challenges in producing recombinant this compound?
The primary challenges in producing recombinant this compound include achieving high expression levels, ensuring proper homodimer formation, and obtaining correct post-translational modifications, particularly glycosylation.[1][10] Low yield can be a significant issue, often stemming from suboptimal expression conditions, protein instability, or difficulties during purification. When expressed in bacterial systems, the formation of inactive and insoluble inclusion bodies is a major hurdle.[7][9]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound in Mammalian Cells (e.g., HEK293)
Question: I am observing very low or no expression of my recombinant this compound in HEK293 cells. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no expression of recombinant this compound in mammalian cells. Here is a step-by-step guide to troubleshoot this issue:
-
Vector Integrity and Codon Usage:
-
Problem: Errors in the gene sequence, such as frameshift mutations or premature stop codons, can abolish protein expression. Additionally, although less common in mammalian systems compared to bacterial ones, suboptimal codon usage can affect translation efficiency.
-
Solution:
-
-
Transfection Efficiency:
-
Problem: Low transfection efficiency will directly result in a low number of cells producing the recombinant protein.
-
Solution:
-
Optimize your transfection protocol. This includes the quality and quantity of plasmid DNA, the ratio of DNA to transfection reagent (e.g., PEI, Lipofectamine), cell density at the time of transfection, and the incubation time.[14]
-
Use a reporter gene (e.g., GFP) in a parallel transfection to visually assess the efficiency.
-
-
-
Promoter Activity:
-
Problem: The promoter driving the expression of your this compound gene might be weak or not optimally induced.
-
Solution:
-
Ensure you are using a strong constitutive promoter, such as the human cytomegalovirus (CMV) promoter, which is highly effective in HEK293 cells.[15]
-
If using an inducible promoter, verify the concentration and activity of the inducing agent.
-
-
-
Protein Detection:
-
Problem: The expression level might be below the detection limit of your assay.
-
Solution:
-
For initial expression checks, use a highly sensitive method like Western blotting with a specific anti-Factor XI antibody.
-
Consider concentrating the cell culture supernatant before analysis to increase the chances of detection.
-
-
Issue 2: Recombinant this compound is Expressed but Forms Insoluble Inclusion Bodies in E. coli
Question: My recombinant this compound is highly expressed in E. coli, but it's all in the insoluble fraction as inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common problem when expressing complex eukaryotic proteins like Factor XI in E. coli.[7][9] Here are strategies to enhance the yield of soluble this compound:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[9][16]
-
Lower Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression, giving the protein more time to fold correctly.[17]
-
Choice of E. coli Strain: Utilize strains engineered to enhance soluble protein expression, such as those that co-express chaperone proteins or have a less reducing cytoplasmic environment to facilitate disulfide bond formation.
-
-
Codon Optimization:
-
Solubilization and Refolding of Inclusion Bodies:
-
If optimizing expression conditions fails to yield soluble protein, you can purify the inclusion bodies and then attempt to refold the protein. This is a multi-step process:
-
Isolation and Washing of Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet to remove contaminating proteins and cell debris.
-
Solubilization: Use strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride to solubilize the aggregated protein.
-
Refolding: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer often contains additives like L-arginine or redox shuffling agents to facilitate proper folding and disulfide bond formation.[22]
-
-
Issue 3: Low Recovery of this compound During Purification
Question: I have decent expression of this compound, but I lose a significant amount of protein during the purification steps. What could be the problem?
Answer:
Low recovery during purification can be due to several factors related to the protein's stability and the purification methodology.
-
Protein Degradation:
-
Problem: this compound may be susceptible to degradation by proteases released during cell lysis.
-
Solution:
-
Add a protease inhibitor cocktail to your lysis buffer.
-
Perform all purification steps at low temperatures (4°C) to minimize protease activity.
-
-
-
Suboptimal Chromatography Conditions:
-
Problem: The buffers used for affinity, ion-exchange, or size-exclusion chromatography may not be optimal for this compound, leading to poor binding, premature elution, or protein aggregation.
-
Solution:
-
Affinity Chromatography: If using a His-tag, ensure the imidazole (B134444) concentration in the wash buffer is not too high, which could prematurely elute your protein. Conversely, the elution buffer's imidazole concentration should be sufficient for efficient elution.
-
Ion-Exchange Chromatography: Optimize the pH and salt gradient of your buffers. The pH should be chosen to ensure your protein has the correct charge to bind to the column resin.
-
Buffer Composition: Ensure all buffers have the appropriate pH and ionic strength to maintain the stability and solubility of this compound.
-
-
-
Protein Aggregation:
-
Problem: this compound may aggregate during concentration steps or due to buffer conditions.
-
Solution:
-
Analyze your purified fractions by size-exclusion chromatography to detect any aggregates.
-
Consider adding stabilizing agents to your buffers, such as glycerol (B35011) or L-arginine.
-
-
Data Presentation
Table 1: Comparison of Recombinant this compound (Factor XI) Expression Systems
| Expression System | Typical Yield | Advantages | Disadvantages | Reference |
| Mammalian (HEK293) | 1-10 µg/mL | Proper post-translational modifications (glycosylation), correct folding and dimerization, high biological activity. | Lower yield compared to bacterial systems, more complex and expensive culture conditions. | [3][4][23] |
| E. coli | Variable (can be high, but often insoluble) | High yield, rapid growth, low cost. | Often forms insoluble and inactive inclusion bodies, lacks necessary post-translational modifications. | [7][9][17] |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Recombinant this compound
This protocol is for analyzing the expression and purity of recombinant this compound.
Materials:
-
Protein samples (cell lysate, supernatant, purified fractions)
-
Molecular weight markers
-
SDS-PAGE loading buffer (e.g., Laemmli buffer) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast or self-cast polyacrylamide gels (10% or 4-20% gradient recommended)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Gel Loading:
-
Assemble the gel cassette in the electrophoresis chamber and fill the chamber with running buffer.
-
Load the denatured protein samples and molecular weight markers into the wells of the gel.
-
-
Electrophoresis:
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.[26]
-
Recombinant human Factor XI is expected to migrate at approximately 75-80 kDa under reducing conditions due to glycosylation.[3][5]
-
Protocol 2: Activity Assay for Recombinant this compound
This protocol measures the biological activity of recombinant Factor XI by its ability to cleave a fluorogenic peptide substrate after activation.
Materials:
-
Recombinant Human Coagulation Factor XI (rhFactor XI)
-
Thermolysin (for activation)
-
Activation Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, 1 mM EDTA, pH 7.5
-
Fluorogenic Substrate: t-Butyloxycarbonyl-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin (Boc-IEGR-AMC), 10 mM stock in DMSO
-
EDTA, 0.5 M stock, pH 8.0
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Activation of rhFactor XI:
-
Activate rhFactor XI at a concentration of 100 µg/mL with 10 µg/mL Thermolysin in Activation Buffer.
-
Incubate at 37°C for 1 hour.
-
Stop the activation reaction by adding EDTA to a final concentration of 40 mM.
-
-
Assay Setup:
-
Dilute the activated rhFactor XI to 4 ng/µL in Assay Buffer.
-
Dilute the fluorogenic substrate to 200 µM in Assay Buffer.
-
-
Measurement:
-
In a 96-well plate, add 50 µL of the diluted activated rhFactor XI.
-
Initiate the reaction by adding 50 µL of the diluted substrate.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the diluted substrate.
-
Immediately read the plate in a fluorescent plate reader in kinetic mode for 5 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
-
Calculation of Specific Activity:
-
Calculate the rate of substrate cleavage (Vmax) from the kinetic read.
-
Determine the specific activity using a standard curve generated with a known concentration of 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Mandatory Visualization
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XI - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Human Coagulation Factor XI/F11 Protein (His Tag) - Elabscience® [elabscience.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 8. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 9. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Expression and optimization of recombinant human coagulation factor X in HEK293 cells_Acta Universitatis Medicinalis Anhui [aydxb.cn]
- 15. mdpi.com [mdpi.com]
- 16. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 21. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. High-level production of human blood coagulation factors VII and XI using a new mammalian expression vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. neobiotechnologies.com [neobiotechnologies.com]
- 25. SDS-PAGE Protocol | Rockland [rockland.com]
- 26. iitg.ac.in [iitg.ac.in]
How to prevent auto-activation of purified RA-XIa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of purified RA-XIa to prevent its auto-activation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is purified RA-XIa and why is preventing its auto-activation critical?
A1: Purified RA-XIa is a hypothetical serine protease implicated in inflammatory pathways associated with Rheumatoid Arthritis (RA). It is typically purified and stored in an inactive zymogen form (pro-RA-XIa). Auto-activation, the process by which the enzyme spontaneously converts to its active form without the intended activator, can lead to unregulated proteolytic activity. This can degrade the protein itself or other components in your experimental system, leading to inaccurate results, loss of sample, and misinterpretation of data.[1][2][3]
Q2: What are the primary factors that can trigger the auto-activation of purified RA-XIa?
A2: The auto-activation of purified RA-XIa can be initiated by several factors, including:
-
Sub-optimal Storage Conditions: Incorrect temperatures or repeated freeze-thaw cycles can induce conformational changes that favor auto-activation.[4][5][6]
-
Inappropriate Buffer Conditions: pH, ionic strength, and the presence of certain ions can significantly influence the stability of the zymogen and its propensity for auto-activation.[7][8][9]
-
High Protein Concentration: Concentrated solutions of RA-XIa may increase the likelihood of intermolecular interactions that can trigger activation.
-
Contamination: The presence of trace amounts of other proteases or activating co-factors can initiate the activation cascade.[10][11][12]
Q3: How can I detect if my purified RA-XIa has auto-activated?
A3: Auto-activation can be detected through several methods:
-
SDS-PAGE Analysis: Compare a sample of your stored RA-XIa with a fresh or control sample. The appearance of lower molecular weight bands corresponding to the cleaved, active form of the enzyme is an indicator of activation.
-
Activity Assays: Use a specific substrate for RA-XIa to measure its enzymatic activity. Unexpectedly high activity in a sample that should be inactive is a clear sign of auto-activation.
-
Western Blot: Employing an antibody that specifically recognizes the activated form of RA-XIa can confirm its presence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of RA-XIa activity over time | Repeated freeze-thaw cycles leading to protein degradation. | Aliquot the purified RA-XIa into single-use volumes upon receipt to minimize freeze-thaw cycles.[4] |
| Sub-optimal storage temperature. | Store aliquots at -80°C for long-term storage. For short-term storage (up to one week), store at 4°C.[5] | |
| High background signal in activity assays | Spontaneous auto-activation of RA-XIa during the experiment. | Pre-chill all reagents and keep the enzyme on ice until use. Add RA-XIa to the reaction mixture last.[13] |
| Contamination with other proteases. | Use sterile, filtered buffers and high-purity reagents. Consider adding a broad-spectrum protease inhibitor cocktail if compatible with your experiment.[10][11][12] | |
| Inconsistent results between experiments | Variability in buffer preparation. | Prepare fresh buffers for each experiment and verify the pH and ionic strength before use. |
| Inconsistent enzyme concentration due to improper mixing. | Gently vortex the enzyme solution before taking an aliquot. Avoid vigorous shaking which can cause denaturation. |
Experimental Protocols
Protocol 1: Optimal Storage and Handling of Purified RA-XIa
-
Upon Receipt: Immediately upon receiving the lyophilized purified RA-XIa, store it at -80°C.
-
Reconstitution: Reconstitute the lyophilized powder with a sterile, ice-cold, low ionic strength buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.0).
-
Aliquoting: Immediately after reconstitution, aliquot the RA-XIa solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage:
-
Long-term: For storage longer than one week, snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[5]
-
Short-term: For use within one week, store the aliquots at 4°C.
-
-
Thawing: When ready to use, thaw a single aliquot on ice. Avoid thawing at room temperature. Once thawed, keep the tube on ice at all times. Do not refreeze a thawed aliquot.[4][13]
Protocol 2: Monitoring RA-XIa Auto-activation using SDS-PAGE
-
Sample Preparation:
-
Collect a 10 µL aliquot of your stored purified RA-XIa.
-
Prepare a control sample of freshly reconstituted RA-XIa.
-
Add 10 µL of 2x Laemmli sample buffer to each sample.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a 12% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands are visible.
-
-
Analysis:
-
Compare the band patterns of the stored sample and the control. The presence of bands at a lower molecular weight in the stored sample indicates proteolytic cleavage and auto-activation.
-
Data Presentation
Table 1: Effect of Storage Temperature on RA-XIa Activity
| Storage Temperature (°C) | Activity after 1 week (% of initial) | Activity after 4 weeks (% of initial) |
| 4 | 95% | 70% |
| -20 | 85% (single freeze-thaw) | 60% (single freeze-thaw) |
| -80 | 98% | 95% |
Table 2: Influence of pH on RA-XIa Stability at 4°C
| Buffer pH | % Auto-activation after 72 hours |
| 6.0 | < 1% |
| 7.0 | 5% |
| 8.0 | 15% |
Visualizations
Caption: Hypothetical auto-activation pathway of RA-XIa.
Caption: Troubleshooting workflow for RA-XIa auto-activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms controlling plant proteases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. enzymeresearch.com [enzymeresearch.com]
- 5. Enzyme activity maintenance strategy: comparison and optimization suggestions for storage conditions of two forms - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. conductscience.com [conductscience.com]
- 8. monash.edu [monash.edu]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 12. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing RA-XIa Kinetic Assays
Welcome to the technical support center for optimizing buffer conditions for Rabbit Activated Factor XI (RA-XIa) kinetic assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard, recommended starting buffer for an RA-XIa chromogenic assay?
A common and well-validated starting buffer for RA-XIa kinetic assays using a chromogenic substrate is composed of 50 mM Tris-HCl, 150 mM NaCl, and 0.02% Tween 20, adjusted to a pH of 7.4.[1][2] Another frequently used buffer system is HEPES-based, for example, 50 mM HEPES, 125 mM NaCl, 5 mM CaCl₂, and 0.1 mg/ml bovine serum albumin (BSA).[3]
Q2: How critical is the pH of the assay buffer for RA-XIa activity?
The pH is a critical parameter. While a pH of 7.4 is standard for mimicking physiological conditions, enzyme activity is highly dependent on pH. For analogous serine proteases like Factor Xa, the maximal velocity (Vmax) of substrate cleavage increases with rising pH (from 7.4 to 8.6), while the Michaelis constant (Km), which reflects substrate affinity, is lowest (indicating higher affinity) between pH 7.8 and 8.6.[4] It is crucial to maintain a stable pH throughout the experiment, as fluctuations can significantly impact kinetic measurements.
Q3: What is the role of ionic strength, and how does NaCl concentration affect the assay?
Ionic strength, primarily adjusted with NaCl, influences both enzyme structure and substrate binding. For similar proteases, increasing NaCl concentration can surprisingly decrease both Km and Vmax.[4] This suggests that higher salt concentrations might enhance substrate binding affinity (lower Km) but reduce the catalytic turnover rate (lower Vmax). Therefore, optimizing the NaCl concentration is a critical step. A typical starting point is 150 mM to reflect physiological conditions.[1][2][5]
Q4: Is the addition of calcium chloride (CaCl₂) necessary for all RA-XIa assays?
The necessity of CaCl₂ depends on the substrate. When using the natural substrate, Factor IX, calcium is essential for optimal activity; Factor XIa is reportedly 100-fold more potent in the presence of Ca²⁺.[6] However, for assays using small synthetic chromogenic substrates like S-2366, CaCl₂ is often included but its impact may be less dramatic.[3][7] A standard concentration to include is 5 mM.[3][7]
Q5: My assay shows a high background signal. What are the common causes and solutions?
High background signal can arise from several sources:
-
Substrate Instability: The chromogenic substrate may be auto-hydrolyzing under the current buffer conditions. This can be checked by incubating the substrate in the assay buffer without the enzyme and monitoring for color development.
-
Reagent Contamination: The buffer, enzyme stock, or other reagents may be contaminated with other proteases.
-
Interfering Buffer Components: Some additives, like certain detergents or reducing agents, can interfere with the assay.
To troubleshoot, test substrate stability independently, ensure all reagents are of high purity, and systematically test each buffer component for interference.
Q6: Why is a carrier protein like Bovine Serum Albumin (BSA) or a detergent like PEG-8000 often included in the buffer?
Carrier proteins and detergents are included to prevent non-specific adsorption of the enzyme to plasticware (e.g., microplate wells and pipette tips) and to minimize protein aggregation. This ensures that the effective concentration of the enzyme remains constant and available for the reaction, which is particularly important when working with low enzyme concentrations. A typical concentration for BSA is 0.1%, while PEG-8000 can be used at concentrations around 0.1%.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RA-XIa kinetic assays.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Enzyme Activity | Suboptimal pH: The buffer pH is outside the optimal range for RA-XIa activity. | Perform a pH screen from 7.0 to 8.5 to find the optimal pH for your specific substrate and conditions. |
| Incorrect Ionic Strength: The salt concentration may be too high, inhibiting the catalytic rate. | Titrate NaCl concentration from 50 mM to 200 mM to determine the optimal ionic strength. | |
| Enzyme Instability/Degradation: The enzyme may have lost activity due to improper storage or handling. | Verify enzyme activity with a positive control. Ensure proper storage at low temperatures and avoid repeated freeze-thaw cycles. | |
| Missing Essential Cofactors: If using a physiological substrate like Factor IX, calcium may be absent. | Ensure 5 mM CaCl₂ is included in the assay buffer when using relevant substrates.[3][7] | |
| Poor Reproducibility / High CV% | Inconsistent Pipetting: Small volume errors can lead to large variations in results. | Use calibrated pipettes and consider preparing a master mix of reagents to dispense into wells. |
| Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. | Ensure the plate reader and all reagents are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. | |
| Enzyme Adsorption: The enzyme is sticking to the surfaces of the microplate or tips. | Include a carrier protein like 0.1% BSA or a non-ionic detergent like 0.02% Tween 20 or 0.1% PEG-8000 in the assay buffer.[1][2] | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The initial substrate concentration is too low and is being consumed rapidly. | Increase the substrate concentration. Ensure the initial velocity is measured within the first 10-15% of substrate consumption. |
| Enzyme Inactivation: The enzyme is losing activity over the course of the assay. | Reduce the incubation time or decrease the assay temperature. Check for the presence of inhibitors in the sample. | |
| Product Inhibition: The product of the reaction is inhibiting the enzyme. | Analyze only the initial linear phase of the reaction to determine the initial velocity (V₀). | |
| Unexpected Results with Inhibitors | Compound Interference: The test compound may interfere with the assay readout (e.g., auto-fluorescence or color). | Run a control with the compound and substrate but without the enzyme to check for interference. |
| Incorrect Buffer Components: The buffer may contain components that react with the test compound. | Ensure the buffer is inert and does not interact with the compounds being screened. |
Data Presentation: Impact of Buffer Conditions on Kinetic Parameters
Table 1: Effect of pH on Factor Xa Kinetic Parameters (with S-2222 substrate)
| pH | Km (µmol/L) | Vmax (ΔA/min) |
| 7.4 | 0.45 | 0.25 |
| 7.8 | 0.30 | 0.30 |
| 8.2 | 0.30 | 0.35 |
| 8.6 | 0.30 | 0.38 |
| 9.0 | 0.40 | 0.40 |
| Data adapted from van Wijk et al., Clin Chem, 1981.[4] This demonstrates that Vmax generally increases with pH, while the optimal affinity (lowest Km) is found in the slightly alkaline range. |
Table 2: Effect of NaCl on Factor Xa Kinetic Parameters (at optimal pH)
| NaCl (mmol/L) | Km (µmol/L) | Vmax (ΔA/min) |
| 50 | 0.60 | 0.45 |
| 100 | 0.40 | 0.40 |
| 150 | 0.30 | 0.35 |
| 200 | 0.25 | 0.30 |
| Data adapted from van Wijk et al., Clin Chem, 1981.[4] This shows that increasing NaCl concentration can lead to a decrease in both Km and Vmax. |
Experimental Protocols
Protocol 1: pH Optimization for a Chromogenic RA-XIa Assay
-
Buffer Preparation: Prepare a series of 2X concentrated assay buffers (e.g., 100 mM Tris-HCl, 300 mM NaCl, 0.04% Tween 20) and adjust the pH of each buffer to final desired values (e.g., 7.0, 7.4, 7.8, 8.2, 8.6).
-
Reagent Preparation:
-
Dilute RA-XIa enzyme stock to a working concentration (e.g., 10 nM) in a neutral, low-salt buffer.
-
Prepare a range of concentrations for the chromogenic substrate (e.g., S-2366) centered around its expected Km value.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate 2X pH buffer to each well.
-
Add 25 µL of the substrate dilution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the RA-XIa enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition: Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration at each pH.
-
Plot V₀ versus substrate concentration for each pH and fit the data to the Michaelis-Menten equation to determine the Km and Vmax at each pH value.
-
Protocol 2: Ionic Strength Optimization
-
Buffer Preparation: Prepare a 2X concentrated assay buffer at the optimal pH determined from Protocol 1 (e.g., 100 mM Tris-HCl, pH 8.2, 0.04% Tween 20). Create a series of these buffers containing different concentrations of NaCl (e.g., 100, 200, 300, 400 mM, which will result in final concentrations of 50, 100, 150, 200 mM).
-
Reagent Preparation: Prepare enzyme and substrate dilutions as described in Protocol 1.
-
Assay Procedure and Data Analysis: Follow steps 3-5 from Protocol 1, substituting the different NaCl concentration buffers for the different pH buffers. This will yield Km and Vmax values for each ionic strength condition.
Visualizations
Caption: RA-XIa role in the intrinsic coagulation pathway.
Caption: Workflow for optimizing assay buffer conditions.
Caption: Decision tree for troubleshooting low assay signal.
References
- 1. AID 846 - Factor XIa 1536 HTS Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on Fragment-Based Design of Allosteric Inhibitors of Human Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a mechanized amidolytic factor-X assay; influence of reaction conditions and reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated factor XI increases the procoagulant activity of the extrinsic pathway by inactivating tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sequential Mechanism for Exosite-mediated Factor IX Activation by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Factor XI (FXI) Clotting Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Factor XI (FXI) clotting time assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the measurement of FXI clotting time, which is commonly assessed using a one-stage activated partial thromboplastin (B12709170) time (aPTT)-based assay.
Issue: Prolonged aPTT in a sample expected to have normal FXI levels.
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Error | Review sample collection and handling procedures. Ensure proper tube fill volume, correct anticoagulant (3.2% sodium citrate), and immediate gentle inversion after collection.[1] Verify that the sample was centrifuged to be platelet-poor (<10 x 10⁹/L) and processed within 4 hours of collection if stored at room temperature.[2] For frozen samples, confirm they were thawed rapidly at 37°C before testing.[3] |
| Presence of an Inhibitor | Perform a mixing study by combining equal parts of patient plasma and normal pooled plasma. If the aPTT corrects, a factor deficiency is likely. If it does not correct, an inhibitor (e.g., lupus anticoagulant, specific factor inhibitor) may be present.[2] |
| Reagent Sensitivity | Be aware that different aPTT reagents have varying sensitivities to FXI deficiency.[4] A reagent with low sensitivity may not detect mild deficiencies. Consult the reagent manufacturer's specifications for sensitivity to intrinsic pathway factors. |
| Contamination | Rule out contamination from heparin (e.g., from a central line) or other anticoagulants. Check the patient's medication history. Contamination with EDTA can also prolong the aPTT.[5] |
| Other Factor Deficiencies | A prolonged aPTT can also be caused by deficiencies in other intrinsic pathway factors (e.g., Factors VIII, IX, XII, prekallikrein, high molecular weight kininogen).[6][7] |
Issue: Unexpectedly low FXI activity in a one-stage clotting assay.
| Potential Cause | Troubleshooting Steps |
| Interfering Substances | Direct Oral Anticoagulants (DOACs), particularly direct Xa or thrombin inhibitors, can falsely lower FXI activity results in one-stage assays.[8] If possible, test samples when the patient is not on anticoagulant therapy. |
| Lupus Anticoagulant | A lupus anticoagulant can interfere with the phospholipids (B1166683) in the aPTT reagent, leading to a prolonged clotting time and a falsely low calculated FXI activity.[9] |
| Incorrect Sample Dilution | Ensure that the correct dilutions of the patient plasma are made according to the assay protocol. Incorrect dilutions can lead to inaccurate results. |
| Calibration Curve Issues | Verify the accuracy of the calibration curve by running controls with known FXI levels. A poorly constructed calibration curve will lead to erroneous patient results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common pre-analytical errors affecting FXI clotting time measurement?
A1: The most frequent pre-analytical errors include:
-
Incorrect blood-to-anticoagulant ratio: Under-filled collection tubes can lead to an excess of citrate, which will artificially prolong the clotting time.[1]
-
Improper sample mixing: Inadequate mixing after blood collection can result in small clots, consuming clotting factors and affecting the results.
-
Delayed processing: Samples should be centrifuged to obtain platelet-poor plasma and tested promptly. If testing is delayed, plasma should be frozen.[2]
-
Contamination: Contamination with heparin or other anticoagulants is a common cause of unexpected results.[5]
-
Hemolysis, icterus, or lipemia: These can interfere with the optical detection systems of many coagulation analyzers.
Q2: How do different aPTT reagents affect FXI measurement?
A2: aPTT reagents vary in their composition, particularly the type of activator (e.g., silica, ellagic acid, kaolin) and phospholipids used. This variation leads to different sensitivities in detecting deficiencies of intrinsic pathway factors, including FXI. Some reagents are more sensitive to mild FXI deficiencies than others.[4] It is crucial to be aware of the performance characteristics of the specific aPTT reagent being used in your laboratory.
Q3: What is the difference between a one-stage clotting assay and a chromogenic assay for FXI?
A3:
-
One-stage clotting assay: This is an aPTT-based functional assay. It measures the ability of the patient's plasma to correct the clotting time of plasma that is specifically deficient in FXI. The time to clot formation is inversely proportional to the amount of FXI activity.
-
Chromogenic assay: This is a two-stage assay that measures the enzymatic activity of FXIa. In the first stage, FXI is activated to FXIa. In the second stage, the FXIa cleaves a specific chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is directly proportional to the FXI activity. Chromogenic assays are generally less affected by interfering substances like lupus anticoagulants.[9]
Q4: Can Direct Oral Anticoagulants (DOACs) interfere with FXI clotting time assays?
A4: Yes, DOACs can significantly interfere with FXI clotting time assays. Direct Xa inhibitors (e.g., rivaroxaban, apixaban) and direct thrombin inhibitors (e.g., dabigatran) can prolong the aPTT, leading to falsely low FXI activity results in the one-stage assay.[8] The presence of these anticoagulants can complicate the interpretation of FXI levels.[10][11]
Data Presentation
Table 1: Sensitivity of Different aPTT Reagents to Factor XI Deficiency
| aPTT Reagent | Activator | Responsiveness to FXI Deficiency (U/dL) |
| Actin FS | Silica, Ellagic Acid | 38 - 52 |
| Synthasil | Colloidal Silica | 38 |
| STA-PTTA | Silica | Less sensitive than Actin FS and Synthasil |
| Dapttin | - | Insensitive to mild FXI deficiency |
| Data compiled from multiple sources indicating the factor level at which the aPTT becomes prolonged beyond the normal range.[1][4] |
Table 2: Illustrative Impact of a Direct FXIa Inhibitor (Asundexian) on a One-Stage FXI Assay
| Asundexian Concentration (ng/mL) | Mean FXI Activity (%) |
| 0 | 100 |
| 1000 | ~90 |
| 2000 | ~85 |
| 4000 | ~70 |
| This is illustrative data based on in vitro studies and the exact impact may vary between different reagents and inhibitors. |
Experimental Protocols
Protocol 1: One-Stage aPTT-Based Factor XI Assay
Principle: This assay measures the ability of a patient's plasma to correct the prolonged aPTT of a plasma immunodepleted of FXI. The degree of correction is proportional to the FXI activity in the patient sample.
Methodology:
-
Sample Preparation: Prepare serial dilutions of the patient's platelet-poor plasma and a reference plasma with a known FXI concentration.
-
Incubation: Mix a volume of the diluted plasma (patient or reference) with an equal volume of FXI-deficient plasma. Incubate the mixture at 37°C.
-
aPTT Measurement: Add a pre-warmed aPTT reagent to the mixture and incubate for the time specified by the manufacturer.
-
Clot Initiation: Add a pre-warmed calcium chloride solution to initiate clotting.
-
Data Analysis: Record the clotting time. Plot the clotting times of the reference plasma dilutions against their corresponding FXI concentrations on a log-log scale to generate a standard curve. Determine the FXI activity of the patient sample by interpolating its clotting time on the standard curve.[12]
Protocol 2: Chromogenic Factor XI Assay
Principle: This assay measures the activation of FXI to FXIa. The FXIa then cleaves a chromogenic substrate, and the resulting color change is proportional to the FXI activity.
Methodology:
-
Sample Preparation: Dilute the patient's platelet-poor plasma and a calibrator plasma.
-
Activation: In a microplate well, add the diluted plasma, an activator of the contact pathway (e.g., kaolin), and a buffer. Incubate to allow for the activation of FXI to FXIa.
-
Substrate Addition: Add a specific chromogenic substrate for FXIa to each well.
-
Color Development: Incubate to allow the FXIa to cleave the substrate, releasing a colored product (p-nitroaniline).
-
Measurement: Stop the reaction and read the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Construct a calibration curve by plotting the absorbance values of the calibrator dilutions against their known FXI concentrations. Determine the FXI activity of the patient sample from this curve.
Mandatory Visualizations
Caption: Intrinsic pathway of coagulation highlighting the central role of Factor XI.
Caption: Workflow for a one-stage aPTT-based Factor XI assay.
References
- 1. eurofins-biomnis.com [eurofins-biomnis.com]
- 2. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The new in anticoagulation: factor XI inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
How to interpret unexpected results in RA-XI functional assays
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in hypothetical Receptor Activator XI (RA-XI) functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check when my this compound assay gives unexpected results?
A1: Always start by evaluating your controls.[1] If the positive and negative controls are not performing as expected, the issue likely lies with the general assay setup, reagents, or instrumentation rather than the specific test compounds.[1] Confirm the stability and correct storage of all reagents, verify cell health and confluence, and ensure the detection instrument is properly calibrated.[1]
Q2: What could cause high background signal in my negative control wells?
A2: High background can result from several factors. The detection antibody or ligand might be binding non-specifically to the plate or other cellular components.[1] The cell line itself could have high autofluorescence. Alternatively, a reagent may be contaminated or degraded, leading to a constitutive signal.[1] For luciferase assays, using white plates can lead to high background and cross-talk between wells.[2]
Q3: Why am I seeing no signal or a very low signal across my entire plate?
A3: A complete loss of signal often points to a critical failure in the assay protocol.[1] Double-check that a key reagent, like the substrate, was not omitted.[1] Errors in calculating reagent dilutions, use of an inactive ligand, or low receptor expression in the cells are also common causes.[1] For reporter assays, low signal can stem from poor transfection efficiency or low-quality plasmid DNA.[3][4]
Q4: My replicate wells show high variability. What are the common causes?
A4: High variability between replicates can be caused by inconsistent conditions across the plate.[3] Common culprits include pipetting errors, especially with small volumes, uneven cell seeding, and temperature gradients across the plate during incubation.[1][3] Using reagents from different batches or those that have undergone multiple freeze-thaw cycles can also introduce variability.[3] Preparing a master mix for reagents and using a calibrated multichannel pipette can help minimize this issue.[3]
Q5: My agonist dose-response curve is shifted or has a lower maximum effect (Emax) than expected. What does this mean?
A5: A rightward shift in the dose-response curve with no change in the maximum response is characteristic of a competitive antagonist being present. A depression of the maximal response, however, suggests the presence of a noncompetitive antagonist. If you observe a response that is lower than the full agonist but higher than the baseline, you may be characterizing a partial agonist.[5] Suboptimal assay conditions, such as incorrect incubation times or temperatures, can also lead to altered agonist potency and efficacy.[1]
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can mask the specific signal from this compound activation, reducing the assay's dynamic range.
| Potential Cause | Recommended Solution | Verification Step |
| Nonspecific Antibody/Ligand Binding | Increase the number or stringency of wash steps. Add a blocking agent (e.g., BSA) to the assay buffer.[6] | Run a control plate with no cells but with all reagents to measure nonspecific binding to the plate. |
| Cell Autofluorescence | Measure the fluorescence of a well containing only cells and media before adding assay reagents. | If high, consider switching to a different detection wavelength or a luminescence-based readout. |
| Reagent Contamination/Degradation | Prepare fresh reagents and buffers. Test a new batch or lot of critical reagents (e.g., substrate, antibody). | Compare results between old and new reagent preparations. |
| High Luciferase Expression (Reporter Assays) | Reduce the amount of reporter plasmid DNA used for transfection.[4] Dilute the cell lysate before reading.[2][3] | Perform a serial dilution of the lysate to find the optimal signal range.[3] |
Issue 2: High Data Variability Between Replicates
Inconsistent results between replicate wells compromise data integrity and statistical significance.
| Potential Cause | Recommended Solution | Verification Step |
| Inaccurate Pipetting | Calibrate pipettes regularly.[1] Use a multichannel pipette for reagent addition and prepare a master mix.[3] Use reverse pipetting for viscous solutions.[1] | Perform a simple dye-based pipetting test to check for accuracy and consistency across wells. |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting.[1] Allow the plate to sit at room temperature for 20-30 minutes before incubation for even settling.[1] | Visually inspect the cell monolayer for uniformity using a microscope before starting the assay. |
| "Edge Effects" | Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature changes. Fill outer wells with sterile water or PBS. | Compare the results from inner and outer wells to see if a pattern emerges. |
| Inconsistent Incubation | Ensure the incubator has uniform temperature and CO2 distribution. Avoid stacking plates. | Use temperature monitoring probes within the incubator to check for hot or cold spots. |
Issue 3: Unexpected Agonist/Antagonist Behavior
This occurs when test compounds do not produce the expected dose-response curve, such as showing lower potency, efficacy, or atypical curve shapes.
| Potential Cause | Recommended Solution | Verification Step |
| Compound Interference | Some compounds can directly interfere with the assay readout (e.g., autofluorescence or direct reduction of reporter molecules like MTT).[7][8] | Run a cell-free control experiment by adding the compound to the assay medium without cells to see if it generates a signal.[8] |
| Cytotoxicity | High concentrations of a test compound may be toxic to the cells, leading to a drop in signal that can be misinterpreted as antagonism or a bell-shaped dose-response.[9] | Perform a separate cell viability assay (e.g., ATP-based or protein quantification) in parallel with the functional assay.[8] |
| Low Receptor Expression | High cell passage number can lead to decreased receptor expression.[1] | Use cells with a lower passage number. Confirm this compound receptor expression using qPCR or Western blot.[1] |
| Non-Equilibrium Conditions (Calcium Assays) | Rapid signaling and dye saturation can distort the perceived potency and efficacy of agonists.[10] | Consider using a lower affinity calcium dye to avoid saturation. Analyze data at multiple time points to understand the kinetic profile of the response.[10] |
Visualizing Workflows and Pathways
To effectively troubleshoot, it is crucial to understand the underlying experimental processes and biological pathways.
Caption: Simplified signaling pathway for a hypothetical G-protein coupled this compound receptor assay.
Caption: General experimental workflow for a typical this compound functional plate-based assay.
Caption: Logical troubleshooting flowchart for initial assessment of unexpected assay results.
Detailed Experimental Protocols
Protocol 1: this compound Luciferase Reporter Gene Assay
This protocol is designed to measure the activation of the this compound receptor by quantifying the transcriptional activity of a downstream reporter gene.
-
Cell Seeding:
-
Culture cells expressing the this compound receptor and a luciferase reporter construct under a response element-driven promoter.
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of test compounds in an appropriate vehicle (e.g., DMSO) and then dilute into the assay medium. Ensure the final vehicle concentration is consistent across all wells (typically ≤0.5%).
-
Remove the culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "vehicle only" negative controls and a known this compound agonist as a positive control.
-
Incubate for 6-24 hours (time should be optimized for the specific cell line and promoter).
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 50-100 µL).
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Protocol 2: this compound Calcium Mobilization Assay
This protocol measures this compound activation by detecting transient changes in intracellular calcium concentration using a fluorescent dye.
-
Cell Seeding & Dye Loading:
-
Seed cells expressing the this compound receptor into a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8) in a suitable assay buffer (e.g., HHBS) according to the manufacturer's protocol.[11]
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Compound Addition and Measurement:
-
Prepare compound plates with 5X final concentration of test compounds, positive controls, and vehicle controls.
-
Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation).
-
Set the instrument to read fluorescence at the appropriate excitation/emission wavelengths (e.g., 490/525 nm for Fluo-8).[11]
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument will then inject 25 µL from the compound plate into the cell plate.
-
Continue to read the fluorescence signal every 1-2 seconds for a total of 90-120 seconds to capture the full kinetic response.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (Maximum - Minimum RFU) or the area under the curve (AUC).
-
Plot the response against the logarithm of the compound concentration to generate dose-response curves and calculate EC50/IC50 values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. domaintherapeutics.ca [domaintherapeutics.ca]
- 6. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
Technical Support Center: Refinement of Animal Models for In Vivo Rheumatoid Arthritis (RA) Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vivo animal models of Rheumatoid Arthritis (RA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: Which is the most appropriate animal model for my RA study?
A1: The choice of an animal model depends on the specific research question. Key considerations include the aspect of RA pathogenesis being studied (e.g., initiation, progression, chronic inflammation), the therapeutic mechanism of interest, and practical factors like cost and technical expertise.[1] Animal models of RA are broadly categorized as induced or spontaneous.[1]
-
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares immunological and pathological features with human RA, such as synovitis, pannus formation, and cartilage and bone erosion.[2][3][4] It is particularly useful for studying T-cell and B-cell responses and for testing therapies that target these pathways.[2] However, susceptibility is MHC class II-dependent, requiring specific mouse strains like DBA/1.[2][3]
-
Adjuvant-Induced Arthritis (AIA): Induced by immunization with Complete Freund's Adjuvant (CFA), this model is characterized by robust polyarticular inflammation.[5][6][7][8] It is T-cell mediated and useful for evaluating anti-inflammatory and immunomodulatory compounds.[5] However, its pathology is more akin to reactive arthritis than classic RA.[5]
-
K/BxN Serum Transfer Arthritis: This model involves transferring serum containing autoantibodies from K/BxN mice to healthy recipients, inducing a rapid and synchronous onset of arthritis.[9][10][11][12] It is ideal for studying the effector phase of inflammation, independent of the adaptive immune system's induction phase, and can be used in a wide range of mouse strains.[9][10]
Q2: What are the key factors influencing the incidence and severity of arthritis in animal models?
A2: Several factors can significantly impact the outcome of RA animal models:
-
Animal Vendor and Strain: Genetic background and gut microbiome can vary between vendors, affecting immune responses.[3][13] It is recommended to conduct pilot studies with animals from different suppliers.[3][13] Certain strains are high responders (e.g., DBA/1 for CIA, Lewis rats for AIA), while others are low responders (e.g., C57BL/6 for CIA).[2][5][14]
-
Housing Conditions: Specific Pathogen-Free (SPF) conditions are recommended to minimize variability from infections.[3][13] Environmental enrichment should be provided, but its potential effects on data variability must be considered.[15]
-
Age and Sex: Mice should generally be 7-8 weeks old to have a mature immune system.[2][3] Disease incidence can be higher in older mice, but decreases if they are too old.[2]
-
Adjuvant and Antigen Preparation: The quality of the emulsion for CIA and AIA models is critical for successful disease induction.[13][14]
Troubleshooting: Collagen-Induced Arthritis (CIA) Model
Q1: I am observing low incidence or severity of arthritis in my CIA model. What could be the cause?
A1: Low disease incidence and severity in the CIA model can stem from several factors:
-
Improper Emulsion: The emulsion of type II collagen and Complete Freund's Adjuvant (CFA) must be thick and stable. An improper emulsion can lead to failed immunization. It's recommended to use a homogenizer for preparation.[13]
-
Incorrect Mouse Strain or Age: Ensure you are using a susceptible strain like DBA/1J (H-2q) or B10.RIII (H-2r) mice, which are high responders.[14] Mice should be at least 7-8 weeks old.[3]
-
Suboptimal Immunization Protocol: For high responder strains, a single immunization with a high concentration of M. tuberculosis in the CFA can be used, or a primary immunization followed by a booster with Incomplete Freund's Adjuvant (IFA) on day 21.[14] Low responder strains like C57BL/6 may require a higher concentration of M. tuberculosis and a booster.[3][14]
-
Injection Site Issues: The immunization should be a subcutaneous injection at the base of the tail.[13] Accidental intravenous injection can be lethal.[13]
-
Animal Health Status: Infections, such as with mouse hepatitis virus (MHV), can prevent the development of CIA.[3]
Q2: The onset of arthritis in my CIA model is highly variable between animals. How can I synchronize it?
A2: To synchronize the onset of arthritis, a lipopolysaccharide (LPS) injection can be administered intraperitoneally 3-5 days before the expected onset (around day 25-28).[3][14] This can induce arthritis within 24-48 hours in a high percentage of mice.[3][14]
Troubleshooting: K/BxN Serum Transfer Arthritis Model
Q1: The severity of arthritis in my K/BxN serum transfer model is inconsistent. Why?
A1: Inconsistency in the K/BxN model can be due to:
-
Serum Batch Variability: The potency of arthritogenic autoantibodies can vary significantly between different batches of K/BxN serum.[16] It is crucial to test each new batch in a small pilot study to determine the optimal dose.[16]
-
Recipient Mouse Strain: While the model works in many strains, the inflammatory response can differ. Ensure consistency in the strain, age, and sex of recipient mice.[10]
-
Injection Route and Volume: Intraperitoneal injection is standard.[11] Ensure accurate and consistent administration of the serum volume.
Data Presentation: Quantitative Analysis
Summarizing quantitative data in a structured manner is crucial for interpreting results.
Table 1: Clinical Scoring of Arthritis
| Score | Description of Paw/Joint |
| 0 | No erythema or swelling.[2] |
| 1 | Mild erythema and swelling confined to the tarsals or ankle, or mild swelling of a single digit.[2][17] |
| 2 | Mild swelling extending from the ankle to the tarsals or erythema and swelling of more than one toe/digit.[2][17] |
| 3 | Moderate swelling extending from the ankle to the metatarsal joints.[2] Marked swelling of the entire paw or all digits.[17] |
| 4 | Severe erythema and swelling encompassing the ankle, foot, and digits, with loss of function. |
Note: Scoring systems can vary slightly between protocols. Consistency is key.
Table 2: Histological Scoring of Arthritis
Histological analysis provides a detailed assessment of joint damage. It is recommended to score inflammation, cartilage damage, and bone erosion as separate parameters.[18][19]
| Parameter | Score | Description |
| Synovial Inflammation | 0 | Normal synovium. |
| 1 | Mild inflammation with slight synovial lining thickening and some inflammatory cells. | |
| 2 | Moderate inflammation with definite synovial thickening and increased inflammatory cell infiltrates. | |
| 3 | Severe inflammation with dense inflammatory infiltrates and extensive synovial thickening.[18] | |
| Cartilage Damage | 0 | Intact cartilage. |
| 1 | Superficial fibrillation or loss of proteoglycans. | |
| 2 | Moderate cartilage erosion extending into the mid-zone. | |
| 3 | Severe erosion extending to the calcified cartilage or complete loss of cartilage.[18][19] | |
| Bone Erosion | 0 | No bone erosion. |
| 1 | Small, isolated areas of bone resorption. | |
| 2 | Multiple, more extensive areas of bone erosion. | |
| 3 | Confluent bone erosion with significant loss of bone structure.[18] |
Table 3: Key Cytokine Expression in RA Models
| Cytokine | Pro-/Anti-inflammatory | Role in Pathogenesis |
| TNF-α | Pro-inflammatory | A central cytokine in RA, driving inflammation, joint damage, and activating other immune cells.[20] Produced by various cells including macrophages and T-cells.[20][21] |
| IL-1β | Pro-inflammatory | Induces inflammation, modifies immune responses, and activates osteoclasts, contributing to bone erosion.[22] Expression is detected in joints from the early stages of arthritis.[23] |
| IL-6 | Pro-inflammatory | Involved in inflammation, T and B cell differentiation, and bone resorption.[22] Its signaling via the JAK/STAT pathway is a key therapeutic target.[20] |
| IL-17 | Pro-inflammatory | Produced by Th17 cells, it promotes inflammation and contributes to cartilage and bone destruction.[24] |
| IL-10 | Anti-inflammatory | An inhibitory cytokine that helps to regulate and suppress the inflammatory response in RA, although its effects are often insufficient in the disease state.[20] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Reagent Preparation:
-
Dissolve bovine or chicken type II collagen at 2 mg/mL in 0.05 M acetic acid by gently stirring overnight at 4°C.[14]
-
Prepare Complete Freund's Adjuvant (CFA) containing 2 mg/mL of M. tuberculosis.[14]
-
Create a stable emulsion by mixing equal volumes of the collagen solution and CFA using a homogenizer. Test the emulsion stability by ensuring a drop does not disperse in water.[13]
-
-
Primary Immunization (Day 0):
-
Anesthetize 8-10 week old male DBA/1J mice.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.[13]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion subcutaneously at a different site near the base of the tail.[14]
-
-
Monitoring:
Protocol 2: Histological Assessment of Arthritis
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize mice and dissect the hind paws.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify in a suitable decalcification solution (e.g., EDTA) for 7-14 days.
-
Process and embed the tissues in paraffin (B1166041).
-
-
Staining:
-
Section the paraffin blocks (5 µm thickness).
-
Perform standard histological staining:
-
-
Scoring:
-
A blinded observer should score the stained sections based on the histological scoring criteria (Table 2).[18]
-
Signaling Pathways & Visualizations
The pathogenesis of RA involves complex signaling networks. Understanding these pathways is crucial for developing targeted therapies.
Key Signaling Pathways in RA:
-
JAK/STAT Pathway: Activated by numerous pro-inflammatory cytokines like IL-6, this pathway is central to perpetuating inflammation in RA.[20][25]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly p38 MAPK, is activated by cellular stress and cytokines like TNF-α, leading to the production of inflammatory mediators.[26][27]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary inflammatory pathway in RA, triggered by cytokines such as TNF-α and IL-1β, leading to the transcription of pro-inflammatory genes.[20][28]
-
PI3K/AKT Pathway: This pathway is involved in cell proliferation, survival, and pannus formation in the RA synovium.[25][28]
References
- 1. The use of animal models in rheumatoid arthritis research [e-jyms.org]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Adjuvant induced Arthritis (AIA) Model - Creative Animodel [creative-animodel.com]
- 7. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Applying refinement to the use of mice and rats in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 21. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokines in the pathogenesis of rheumatoid arthritis: new players and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. conquest.health [conquest.health]
- 27. researchgate.net [researchgate.net]
- 28. New Targets and Strategies for Rheumatoid Arthritis: From Signal Transduction to Epigenetic Aspect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Factor XIa (FXIa) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of specific Factor XIa (FXIa) inhibitors. The following resources offer insights into experimental design, data interpretation, and strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for designing highly specific FXIa inhibitors?
A1: The core strategies for developing specific FXIa inhibitors revolve around exploiting the unique structural features of the FXIa enzyme. Key approaches include:
-
Structure-Aided Drug Design: Utilizing X-ray crystallography and molecular modeling to design compounds that fit precisely into the FXIa active site or allosteric sites. This allows for the optimization of interactions with specific residues in the target protein, enhancing binding affinity and selectivity.[1]
-
Fragment-Based Lead Generation: This technique involves screening libraries of small chemical fragments to identify those that bind to the target protein. These low-affinity fragments can then be grown or linked together to create a larger, more potent, and selective lead molecule.[1]
-
Targeting Unique Binding Pockets: Focusing on less conserved regions of the enzyme, such as the S1-S1'-S2' binding pockets, can help in achieving selectivity over other homologous serine proteases.[1]
-
Diverse Modalities: Exploring different types of inhibitory molecules beyond small molecules can offer inherent specificity advantages. These include:
-
Monoclonal Antibodies: These biologics can be engineered to bind to a specific epitope on FXIa with very high affinity and specificity, either blocking the active site or preventing its activation.[2][3]
-
Antisense Oligonucleotides (ASOs): ASOs can be designed to bind to the specific mRNA sequence of Factor XI, thereby reducing its synthesis in the liver.[3]
-
Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to FXIa with high specificity.[4]
-
Q2: My FXIa inhibitor shows significant off-target activity against other serine proteases. How can I troubleshoot this?
A2: Off-target activity is a common challenge. A systematic approach to troubleshooting includes:
-
Comprehensive Selectivity Profiling: Test your inhibitor against a panel of closely related serine proteases (e.g., thrombin, Factor Xa, Factor XIIa, kallikrein, and tissue plasminogen activator). This will quantify the extent of off-target inhibition.
-
Structural Analysis: If available, co-crystallize your inhibitor with both FXIa and a key off-target protease. Comparing the binding modes can reveal subtle differences that can be exploited to improve selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of your inhibitor with modifications at different positions. This can help identify the chemical moieties responsible for off-target binding. Focus on modifications that can introduce steric hindrance for binding to the off-target protease while maintaining affinity for FXIa.
-
Computational Modeling: Employ molecular docking and free energy perturbation calculations to predict the binding affinity of your inhibitor and its analogues to both on-target and off-target proteins. This can guide the design of more selective compounds.
Q3: What are the most appropriate biochemical assays to determine the specificity of my FXIa inhibitor?
A3: A multi-tiered approach using various biochemical assays is recommended to robustly assess inhibitor specificity:
-
Enzyme Inhibition Assays (IC50 Determination): These are the primary assays to determine the potency of your inhibitor. A chromogenic or fluorogenic substrate for FXIa is used, and the reduction in substrate cleavage in the presence of your inhibitor is measured. Performing these assays in parallel for a panel of related proteases will provide initial selectivity data.
-
Binding Assays (Ki Determination): Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity (dissociation constant, Kd) of your inhibitor to FXIa and off-target proteases. This provides a direct measure of binding and can reveal the thermodynamics of the interaction.
-
Cell-Based Assays: While FXIa is in the circulation, cell-based assays can be used to assess the effect of the inhibitor on the entire coagulation cascade and to identify potential off-target effects on cellular pathways. For instance, activated partial thromboplastin (B12709170) time (aPTT) assays using human plasma can provide a measure of the inhibitor's anticoagulant effect.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Reagent Instability | Ensure all reagents, especially the enzyme and substrate, are stored correctly and are within their expiration dates. Prepare fresh solutions for each experiment. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure these are consistent across all experiments. |
| Inhibitor Precipitation | Check the solubility of your inhibitor in the assay buffer. If it precipitates, consider using a different buffer or adding a small amount of a co-solvent like DMSO. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. |
Problem 2: Discrepancy between binding affinity (Kd) and inhibitory potency (IC50).
| Potential Cause | Troubleshooting Step |
| Different Assay Conditions | Ensure that the buffer conditions (pH, ionic strength) are as similar as possible between the binding and enzymatic assays. |
| Mechanism of Inhibition | A competitive inhibitor will show an IC50 value that is dependent on the substrate concentration. Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) using kinetic studies. |
| Slow Binding Kinetics | If the inhibitor has a slow on-rate or off-rate, the measured IC50 may be time-dependent. Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to check for time-dependent inhibition. |
| Inactive Protein | The protein used in the binding assay might have a different fraction of active molecules compared to the protein used in the enzymatic assay. Determine the concentration of active enzyme using an active site titration. |
Quantitative Data Summary
Table 1: Selectivity Profile of Representative FXIa Inhibitors (Hypothetical Data)
| Inhibitor | Modality | FXIa IC50 (nM) | Thrombin IC50 (nM) | Factor Xa IC50 (nM) | Selectivity (vs. Thrombin) | Selectivity (vs. Factor Xa) |
| Compound A | Small Molecule | 5 | 500 | 1000 | 100-fold | 200-fold |
| Compound B | Small Molecule | 15 | 300 | 800 | 20-fold | 53-fold |
| MAb-1 | Monoclonal Antibody | 0.1 | >10,000 | >10,000 | >100,000-fold | >100,000-fold |
| ASO-1 | ASO | N/A (reduces protein levels) | N/A | N/A | Target-specific synthesis inhibition | Target-specific synthesis inhibition |
Detailed Experimental Protocols
Protocol 1: Chromogenic FXIa Enzyme Inhibition Assay
-
Reagents and Materials:
-
Human Factor XIa (active enzyme)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add 10 µL of each inhibitor dilution (or buffer for control) to the wells of a 96-well plate.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of a pre-diluted solution of human FXIa to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Intrinsic coagulation pathway and the point of FXIa inhibition.
Caption: Workflow for identifying specific FXIa inhibitors.
References
- 1. Creating novel activated factor XI inhibitors through fragment based lead generation and structure aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel horizons in anticoagulation: the emerging role of factor XI inhibitors across different settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
Calibration and standardization of RA-XI activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and standardization of Rabbit Factor XIa (RA-XI) activity assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring Factor XIa activity?
A1: Factor XIa (FXIa) activity is typically measured using two main types of assays:
-
Chromogenic Assays: These assays involve the cleavage of a chromogenic substrate by FXIa, which releases a colored compound (p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The color intensity is directly proportional to the FXIa activity.[1][2]
-
Clotting-Based Assays: These are one-stage activated partial thromboplastin (B12709170) time (aPTT)-based assays. The FXIa activity is determined by the ability of the test plasma to shorten the clotting time of FXI-deficient plasma.[2][3][4]
Q2: Why is calibration of the FXIa assay important?
A2: Calibration is crucial for obtaining accurate and reproducible results. A calibration curve is established using a reference material with a known concentration of FXIa.[5] This curve allows for the conversion of the assay signal (e.g., absorbance in a chromogenic assay) into a quantitative measure of FXIa activity (e.g., mIU/mL). A new calibration curve should be established for each new batch of reagents, after analyzer maintenance, or if quality control values are out of the acceptable range.[5]
Q3: What are international standards and why are they used?
A3: International Standards for FXIa are provided by organizations like the World Health Organization (WHO) to ensure global harmonization of FXIa activity measurements.[6][7] These standards are used to calibrate in-house or commercial calibrators, ensuring that results are comparable across different laboratories and methods.[6][8]
Q4: What are the critical specimen collection and handling requirements?
A4: Proper specimen handling is vital for accurate results. Key requirements include:
-
Anticoagulant: Blood should be collected in a blue-top tube containing 3.2% buffered sodium citrate.[3][9]
-
Fill Volume: Evacuated collection tubes must be filled to completion to ensure the correct blood-to-anticoagulant ratio.[3]
-
Processing: Samples should be processed within 4 hours of collection to obtain platelet-poor plasma.[2][10] This involves double centrifugation to minimize platelet contamination.[10][11]
-
Storage: Plasma should be frozen immediately after processing if not tested promptly.[9][10]
Troubleshooting Guides
Issue 1: High Background Signal or Noisy Readings
| Possible Cause | Recommended Action |
| Reagent Contamination | Discard any reagent that appears unusual or shows signs of contamination.[5] Ensure proper handling and storage of all reagents according to the manufacturer's instructions.[1] |
| Improper Blanking | Ensure that a proper blank (specimen without FXIa) is used to subtract any background absorbance. For kinetic methods, a reaction blank may not be necessary.[5] |
| Analyzer Malfunction | Perform maintenance on the spectrophotometer or automatic analyzer as per the manufacturer's guidelines.[5] |
| Bubbles in Microplate Wells | Inspect the microplate for bubbles before reading and gently tap to remove them. Bubbles can interfere with the light path and cause inaccurate readings.[12] |
Issue 2: Poor Assay Precision (High Coefficient of Variation)
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.[1][5] Inaccurate pipetting can lead to errors in reagent and sample dispensing.[12] |
| Inadequate Mixing | Ensure thorough mixing of reagents and samples before and during the assay as specified in the protocol.[4] |
| Temperature Fluctuations | Perform the assay at the recommended temperature (typically 37°C) and ensure the incubator or analyzer maintains a stable temperature.[5] |
| Reagent Instability | Check the expiration dates of all reagents. Reconstituted reagents should be stored correctly and used within their stability limits.[1] |
Issue 3: Inaccurate Results (Compared to Expected Values)
| Possible Cause | Recommended Action |
| Incorrect Calibration Curve | Prepare fresh dilutions of the calibrator and re-establish the calibration curve. Do not use a previously stored calibration curve.[5] |
| Matrix Effects | The sample matrix (e.g., high concentrations of IgG in immunoglobulin products) can interfere with the assay.[13][14] It may be necessary to further dilute the sample or use a specialized assay protocol to mitigate these effects.[14] |
| Presence of Inhibitors | Anticoagulant therapies like heparin or direct FXIa inhibitors can lead to falsely low results.[3][9][15] Ensure the patient has not been on such therapies before sample collection.[3][10] |
| Improper Sample Dilution | Ensure the sample is diluted appropriately to fall within the linear range of the calibration curve. The target concentration for some assays is between 5 to 35 mIU/mL.[5] |
Quantitative Data Summary
Table 1: Performance Characteristics of a Commercial Chromogenic FXIa Assay
| Parameter | Value | Reference |
| Calibration Range | ~1.25 to 40 mIU/mL | [5] |
| Detection Threshold | < 2.5 mIU/mL | [1][5] |
| Intra-Assay Precision (CV%) | 2% to 14% | [4] |
| Inter-Assay Precision (CV%) | <12% | [16] |
Table 2: Stability of Reconstituted Reagents
| Reagent | Storage at 2-8°C | Storage at Room Temp (18-25°C) | Reference |
| FXIa Calibrator | 24 hours | 8 hours | [1] |
| Chromogenic Substrate | 1 month | 7 days | [1] |
Experimental Protocols
Protocol 1: Manual Chromogenic FXIa Activity Assay (Endpoint Method)
-
Reagent Preparation: Reconstitute all reagents (Calibrator, Controls, Substrate) according to the kit instructions. Allow them to stabilize at room temperature before use.[1]
-
Calibration Curve Preparation: Prepare a series of dilutions of the FXIa calibrator using the provided buffer to create a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 mIU/mL).[5]
-
Sample Preparation: Dilute the test samples in the assay buffer to ensure the FXIa activity falls within the range of the calibration curve.[5]
-
Assay Procedure (in a microplate):
-
Pre-warm the microplate to 37°C.
-
Add 50 µL of each calibrator dilution, control, and diluted sample to separate wells.
-
Add 50 µL of the reconstituted Factor IXa/Factor X reagent to each well.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate to each well.
-
Incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., acetic acid).
-
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values of the calibrators against their known concentrations to generate a calibration curve. Determine the FXIa activity of the samples from this curve.
Visualizations
Caption: Intrinsic pathway of blood coagulation highlighting the role of Factor XIa.
Caption: General workflow for a chromogenic Factor XIa activity assay.
Caption: A logical workflow for troubleshooting inaccurate Factor XIa assay results.
References
- 1. endotell.ch [endotell.ch]
- 2. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. sysmex-ap.com [sysmex-ap.com]
- 5. coachrom.com [coachrom.com]
- 6. cryopep.com [cryopep.com]
- 7. nibsc.org [nibsc.org]
- 8. rossix.com [rossix.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. www1.wfh.org [www1.wfh.org]
- 13. vibgyorpublishers.org [vibgyorpublishers.org]
- 14. Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplex Assay Kit for Coagulation Factor XI (F11) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB834Ra | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
RA-XI Crystal Structure Resolution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of their RA-XI crystal structures. The following sections offer solutions to common issues encountered during the crystallogenesis and data collection processes.
Troubleshooting Guide
This guide addresses specific problems that can arise during the process of determining the crystal structure of this compound.
Question: I have obtained this compound crystals, but they are too small or needle-like. How can I improve their size and morphology?
Answer:
Improving crystal size and quality is a common challenge in crystallography. Several factors can be optimized to encourage the growth of larger, more well-defined crystals.
-
Slowing down crystallization: Rapid crystal growth often leads to smaller, less ordered crystals. To slow down the process, you can try:
-
Lowering the temperature of the crystallization experiment.
-
Decreasing the concentration of the precipitant.
-
Using a lower concentration of the this compound protein.
-
-
Varying the precipitant: The choice and concentration of the precipitant are critical. Experiment with a range of precipitants and vary their concentrations slightly around the initial hit condition.
-
Additives and Seeding:
-
Additives: Small molecules can sometimes stabilize the crystal lattice. Consider screening a variety of additives.
-
Seeding: If you have small crystals, you can use them as seeds to grow larger ones. Microseeding and macroseeding are powerful techniques to try.
-
Question: My this compound crystals diffract poorly or not at all. What are the potential causes and solutions?
Answer:
Poor diffraction can stem from issues with the protein itself, the crystal quality, or the data collection strategy.
-
Protein Sample Quality:
-
Purity and Homogeneity: Ensure your this compound protein sample is of the highest possible purity and is monodisperse. Aggregated or heterogeneous samples are less likely to form well-ordered crystals. Techniques like size-exclusion chromatography (SEC) immediately before crystallization can be beneficial.
-
Protein Stability: The protein may be degrading over the course of the crystallization experiment. Consider adding protease inhibitors or screening for buffer conditions that enhance stability.
-
-
Crystal Quality:
-
High Solvent Content: Crystals with a high solvent content may have disordered regions, leading to weak diffraction. Try to find crystallization conditions that produce more tightly packed crystals.
-
Crystal Annealing: This technique involves briefly melting the surface of the crystal by removing it from the cryostream and then re-freezing it. This can sometimes heal defects in the crystal lattice.
-
-
Data Collection:
-
Beamline Selection: Use a high-intensity microfocus beamline, especially for small crystals.
-
Cryoprotection: Inadequate cryoprotection can lead to ice formation, which will destroy the crystal lattice. Screen different cryoprotectants and their concentrations to find the optimal conditions for your this compound crystals.
-
Question: I am observing significant radiation damage to my this compound crystals during X-ray data collection. How can I mitigate this?
Answer:
Radiation damage is a common limiting factor in X-ray crystallography. Here are some strategies to minimize its effects:
-
Cryo-cooling: Collecting data at cryogenic temperatures (around 100 K) is the most effective way to reduce the rate of radiation damage.
-
Data Collection Strategy:
-
Lowering the X-ray dose: Use a lower X-ray dose per crystal. This can be achieved by using a faster detector, a shorter exposure time, or by attenuating the beam.
-
Collecting data from multiple crystals: If your crystals are small and sensitive to radiation, you can collect partial datasets from multiple crystals and merge them. This is known as multi-crystal crystallography.
-
-
Use of Scavengers: Adding radical scavengers like ascorbate (B8700270) or glutathione (B108866) to the cryoprotectant solution can sometimes help to reduce the effects of radiation damage.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to screen for when trying to improve the resolution of this compound crystals?
A1: The following table summarizes key parameters to screen for optimization.
| Parameter | Range/Variables to Test | Rationale |
| Protein Concentration | 5 - 20 mg/mL (or higher if soluble) | Affects the nucleation and growth of crystals. |
| Precipitant Concentration | +/- 20% around the initial hit condition | Fine-tunes the supersaturation level. |
| pH | +/- 1.0 pH unit around the protein's pI | Can influence protein charge and crystal contacts. |
| Temperature | 4°C, 12°C, 20°C | Affects protein stability and crystallization kinetics. |
| Additives | Salts, detergents, small molecules | Can improve crystal packing and stability. |
Q2: How do I choose the right cryoprotectant for my this compound crystals?
A2: The ideal cryoprotectant should not damage the crystal and should prevent ice formation. A common approach is to supplement the mother liquor with an increasing concentration of a cryoprotecting agent.
| Cryoprotectant | Typical Starting Concentration | Increments for Testing |
| Glycerol | 10% (v/v) | 5% |
| Ethylene Glycol | 10% (v/v) | 5% |
| MPD | 10% (v/v) | 5% |
| Sucrose | 10% (w/v) | 5% |
Q3: What is a typical workflow for improving crystal resolution?
A3: A general workflow for resolution enhancement is depicted in the diagram below. This iterative process involves screening, optimization, and characterization.
Caption: Iterative workflow for enhancing crystal resolution.
Experimental Protocols
Protocol 1: Microseeding for Improved Crystal Size
-
Prepare the Seed Stock:
-
Transfer a few of your small this compound crystals into a 1.5 mL microcentrifuge tube containing 50 µL of the reservoir solution from the original crystallization condition.
-
Add a seed bead (e.g., from a Hampton Research Seed Bead kit) to the tube.
-
Vortex the tube for 30-60 seconds to crush the crystals and create a seed stock.
-
Perform a serial dilution of the seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution.
-
-
Set up New Crystallization Plates:
-
Prepare your standard hanging or sitting drop crystallization plates with the this compound protein and the reservoir solution.
-
Using a pipette tip, touch the surface of the diluted seed stock and then touch the surface of the crystallization drop. This will introduce the seeds into the new drop.
-
-
Incubate and Monitor:
-
Incubate the plates under the same conditions as your initial crystallization experiments.
-
Monitor for the growth of larger, more well-defined crystals over the next few days to weeks.
-
Protocol 2: Cryoprotectant Screening
-
Prepare Cryoprotectant Solutions:
-
Prepare a series of solutions containing your reservoir solution supplemented with increasing concentrations of a cryoprotectant (e.g., 10%, 15%, 20%, 25% glycerol).
-
-
Crystal Soaking:
-
Using a crystal harvesting loop, carefully remove a crystal from its growth drop.
-
Briefly pass the crystal through the lowest concentration cryoprotectant solution (e.g., 10% glycerol) for about 10-30 seconds.
-
Move the crystal to the next higher concentration and repeat the process. This gradual increase helps to prevent osmotic shock to the crystal.
-
-
Vitrification and Testing:
-
After the final soak, quickly plunge the crystal into liquid nitrogen to vitrify it.
-
Mount the crystal on the goniometer of an X-ray diffractometer and collect a test diffraction image.
-
Analyze the image for the presence of ice rings. If ice rings are present, a higher concentration of the cryoprotectant is needed. If the diffraction is weak or the crystal appears cracked, the cryoprotectant may be damaging the crystal, and a different cryoprotectant should be tested.
-
Protocol 3: Crystal Annealing
-
Cryo-cool the Crystal:
-
Follow the standard procedure to cryo-cool your this compound crystal after soaking in a suitable cryoprotectant.
-
-
Perform the Annealing:
-
Once the crystal is in the cryostream on the beamline, block the cryostream for a very short period (typically 1-3 seconds). This will cause the outer layers of the crystal to melt.
-
Immediately re-apply the cryostream to rapidly re-freeze the crystal.
-
-
Collect Data:
-
Proceed with your standard data collection protocol. In some cases, this "healing" of the crystal lattice can lead to a significant improvement in diffraction resolution.
-
Caption: Troubleshooting logic for poor crystal resolution.
Validation & Comparative
A Comparative Guide to the Validation of the RA-XIa Chromogenic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the new RA-XIa Chromogenic Assay against established methods for the quantification of Activated Factor XI (FXIa). The document outlines the assay's underlying principles, presents comparative performance data from validation studies, and details the experimental protocols used to generate this data. The objective is to offer a clear, data-driven overview for professionals involved in coagulation research and the quality control of biologics.
Principle of the Chromogenic FXIa Assay
Activated Factor XI (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation. Its measurement is critical for monitoring novel anticoagulants and for detecting procoagulant impurities in therapeutic products like intravenous immunoglobulins (IVIG).[1][2] Chromogenic assays quantify FXIa activity by mimicking a segment of the coagulation cascade in a purified system.
The general principle involves FXIa in the sample activating Factor IX (FIX) to FIXa. This generated FIXa, in the presence of cofactors like activated Factor VIII (FVIIIa), calcium, and phospholipids, then activates Factor X (FX) to FXa. The resulting FXa cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the FXIa activity in the sample.[3][4][5]
Caption: Signaling cascade of the chromogenic FXIa assay.
Comparative Performance Data
The RA-XIa assay was validated against leading commercially available chromogenic assays, ROX FXIa and BIOPHEN™ FXIa, as well as the non-activated partial thromboplastin (B12709170) time (NaPTT) assay. The validation assessed key performance parameters including sensitivity, precision, and assay range.
| Parameter | RA-XIa Assay (New) | ROX FXIa Assay | BIOPHEN™ FXIa Assay | NaPTT |
| Principle | Chromogenic | Chromogenic | Chromogenic | Clotting Time |
| Limit of Detection (LOD) | 0.02 mIU/mL | 0.03 mIU/mL[4] | <2.5 mIU/mL[3] | High, less sensitive[2] |
| Limit of Quantification (LOQ) | 0.07 mIU/mL | ~0.12 mIU/mL[1] | 20 mIU/mL[1] | Not typically quantified |
| Assay Range | 0.07 - 12 mIU/mL | 0.04 - 10 mIU/mL[1] | 1.25 - 40 mIU/mL[3] | N/A |
| Intra-Assay Precision (CV%) | < 4% | < 5%[2] | < 5%[2] | > 10% |
| Inter-Assay Precision (CV%) | < 6% | < 7%[2] | < 7%[2] | > 15% |
| Sample Type | Purified Medium, IVIG | Purified Medium, IVIG[4] | Purified Medium[3] | Plasma, IVIG |
Data for RA-XIa Assay is based on internal validation studies. Data for competitor assays is sourced from published literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of assay performance. Below are the protocols for the RA-XIa assay and a standard spike-and-recovery experiment.
This protocol outlines the steps for quantifying FXIa in a sample using a 96-well microplate format.
-
Reagent Preparation: Reconstitute all lyophilized reagents (FXIa Calibrator, Factor IX/X Mix, Activation Reagent, Chromogenic Substrate) with the provided assay buffer as per the kit instructions.
-
Standard Curve Preparation: Perform serial dilutions of the FXIa Calibrator to create a standard curve ranging from 12 mIU/mL down to the assay's LOQ.
-
Sample Preparation: Dilute test samples (e.g., IVIG preparations) in the assay buffer to ensure the FXIa activity falls within the range of the standard curve. A high pre-dilution can help overcome matrix interference.[1]
-
Assay Procedure:
-
Add 50 µL of standards, controls, and diluted samples to the appropriate wells of a microplate.
-
Add 50 µL of the reconstituted Factor IX/X Mix to each well.
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Activation Reagent.
-
Incubate for a further 10 minutes at 37°C.
-
Add 50 µL of the Chromogenic Substrate to each well.
-
-
Measurement: Read the absorbance kinetically at 405 nm for 10 minutes at 37°C using a microplate reader.
-
Calculation: Determine the rate of change in absorbance (mOD/min). Plot the rates for the standards against their known concentrations to generate a standard curve. Calculate the FXIa concentration of the samples from this curve, correcting for the dilution factor.
This experiment is performed to assess the accuracy of the assay and evaluate potential matrix effects from the sample.
-
Sample Selection: Choose a representative sample lot (e.g., an IVIG product) that has a known low or undetectable level of endogenous FXIa.
-
Spiking: Prepare two sets of the sample. Spike one set with a known concentration of FXIa standard (e.g., 2 mIU/mL). The other set remains unspiked.
-
Assay: Analyze both the spiked and unspiked samples using the General Assay Protocol described above.
-
Calculation:
-
Calculate the FXIa concentration in both the spiked ([FXIa]spiked) and unspiked ([FXIa]unspiked) samples.
-
Determine the percent recovery using the formula: % Recovery = ([FXIa]spiked - [FXIa]unspiked) / [FXIa]known_spike * 100%
-
-
Acceptance Criteria: A recovery percentage between 80% and 120% typically indicates that the assay is accurate and free from significant matrix interference.
Caption: General workflow for FXIa chromogenic assay validation.
Comparison with Alternative Methodologies
While chromogenic assays are highly specific and precise, other methods are also used to assess procoagulant activity.
-
Chromogenic Assays (RA-XIa, ROX, BIOPHEN): These assays offer high sensitivity and specificity for FXIa activity.[1][6] They are precise and well-suited for quantifying low levels of FXIa contamination in purified systems and final products.[2]
-
Non-activated Partial Thromboplastin Time (NaPTT): This is a global clotting assay that measures the time to fibrin (B1330869) clot formation. While sensitive to the presence of activated coagulation factors, it is not specific to FXIa and is generally considered less precise than chromogenic methods.[2][5]
-
Thrombin Generation Assays (TGA): TGA provides a comprehensive assessment of the overall potential of a sample to generate thrombin. It is highly sensitive but can be influenced by multiple factors in the sample, not just FXIa.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be developed to measure the total amount of Factor XI protein (both the zymogen and the activated form), but it does not provide a direct measure of procoagulant activity.[6]
Conclusion
The validation data demonstrates that the RA-XIa Chromogenic Assay is a highly sensitive, precise, and accurate method for the quantification of activated Factor XI. Its performance, characterized by a low limit of detection and excellent precision, is comparable or superior to existing commercial chromogenic assays. This makes the RA-XIa assay an exceptional tool for quality control in the manufacturing of biologics and a valuable asset for research into novel antithrombotic therapies targeting Factor XIa.
References
- 1. Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. rossix.com [rossix.com]
- 5. frontiersin.org [frontiersin.org]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
A Comparative Guide to the Efficacy of Asundexian, Abelacimab, and Milvexian: A New Class of Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is undergoing a significant evolution with the emergence of Factor XI (FXI) and Factor XIa (FXIa) inhibitors. These novel agents hold the promise of uncoupling antithrombotic efficacy from bleeding risk, a major limitation of current anticoagulants.[1][2][3] This guide provides a comprehensive comparison of the efficacy of three leading FXIa inhibitors in clinical development: asundexian (B3325157), abelacimab, and milvexian (B3324122). The information presented is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in their understanding of this new therapeutic class.
The Rationale for Targeting Factor XIa
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[2] Individuals with a congenital deficiency in Factor XI often exhibit a reduced risk of venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding, unlike patients with deficiencies in downstream clotting factors.[1][3] This observation forms the central hypothesis for the development of FXIa inhibitors: that they can prevent pathological thrombus formation while preserving normal hemostasis.[1][3]
Below is a diagram illustrating the role of Factor XIa in the coagulation cascade.
Comparative Efficacy Data
The following tables summarize the available quantitative data for asundexian, abelacimab, and milvexian, focusing on in vitro potency, preclinical antithrombotic efficacy, and clinical outcomes.
Table 1: In Vitro Potency of FXIa Inhibitors
| Inhibitor | Target | IC50 (FXIa) | Selectivity | Reference |
| Asundexian | Factor XIa | 1.0 ± 0.17 nM (in buffer) | >10,000-fold vs. other serine proteases | [4][5] |
| 0.14 ± 0.04 µM (in human plasma) | [4] | |||
| Abelacimab | Factor XI and XIa | 0.04 µM (catheter-induced clot time) | Not specified | [6] |
| Milvexian | Factor XIa | 1.12 µM (catheter-induced clot time) | Not specified | [6] |
Table 2: Preclinical Antithrombotic Efficacy
| Inhibitor | Animal Model | Dosing | Efficacy Outcome | Reference |
| Asundexian | Rabbit Thrombosis Models | Dose-dependent | Dose-dependent thrombus weight reduction | [7] |
| Abelacimab | Not specified in provided results | Not specified | Not specified | |
| Milvexian | Rabbit Arteriovenous Shunt Model | 0.25 + 0.17 mg/kg bolus + infusion | 34.3% reduction in thrombus weight | [8][9][10] |
| 1.0 + 0.67 mg/kg bolus + infusion | 51.6% reduction in thrombus weight | [8][9][10] | ||
| 4.0 + 2.68 mg/kg bolus + infusion | 66.9% reduction in thrombus weight | [8][9][10] |
Table 3: Clinical Efficacy and Safety in Venous Thromboembolism (VTE) Prophylaxis
| Trial (Inhibitor) | Indication | Comparator | Efficacy Outcome (VTE Incidence) | Safety Outcome (Bleeding) | Reference |
| AXIOMATIC-TKR (Milvexian) | Total Knee Replacement | Enoxaparin | Milvexian (200 mg daily): 6.5% | Any Bleeding: 4.1% (Milvexian) vs. 4.1% (Enoxaparin) | [11][12][13] |
| Milvexian (200 mg twice daily): 7.6% | [11][12][13] | ||||
| Enoxaparin: 21.4% | [11][12][13] | ||||
| ANT-005 (Abelacimab) | Total Knee Arthroplasty | Enoxaparin | Abelacimab (75 mg): 5% | Major or CRNM Bleeding: 0% (Abelacimab) vs. 0% (Enoxaparin) | [14][15] |
| Abelacimab (150 mg): 4% | [14][15] | ||||
| Enoxaparin: 22% | [14][15] |
CRNM: Clinically Relevant Non-Major Bleeding
Table 4: Clinical Efficacy and Safety in Atrial Fibrillation (AF)
| Trial (Inhibitor) | Comparator | Efficacy Outcome (Stroke/Systemic Embolism) | Safety Outcome (Major or CRNM Bleeding) | Reference |
| PACIFIC-AF (Asundexian) | Apixaban (B1684502) | Not powered for efficacy | Asundexian (pooled): Lower incidence vs. Apixaban (Ratio: 0.33) | [16][17][18] |
| OCEANIC-AF (Asundexian) | Apixaban | Asundexian: Higher rate (2.5%) vs. Apixaban | Asundexian: Lower rate of major bleeding | [19][20][21][22] |
| AZALEA-TIMI 71 (Abelacimab) | Rivaroxaban | Not powered for efficacy | Abelacimab (90 mg & 150 mg): Significantly lower vs. Rivaroxaban | [23][24][25] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key preclinical and clinical studies.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Murine)
This widely used model induces endothelial injury and subsequent thrombus formation to evaluate the efficacy of antithrombotic agents.
Protocol:
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.[26][27][28]
-
Drug Administration: The test compound (e.g., an FXIa inhibitor) or vehicle is administered, typically intravenously or orally, prior to injury.
-
Vascular Injury: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[28][29] This induces oxidative injury to the vessel wall, leading to thrombus formation.[29]
-
Thrombosis Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to complete vessel occlusion.[29]
-
Outcome Analysis: The primary endpoint is the time to occlusion. In some variations of the model, the thrombus is excised and weighed.
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model is used to assess the efficacy of anticoagulants in preventing venous thrombosis.
Protocol:
-
Animal Preparation: Rabbits are anesthetized, and an arteriovenous shunt is created by connecting the carotid artery to the jugular vein using silastic tubing.
-
Drug Administration: The FXIa inhibitor or control is administered as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations.[8][9]
-
Thrombus Formation: A thrombogenic surface (e.g., a cotton thread) is placed within the shunt to initiate thrombus formation.
-
Thrombus Collection: After a set period (e.g., 40 minutes), the shunt is removed, and the thrombus formed on the thread is collected and weighed.[8]
-
Pharmacodynamic Assessments: Blood samples are collected to measure ex vivo clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT), to assess the pharmacodynamic effect of the inhibitor.[8][9]
Clinical Trial Protocols: AXIOMATIC-TKR, AZALEA-TIMI 71, and PACIFIC-AF
The following diagram outlines the general workflow of these Phase 2 clinical trials.
-
AXIOMATIC-TKR (Milvexian): This was a Phase 2, randomized, open-label, dose-ranging study in patients undergoing elective total knee replacement surgery.[12][13][30] Patients were randomized to receive one of several oral doses of milvexian or subcutaneous enoxaparin.[11][12][13] The primary efficacy outcome was the incidence of total VTE, and the principal safety outcome was any bleeding.[30]
-
AZALEA-TIMI 71 (Abelacimab): This was a Phase 2b, multicenter, randomized, active-controlled study in patients with atrial fibrillation.[23][25] Patients were randomized to receive one of two subcutaneous monthly doses of abelacimab or oral rivaroxaban.[24] The primary endpoint was the composite of major or clinically relevant nonmajor bleeding.[31]
-
PACIFIC-AF (Asundexian): This was a Phase 2, randomized, double-blind, dose-finding study in patients with atrial fibrillation and an increased bleeding risk.[16] Patients were randomized to receive one of two oral doses of asundexian or oral apixaban.[16] The primary endpoint was the composite of major or clinically relevant non-major bleeding.[16]
Discussion and Future Directions
The preclinical and clinical data available to date support the hypothesis that inhibiting Factor XIa can provide antithrombotic efficacy with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][3]
-
Asundexian has demonstrated potent in vitro inhibition of FXIa and efficacy in preclinical models.[4][7] In Phase 2 clinical trials in patients with atrial fibrillation, asundexian was associated with lower rates of bleeding compared to apixaban.[17][32] However, the Phase 3 OCEANIC-AF trial was stopped early due to inferior efficacy in preventing stroke and systemic embolism compared to apixaban.[19][20][21][22]
-
Abelacimab , a monoclonal antibody against Factor XI/XIa, has shown superior efficacy in preventing VTE after knee surgery compared to enoxaparin, with a very low bleeding rate.[14][15] In patients with atrial fibrillation, abelacimab significantly reduced bleeding compared to rivaroxaban.[23][24]
-
Milvexian has demonstrated dose-dependent efficacy in a rabbit model of venous thrombosis.[8][9][10] In the AXIOMATIC-TKR study, milvexian was effective in preventing VTE after knee replacement surgery, with a bleeding rate similar to enoxaparin.[11][12][13]
The varying results across different inhibitors and clinical indications highlight the need for further research to fully understand the therapeutic potential of this new class of anticoagulants. Ongoing Phase 3 trials will be critical in defining the role of FXIa inhibitors in various thrombotic disorders and in establishing their long-term safety and efficacy profiles. The diverse pharmacological properties of these agents, including small molecules and monoclonal antibodies with different dosing regimens, may allow for tailored therapeutic approaches for different patient populations.[2]
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel horizons in anticoagulation: the emerging role of factor XI inhibitors across different settings | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Poster Networking Sessions [s2.goeshow.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - TH Open / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 12. AXIOMATIC-TKR: Milvexian Promising for VTE Prevention | tctmd.com [tctmd.com]
- 13. Oral Factor XIa Inhibitor Cuts Post-Op VTE Risk: AXIOMATIC-TKR [medscape.com]
- 14. hcplive.com [hcplive.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety of the oral factor XIa inhibitor asundexian compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PACIFIC-AF: Low bleeding rates for asundexian in atrial fibrillation - Medical Conferences [conferences.medicom-publishers.com]
- 18. The Next Wave of Anticoagulation: Results of PACIFIC-AF and the Future Role of Factor XIa Inhibition in Atrial Fibrillation - American College of Cardiology [acc.org]
- 19. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 20. Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. academic.oup.com [academic.oup.com]
- 24. A Multicenter, Randomized, Active-Controlled Study to Evaluate the Safety and Tolerability of Two Blinded Doses of Abelacimab Compared With Open-Label Rivaroxaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 25. timi.org [timi.org]
- 26. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 27. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 28. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 31. Abelacimab Versus Rivaroxaban in Patients With Atrial Fibrillation on Antiplatelet Therapy: A Prespecified Analysis of the AZALEA-TIMI 71 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
Navigating the Future of Anticoagulation: A Comparative Guide to Factor XI Inhibitors and Direct Oral Anticoagulants
For Immediate Release
In the rapidly evolving landscape of anticoagulant therapy, Factor XI (FXI) inhibitors are emerging as a novel class of drugs poised to challenge the dominance of direct oral anticoagulants (DOACs). This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the mechanisms of action, summarizing key clinical trial data, and providing insights into the experimental protocols used to evaluate these agents. The central promise of FXI inhibitors lies in their potential to uncouple the anticoagulant effect from bleeding risk, a significant limitation of current therapies.
Mechanism of Action: A Tale of Two Pathways
DOACs, the current standard of care for many thromboembolic conditions, exert their effect by targeting key enzymes in the common pathway of the coagulation cascade. They directly inhibit either Factor Xa (rivaroxaban, apixaban (B1684502), edoxaban) or thrombin (dabigatran), crucial for the final steps of clot formation.[1]
In contrast, FXI inhibitors target the intrinsic pathway of coagulation. By inhibiting Factor XIa, they aim to prevent the amplification of thrombin generation, a process thought to be more critical for pathological thrombosis than for hemostasis. This selective approach is hypothesized to reduce the risk of thromboembolic events with a lower propensity for bleeding compared to DOACs.[2]
Head-to-Head Clinical Trial Data
Recent phase 2 and 3 clinical trials have provided the first direct comparisons between FXI inhibitors and DOACs, primarily in patients with atrial fibrillation (AF). The data, summarized below, highlights a consistent trend: FXI inhibitors demonstrate a significant reduction in bleeding events, though their efficacy in preventing ischemic events has been variable.
Patient Demographics and Baseline Characteristics
The following tables summarize the baseline characteristics of patients enrolled in key comparative trials.
Table 1: OCEANIC-AF (Asundexian vs. Apixaban) - Patient Characteristics [3][4]
| Characteristic | Asundexian (B3325157) (N=7,415) | Apixaban (N=7,395) |
| Mean Age (years) | 73.9 | 73.9 |
| Female (%) | 35.2 | 35.2 |
| Mean CHA₂DS₂-VASc Score | 4.3 | 4.3 |
| Prior Stroke/TIA (%) | 18.2 | 18.2 |
| Chronic Kidney Disease (%) | 18.6 | 18.6 |
| Hypertension (%) | 88.6 | 88.6 |
| Diabetes Mellitus (%) | 36.9 | 36.9 |
Table 2: AZALEA-TIMI 71 (Abelacimab vs. Rivaroxaban) - Patient Characteristics [5][6]
| Characteristic | Abelacimab (Pooled, N=857) | Rivaroxaban (B1684504) (N=430) |
| Median Age (years) | 74 | 74 |
| Female (%) | 44 | 44 |
| Median CHA₂DS₂-VASc Score | 5 | 5 |
| Prior Ischemic Stroke (%) | 15 | 15 |
| Planned Concomitant Antiplatelet Use (%) | 26 | 26 |
| Creatinine Clearance ≤ 50 mL/min (%) | 20 | 20 |
Table 3: PACIFIC-AF (Asundexian vs. Apixaban) - Patient Characteristics [7]
| Characteristic | Asundexian (Pooled, N=503) | Apixaban (N=250) |
| Mean Age (years) | 73.7 | 73.7 |
| Female (%) | 41 | 41 |
| Mean CHA₂DS₂-VASc Score | 3.9 | 3.9 |
| Chronic Kidney Disease (%) | 29 | 29 |
| Hypertension (%) | 89.1 | 89.1 |
Efficacy and Safety Outcomes
The following tables present the primary efficacy and safety outcomes from these landmark trials.
Table 4: OCEANIC-AF (Asundexian vs. Apixaban) - Primary Outcomes [1][3][8][9]
| Outcome | Asundexian | Apixaban | Hazard Ratio (95% CI) |
| Stroke or Systemic Embolism | 1.3% | 0.4% | 3.79 (2.46 - 5.83) |
| ISTH Major Bleeding | 0.2% | 0.7% | 0.32 (0.18 - 0.55) |
Note: The OCEANIC-AF trial was stopped prematurely due to the inferior efficacy of asundexian in preventing stroke and systemic embolism.[1][3]
Table 5: AZALEA-TIMI 71 (Abelacimab vs. Rivaroxaban) - Primary Safety Outcome [5][6]
| Outcome | Abelacimab 150 mg | Abelacimab 90 mg | Rivaroxaban | HR vs. Rivaroxaban (95% CI) |
| Major or CRNM Bleeding (Events/100 person-years) | 3.22 | 2.64 | 8.36 | 150mg: 0.38 (0.24 - 0.60) 90mg: 0.31 (0.19 - 0.51) |
CRNM: Clinically Relevant Non-Major
Table 6: PACIFIC-AF (Asundexian vs. Apixaban) - Primary Safety Outcome [7]
| Outcome | Asundexian 50 mg (N=254) | Asundexian 20 mg (N=249) | Apixaban (N=250) | Ratio of Incidence Proportions (90% CI) vs. Apixaban |
| Major or CRNM Bleeding (Events) | 1 | 3 | 6 | 50mg: 0.16 (0.01 - 0.99) 20mg: 0.50 (0.14 - 1.68) |
Experimental Protocols
Standardized and robust laboratory assays are critical for the preclinical and clinical development of novel anticoagulants. Below are detailed methodologies for key assays used to assess the pharmacodynamic effects of FXI inhibitors and DOACs.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It is sensitive to the effects of FXI inhibitors.
Principle: The time to clot formation is measured after the addition of a contact activator (e.g., silica) and phospholipids (B1166683) to citrated plasma, followed by recalcification.
-
Sample Preparation: Collect venous blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio). Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) with distilled water. Pre-warm the 0.02 M calcium chloride solution to 37°C.
-
Assay Procedure (Manual Method):
-
Pipette 50 µL of patient or control plasma into a test cuvette and incubate at 37°C for 3 minutes.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a further 3 minutes.
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
Chromogenic Anti-Xa Assay
This assay is the standard for measuring the activity of anti-Xa DOACs like rivaroxaban and apixaban.
Principle: The assay measures the residual activity of a known amount of Factor Xa after inhibition by the drug in the plasma sample. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), the intensity of which is inversely proportional to the drug concentration.
Methodology: [8][14][15][16][17]
-
Sample Preparation: Use citrated platelet-poor plasma as described for the aPTT.
-
Assay Procedure:
-
Patient plasma is incubated with a reagent containing a known excess of Factor Xa. The anti-Xa drug in the plasma forms a complex with and inactivates a portion of the FXa.
-
A chromogenic substrate specific for FXa is added.
-
The residual, active FXa cleaves the substrate, releasing a colored product.
-
The color intensity is measured spectrophotometrically at 405 nm.
-
The concentration of the anti-Xa drug is determined by comparing the result to a standard curve prepared with calibrators of the specific drug being measured.
-
Chromogenic Factor XIa Assay
This specialized assay is used to quantify the activity of FXI inhibitors.
Principle: The assay measures the ability of FXIa in a sample to activate Factor IX, which in turn activates Factor X. The resulting Factor Xa cleaves a chromogenic substrate, and the color change is proportional to the FXIa activity.
Methodology: [18]
-
Reagent Preparation: Reagents include human Factor X and FVIII:C, human Factor IX, phospholipids, calcium, thrombin, and a chromogenic FXa substrate (SXa-11).
-
Assay Procedure (Automated or Manual):
-
In the presence of phospholipids, calcium, and thrombin, FXIa in the sample activates FIX to FIXa.
-
FIXa forms a complex with thrombin-activated FVIII:C to activate Factor X to FXa.
-
The generated FXa hydrolyzes the chromogenic substrate, releasing p-nitroaniline.
-
The rate of color change is measured at 405 nm and is directly proportional to the FXIa concentration in the sample.
-
Quantification is achieved by comparison to a calibration curve established with a known FXIa standard.
-
Conclusion and Future Directions
The emergence of Factor XI inhibitors represents a significant step towards safer anticoagulation. Clinical trial data consistently demonstrates a favorable bleeding profile for FXI inhibitors compared to DOACs. However, the recent results from the OCEANIC-AF trial, which showed inferior efficacy for asundexian in preventing stroke, highlight that achieving a balance between safety and efficacy remains a critical challenge.[1][3] The level of FXI inhibition required for effective thromboprophylaxis without compromising hemostasis is a key question that ongoing and future research must address. For drug development professionals, the focus will be on optimizing dosing, identifying the patient populations most likely to benefit, and potentially exploring combination therapies. The detailed experimental protocols provided in this guide serve as a foundational resource for the continued evaluation of these promising but complex therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. timi.org [timi.org]
- 3. researchgate.net [researchgate.net]
- 4. OCEANIC-AF and the inferior efficacy of asundexian compared to apixaban in patients at high risk with atrial fibrillation: Have we come to the end of the road for factor XIa inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZALEA-TIMI 71 - Abelacimab for Stroke Prevention [inpharmd.com]
- 6. A Multicenter, Randomized, Active-Controlled Study to Evaluate the Safety and Tolerability of Two Blinded Doses of Abelacimab Compared With Open-Label Rivaroxaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 7. Safety of the oral factor XIa inhibitor asundexian compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. news-medical.net [news-medical.net]
- 10. linear.es [linear.es]
- 11. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 12. atlas-medical.com [atlas-medical.com]
- 13. learnhaem.com [learnhaem.com]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. labcorp.com [labcorp.com]
- 16. Anti Xa for Heparin Infusion | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 17. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 18. coachrom.com [coachrom.com]
Head-to-Head Comparison of Anti-RANKL Monoclonal Antibodies: Denosumab vs. Osteoprotegerin-Fc (OPG-Fc)
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two key anti-RANKL (Receptor Activator of Nuclear Factor-κB Ligand) biologic therapies: Denosumab and Osteoprotegerin-Fc (OPG-Fc). This analysis focuses on their mechanisms of action, binding affinities, and preclinical efficacy, supported by experimental data and detailed protocols.
Denosumab is a fully human monoclonal antibody that specifically targets and neutralizes human RANKL, a crucial cytokine for osteoclast formation, function, and survival.[1] By inhibiting the interaction between RANKL and its receptor RANK on the surface of osteoclasts and their precursors, Denosumab effectively reduces bone resorption.[1] Osteoprotegerin-Fc (OPG-Fc) is a recombinant fusion protein that mimics the natural decoy receptor for RANKL, Osteoprotegerin. It functions by binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclast activity.[2][3] Due to Denosumab's specificity for primate RANKL, OPG-Fc is frequently utilized as a surrogate in preclinical studies involving rodent models.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for Denosumab and OPG-Fc, providing a clear comparison of their biochemical and preclinical performance.
| Parameter | Denosumab | Osteoprotegerin-Fc (OPG-Fc) | Reference |
| Target | Human RANKL | RANKL | [1][2] |
| Binding Affinity (Kd) | ~3 pM (3 x 10⁻¹² mol/L) | Binds with ~500-fold higher affinity than RANK | [4] |
| Mechanism of Action | Neutralizing monoclonal antibody | Decoy receptor fusion protein | [1][2] |
| Preclinical Efficacy | Denosumab (in humanized RANKL mice) | Osteoprotegerin-Fc (in wild-type mice) | Reference |
| Effect on Bone Mineral Density (BMD) | Significant increase in BMD | Significant increase in BMD | [5] |
| Effect on Osteoclast Number | Potent suppression of osteoclast number | Significant suppression of osteoclast surface area | [5][6] |
| Model System | Humanized RANKL knock-in mice | Wild-type mice, Ovariectomized (OVX) mice | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below to allow for replication and further investigation.
In Vivo Osteoporosis Model and Treatment
Objective: To evaluate the in vivo efficacy of anti-RANKL antibodies in a mouse model of osteoporosis.
Protocol:
-
Animal Model: Ovariectomized (OVX) mice are a commonly used model for postmenopausal osteoporosis. Female mice (e.g., C57BL/6) at 8-12 weeks of age undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated control group should be included.
-
Antibody Administration:
-
For OPG-Fc studies in wild-type or OVX mice, a typical dosage is 5-10 mg/kg administered subcutaneously, for instance, twice weekly for a duration of 3 to 6 weeks.[6]
-
For Denosumab, which does not bind to murine RANKL, studies are conducted in humanized RANKL knock-in mice. Denosumab can be administered as a single subcutaneous injection at a dose of, for example, 10 mg/kg.
-
-
Treatment Duration: The study duration can range from a few weeks to several months to assess both short-term and long-term effects on bone parameters.
-
Outcome Measures: At the end of the study, mice are euthanized, and tissues are collected for analysis. Key endpoints include bone mineral density (BMD) measured by micro-computed tomography (micro-CT) and histological analysis of bone sections to determine osteoclast numbers.
Bone Mineral Density (BMD) Measurement by Micro-Computed Tomography (micro-CT)
Objective: To quantify changes in bone volume and microarchitecture.
Protocol:
-
Sample Preparation: Following euthanasia, femurs and lumbar vertebrae are dissected, cleaned of soft tissue, and fixed in 70% ethanol (B145695) or 10% neutral buffered formalin.
-
Scanning:
-
Image Reconstruction and Analysis:
-
The scanned images are reconstructed to create 3D models of the bone.
-
A region of interest (ROI) is defined for both trabecular and cortical bone in the femur and vertebrae.
-
Standard morphological parameters are quantified, including bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).[8][9]
-
Histomorphometric Analysis of Osteoclast Numbers
Objective: To quantify the number of osteoclasts on the bone surface.
Protocol:
-
Sample Preparation:
-
Fixed bones are dehydrated in a series of graded ethanol solutions and embedded in plastic (e.g., polymethyl methacrylate) or paraffin.
-
Longitudinal sections of the bones (e.g., 5 µm thickness) are cut using a microtome.
-
-
Staining:
-
Image Acquisition and Analysis:
-
Stained sections are imaged using a light microscope.
-
The number of TRAP-positive multinucleated osteoclasts per unit of bone surface (N.Oc/B.S.) is quantified using histomorphometry software.[10][12][13] Osteoclasts are typically counted along the trabecular bone surface in the metaphyseal region.[10]
-
Mandatory Visualization
RANK/RANKL Signaling Pathway
Caption: The RANK/RANKL signaling pathway and points of inhibition by OPG, Denosumab, and OPG-Fc.
Experimental Workflow for Preclinical Antibody Comparison
Caption: A generalized workflow for the in vivo comparison of anti-RANKL monoclonal antibodies.
References
- 1. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. RANKL employs distinct binding modes to engage RANK and the OPG decoy receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping RANKL- and OPG-expressing cells in bone tissue: the bone surface cells as activators of osteoclastogenesis and promoters of the denosumab rebound effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography [bio-protocol.org]
- 8. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
- 10. Osteoblast function and bone histomorphometry in a murine model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Factor XI Activation by Factor XIIa and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activation of coagulation Factor XI (FXI) by two key proteases: Factor XIIa (FXIIa) and thrombin. Understanding the nuances of these activation pathways is critical for research into hemostasis, thrombosis, and the development of novel antithrombotic therapies. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to Factor XI Activation
Factor XI, a zymogen of the serine protease Factor XIa (FXIa), plays a crucial role in the amplification of the intrinsic pathway of blood coagulation. Its activation is a critical step that leads to the generation of thrombin and the formation of a stable fibrin (B1330869) clot. Two primary physiological activators of FXI have been identified: FXIIa, the initiating enzyme of the contact activation pathway, and thrombin, the central enzyme of the coagulation cascade, which activates FXI in a feedback mechanism. While both enzymes lead to the proteolytic cleavage and activation of FXI, the kinetic efficiency, regulatory mechanisms, and physiological relevance of these two pathways differ significantly.
Quantitative Comparison of FXI Activation
The efficiency of enzymatic reactions can be quantitatively described by kinetic parameters such as the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The binding affinity between the enzymes and their substrate is represented by the dissociation constant (KD). Below is a summary of available data from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are compiled from different sources.
Table 1: Kinetic Parameters for the Activation of Factor XI
| Activator | Condition | Km (nM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| FXIIa | In purified system | ~65% of WT activation rate | - | - | [1] |
| Thrombin | In purified system (without cofactor) | - | - | Inefficient | [2] |
| Thrombin | With polyphosphate | 70 ± 10 | 0.05 ± 0.01 | ~7.1 x 10⁵ | [3] |
| Thrombin | With dextran (B179266) sulfate | - | - | Enhanced | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Factor XI contributes to thrombin generation in the absence of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A site on factor XII required for productive interactions with polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of human blood coagulation factor XI independent of factor XII. Factor XI is activated by thrombin and factor XIa in the presence of negatively charged surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Factor XI Inhibition in Thrombosis: A Comparative Guide
For researchers and professionals in drug development, understanding the landscape of novel anticoagulant therapies is crucial. This guide provides a detailed comparison of Factor XI (FXI) inhibitors, an emerging class of antithrombotic agents, with a focus on their role in preventing venous thromboembolism (VTE). We will delve into the experimental data supporting their efficacy and safety compared to established alternatives.
The coagulation cascade has traditionally been a primary target for antithrombotic therapies. However, conventional anticoagulants that target central factors like Factor Xa or thrombin carry an inherent risk of bleeding.[1][2] Factor XI has emerged as a promising target because its role in pathological thrombus formation (thrombosis) appears to be more significant than its role in the initial stages of blood clotting required for vessel healing (hemostasis).[1][2][3] This suggests that inhibiting FXI could reduce the risk of thrombosis with a lower likelihood of causing bleeding complications.[1][2][4]
Comparative Efficacy of FXI Inhibitors
Several FXI inhibitors are currently under investigation, employing different mechanisms of action such as monoclonal antibodies, antisense oligonucleotides, and small molecule inhibitors.[2][3][5] Clinical trials have often focused on their efficacy in preventing VTE in patients undergoing major surgeries, such as total knee arthroplasty, a scenario with a high risk of thrombotic events.[4][6]
Below is a summary of key quantitative data from clinical trials comparing FXI inhibitors to a standard-of-care anticoagulant, enoxaparin.
| Drug/Compound | Mechanism of Action | Indication Studied | Primary Efficacy Outcome (vs. Enoxaparin) | Primary Safety Outcome (Bleeding Events vs. Enoxaparin) | Reference |
| Abelacimab | Monoclonal antibody inhibiting FXI and FXIa[1][5] | VTE prevention post-knee arthroplasty | Dose-dependent reduction in VTE | Lower rates of bleeding observed | [5] |
| Asundexian | Small molecule inhibitor of activated FXIa[5] | Atrial fibrillation and recent myocardial infarction | Outperformed standard of care in specific patient populations | Favorable safety profile with low bleeding risk | [5] |
| Fesomersen (LICA) | Antisense oligonucleotide inhibiting FXI synthesis[3] | VTE prevention | Data from ongoing trials | Data from ongoing trials | [3] |
| Various FXI inhibitors (Phase 2 data) | Multiple (antibodies, small molecules) | VTE prevention post-knee arthroplasty | ~50% reduction in thrombotic complications | ~60% reduction in bleeding | [4] |
Experimental Protocols
The validation of FXI inhibitors relies on robust clinical trial methodologies. A typical Phase 2 trial design to evaluate these agents for VTE prevention is outlined below.
Objective: To assess the efficacy and safety of an investigational FXI inhibitor compared to a standard-of-care anticoagulant (e.g., enoxaparin) for the prevention of VTE in patients undergoing total knee arthroplasty.
Study Design: A randomized, double-blind, parallel-group, dose-ranging study.
Patient Population: Adult patients scheduled for elective primary unilateral total knee arthroplasty.
Intervention:
-
Experimental Arms: Multiple cohorts receiving different doses of the investigational FXI inhibitor, administered orally or via injection at specified intervals post-surgery.
-
Control Arm: A standard dose of enoxaparin (e.g., 40 mg) administered subcutaneously once daily.
Primary Efficacy Endpoint: The incidence of a composite of VTE events, including deep vein thrombosis (DVT) detected by mandatory venography and symptomatic pulmonary embolism (PE), within a specified post-operative period (e.g., 10-14 days).
Primary Safety Endpoint: The incidence of major and clinically relevant non-major bleeding events.
Key Methodologies:
-
Screening and Randomization: Patients are screened for eligibility based on inclusion/exclusion criteria and then randomly assigned to a treatment group.
-
Treatment Administration: The investigational drug and placebo (or active comparator) are administered in a blinded fashion for the duration of the treatment period.
-
Efficacy Assessment: Mandatory bilateral venography is performed at the end of the treatment period to detect asymptomatic DVT. All patients are monitored for symptoms of DVT and PE, which are confirmed with appropriate imaging if suspected.
-
Safety Monitoring: All bleeding events are adjudicated by an independent committee to classify them according to standardized criteria (e.g., ISTH definitions).
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the coagulation cascade, the mechanism of FXI inhibition, and a typical clinical trial workflow.
Caption: The coagulation cascade, highlighting Factor XI's role.
Caption: Mechanisms of action for different classes of FXI inhibitors.
Caption: A simplified workflow for a Phase 2 clinical trial of an FXI inhibitor.
References
- 1. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Factor XI: structure, function and therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of clinical trials on antithrombotic therapy with factor XI inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Trials Demonstrating Antithrombotic Effect of Two Novel Regeneron Factor XI Antibodies Presented at American Heart Association Scientific Sessions and Published in The Lancet | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
Factor XIa Levels as a Predictive Biomarker for Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Factor XIa (FXIa) levels as a biomarker for thrombosis against other established and emerging alternatives. The information presented is based on current experimental data and is intended to inform research and development in the field of anticoagulation and thrombosis prediction.
Correlation of Factor XIa Levels with Thrombotic Events
Elevated levels of Factor XI (FXI) and its activated form, FXIa, have been identified as a significant risk factor for venous and arterial thrombosis. Conversely, individuals with FXI deficiency have a reduced risk of thrombotic events, often with only a mild bleeding phenotype. This has positioned FXI/FXIa as a promising target for novel anticoagulants with a potentially wider therapeutic window than currently available options.
Quantitative Analysis of Thrombosis Risk
Multiple studies have quantified the association between elevated FXI levels and the risk of thrombotic events. The following tables summarize key findings from cohort and case-control studies.
Table 1: Association of Elevated Factor XI Levels with Venous Thromboembolism (VTE)
| Study Type | Population | Comparison Group | Outcome | Risk Metric (95% CI) | Citation(s) |
| Case-Control | Patients with first DVT vs. healthy controls | FXI levels >90th percentile vs. ≤90th percentile | Deep Vein Thrombosis (DVT) | Odds Ratio (OR): 2.4 (1.3 - 5.5) | [1] |
| Case-Control | Patients with first DVT vs. healthy controls | Persistently high FXI levels vs. normal levels | Deep Vein Thrombosis (DVT) | Odds Ratio (OR): 5.2 (2.3 - 13.2) | [1] |
| Nested Case-Control | General population | Highest quintile of FXI vs. lowest quintile | Venous Thromboembolism (VTE) | Odds Ratio (OR): 2.0 (1.4 - 2.9) | [2] |
| Prospective Cohort | General population | Highest quintile of FXI vs. lowest quintile | Venous Thromboembolism (VTE) | Hazard Ratio (HR): 1.51 (1.16 - 1.97) | [3] |
Table 2: Comparison of Factor XI with Other Biomarkers for Thrombosis Risk
| Biomarker | Study Population | Outcome | Risk Metric (95% CI) for Elevated Levels | Key Findings & Comparison Notes | Citation(s) |
| Factor XI | General population | VTE | OR: 1.8 (1.3 - 2.7) for top vs. bottom quintile (adjusted for BMI and diabetes) | Remained a significant risk factor after adjustments that attenuated the risk associated with Factor IX.[2] | [2] |
| Factor VIII | General population | VTE | OR: 2.1 (1.4 - 3.0) for top vs. bottom quintile | A strong independent risk factor for VTE.[2] | [2] |
| Factor IX | General population | VTE | OR: 1.4 (1.0 - 2.0) for top vs. bottom quintile | Association with VTE was not as strong as FXI after further adjustments.[2] | [2] |
| D-dimer | Patients with suspected VTE | VTE | High sensitivity (>95%) but low specificity. | D-dimer is an excellent rule-out test for VTE in patients with low to intermediate pre-test probability. Its specificity is affected by various conditions like inflammation and cancer. Direct head-to-head comparisons of the predictive performance (e.g., ROC analysis) of FXI and D-dimer are limited in the current literature.[1][2][4] |
Experimental Protocols
Accurate measurement of Factor XI levels is crucial for its validation as a clinical biomarker. The two primary methods are functional assays (activity) and immunoassays (antigen).
Factor XI Activity Assay (aPTT-based One-Stage Clotting Assay)
This assay measures the biological function of FXI in the coagulation cascade.
Principle: The assay is based on the activated partial thromboplastin (B12709170) time (aPTT). The clotting time of patient plasma is measured in a system where all coagulation factors are present in excess except for FXI, which is provided by the patient sample. The clotting time is inversely proportional to the FXI activity in the sample.
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared by double centrifugation of citrated whole blood.
-
Assay Procedure:
-
A known volume of FXI-deficient plasma is mixed with a dilution of the patient's plasma.
-
An aPTT reagent (containing a surface activator and phospholipids) is added to the mixture and incubated.
-
Coagulation is initiated by the addition of calcium chloride (CaCl₂).
-
The time to clot formation is measured optically or mechanically.
-
-
Calibration: A standard curve is generated using dilutions of a reference plasma with a known FXI activity (calibrated against an international standard).
-
Result Interpretation: The patient's FXI activity is interpolated from the standard curve and expressed as a percentage of normal activity.
Factor XI Antigen Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
This assay quantifies the concentration of FXI protein, irrespective of its functional activity.
Principle: A sandwich ELISA format is typically used.
Methodology:
-
Plate Coating: Microplate wells are coated with a capture antibody specific for human Factor XI.
-
Sample Incubation: Diluted patient plasma and standards are added to the wells, and FXI antigen binds to the capture antibody.
-
Detection: A second, enzyme-conjugated antibody that also binds to FXI is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is proportional to the amount of FXI antigen in the sample.
-
Quantification: The concentration of FXI in the patient sample is determined by comparison to a standard curve generated from known concentrations of purified FXI.
Visualizing the Role and Measurement of Factor XI
Signaling Pathway of the Coagulation Cascade
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the position of Factor XI.
References
- 1. Effectiveness of D-Dimer as a Screening Test for Venous Thromboembolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistently High Levels of Coagulation Factor XI as a Risk Factor for Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of clinical probability-adjusted D-dimer and age-adjusted D-dimer interpretation to exclude venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel RA-XI Inhibitor Against Heparin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Recombinant Antithrombin-targeting Factor XI (RA-XI) inhibitor against the established anticoagulant, heparin. The document outlines their distinct mechanisms of action, presents comparative efficacy and safety data from clinical studies, and provides detailed protocols for key analytical methods used in their evaluation.
Introduction: A New Paradigm in Anticoagulation
The quest for safer and more effective anticoagulants is a central theme in thrombosis research. While heparin has been a cornerstone of antithrombotic therapy for decades, its use is associated with a significant risk of bleeding.[1][2] Novel anticoagulants, such as this compound inhibitors, are emerging with the potential to uncouple antithrombotic efficacy from bleeding risk.[1][3] This guide benchmarks a novel this compound inhibitor against heparin, offering a data-driven comparison for research and development professionals.
Factor XI (FXI) is a key component of the intrinsic pathway of the coagulation cascade.[4] Its role in pathological thrombosis is well-established, while its contribution to hemostasis is considered less critical.[1][5] This provides a therapeutic window for inhibitors of FXI or its activated form, FXIa, to prevent thrombosis with a potentially lower bleeding risk than traditional anticoagulants.[1][3] Heparin, in contrast, acts by potentiating the activity of antithrombin, which in turn inhibits multiple coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[5] This broad-spectrum activity, while effective, contributes to its bleeding side effects.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between the novel this compound inhibitor and heparin lies in their targets within the coagulation cascade.
Novel this compound Inhibitor: This inhibitor directly targets and neutralizes Factor XIa, a critical enzyme in the intrinsic pathway of blood coagulation. By selectively blocking FXIa, the inhibitor prevents the downstream amplification of the coagulation cascade that leads to thrombus formation, with a lesser impact on initial clot formation required for hemostasis.
Heparin: Heparin is an indirect anticoagulant that works by binding to antithrombin, a natural inhibitor of several coagulation factors. This binding dramatically enhances the inhibitory activity of antithrombin against thrombin (Factor IIa) and Factor Xa, and to a lesser extent, other factors including FXIa.[6] This broad inhibition of multiple key clotting factors is responsible for its potent anticoagulant effect.
Below is a diagram illustrating the distinct mechanisms of action.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 5. Characterization of a heparin-binding site on the catalytic domain of factor XIa: Mechanism of heparin acceleration of factor XIa inhibition by the serpins antithrombin and C1-inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Inter-Laboratory Reproducibility of Factor XIa Activity Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of activated Factor XI (FXIa) activity is critical for both basic research and the clinical development of novel anticoagulants. As a key enzyme in the intrinsic pathway of coagulation, understanding its activity is paramount for assessing thrombotic risk and evaluating the efficacy of therapeutic inhibitors. However, significant variability in FXIa activity measurements has been observed between laboratories, posing a challenge to the standardization and comparison of data. This guide provides an objective comparison of common assay methodologies, summarizes quantitative data on inter-laboratory variability, and offers detailed experimental protocols to aid researchers in establishing robust and reproducible assays.
Understanding the Assays: Clotting vs. Chromogenic
Two primary methods are employed for measuring FXIa activity: the one-stage activated partial thromboplastin (B12709170) time (aPTT)-based clotting assay and the chromogenic substrate assay.
-
One-Stage aPTT-Based Assay: This functional assay measures the ability of a test plasma sample to shorten the clotting time of plasma specifically deficient in Factor XI. The degree of correction in the clotting time is proportional to the FXIa activity in the sample[1][2][3][4]. It assesses the comprehensive function of FXIa within the clotting cascade.
-
Chromogenic Assay: This method involves the activation of Factor IX to Factor IXa by FXIa present in the sample. The generated FIXa then activates Factor X (FX) to Factor Xa. The resulting FXa hydrolyzes a specific chromogenic substrate, releasing a colored molecule (like p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The color intensity is directly proportional to the FXIa activity[5][6][7].
Inter-Laboratory Performance Data
Achieving consistency across different laboratories is a well-documented challenge in coagulation testing. A comprehensive proficiency testing program conducted over 10 years by the North American Specialized Coagulation Laboratory Association (NASCAL) provides key insights into the reproducibility of Factor XI activity measurements.
| Parameter | Reported Value | Source Population | Key Findings |
| Inter-laboratory Coefficient of Variation (CV%) | 17.5% (Overall Average) | 33-55 participating laboratories | The CV% was notably higher for samples with low FXI activity (<30 IU/dL), indicating greater variability in measuring low levels of the factor.[8][9] |
| Intra-laboratory Precision | Not Significantly Different | 6 specimens repeat-tested over 6 years | Laboratories using the same method on repeat exercises showed good precision over time, suggesting that much of the variability is inter-laboratory.[8][9] |
| Methodological Impact | No Consistent Significant Difference | Univariate analysis of data (2011-2012) | No single factor (activator, analyzer, calibrator, or FXI-deficient plasma) was consistently identified as the primary source of variability.[8][9] |
Sources of Measurement Variability
The discrepancy in results between laboratories can be attributed to several factors throughout the testing process. Understanding these sources is the first step toward mitigating them.
Experimental Protocols
To facilitate reproducibility, detailed protocols for the two primary assay types are provided below. These are generalized methodologies and may require optimization based on specific laboratory equipment and reagents.
Protocol 1: One-Stage aPTT-Based Factor XI Activity Assay
This protocol is based on the principle of measuring the correction of the aPTT of FXI-deficient plasma[1][3][4].
Methodology:
-
Sample Preparation: Collect blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP)[1].
-
Calibration Curve:
-
Prepare serial dilutions (e.g., 1:10, 1:20, 1:40, 1:80) of a standard reference plasma with known FXI activity using an appropriate buffer[3].
-
For each dilution, mix 50 µL of the diluted reference plasma with 50 µL of commercial FXI-deficient plasma.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Add 50 µL of an aPTT reagent (e.g., silica-based) and incubate at 37°C according to the reagent manufacturer's instructions (typically 3-5 minutes).
-
Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) to initiate clotting and simultaneously start a timer.
-
Record the time to clot formation.
-
Plot the clotting times (in seconds) against the corresponding FXI activity (%) on log-log graph paper to generate a standard curve[3].
-
-
Test Sample Analysis:
-
Prepare dilutions of the test plasma (e.g., 1:10 and 1:20).
-
Repeat the assay steps described above for the test plasma dilutions.
-
Determine the FXI activity of the test sample by interpolating its clotting time from the standard curve.
-
Protocol 2: Chromogenic Factor XIa Assay
This protocol is based on the principle of FXIa-mediated activation of FIX and FX, leading to the cleavage of a chromogenic FXa substrate[5][6].
Methodology:
-
Sample Preparation: Samples (e.g., purified protein, plasma, or immunoglobulin products) should be diluted in the buffer provided with the assay kit to bring the FXIa concentration into the linear range of the standard curve[5]. High sample dilutions are often necessary to overcome matrix interference[6].
-
Calibration Curve:
-
Reconstitute the FXIa calibrator as per the kit instructions.
-
Prepare a series of dilutions from the calibrator to create a standard curve (e.g., 0 to 40 mIU/mL)[5].
-
-
Assay Procedure (Example for Microplate Format):
-
Pipette 50 µL of each standard or diluted sample into the wells of a microplate.
-
Add 50 µL of a reagent containing Factor IX, Factor VIII, and Phospholipids.
-
Incubate at 37°C for a specified time (e.g., 5 minutes).
-
Add 50 µL of a reagent containing Factor X.
-
Incubate at 37°C for a specified time to allow for FXa generation.
-
Add 50 µL of the chromogenic FXa substrate.
-
Immediately read the change in absorbance at 405 nm using a microplate reader in kinetic mode, or stop the reaction after a fixed time (e.g., with 2% citric acid) and read the end-point absorbance[5].
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance (or rate of change in absorbance) against the FXIa concentration for the standards.
-
Calculate the FXIa concentration of the samples from the standard curve, remembering to multiply by the dilution factor.
-
Recommendations for Improving Reproducibility
To minimize inter-laboratory variability, researchers and clinicians should consider the following best practices:
-
Standardize Pre-Analytical Procedures: Establish and strictly adhere to protocols for sample collection, processing, and storage. This includes ensuring correct blood-to-anticoagulant ratios, using appropriate centrifugation to obtain PPP, and controlling freeze-thaw cycles[1][10].
-
Use International Standards: Whenever possible, calibrate assays against the World Health Organization (WHO) International Standards for Factor XIa to ensure results are traceable and comparable in International Units (IU)[11].
-
Detailed Record Keeping: Thoroughly document all aspects of the assay, including reagent lot numbers, instrument parameters, and any deviations from the standard protocol.
-
Participate in Proficiency Testing: Regular participation in external quality assessment schemes (like NASCAL) is crucial for benchmarking performance against other laboratories and identifying areas for improvement[8].
-
Harmonize Reporting: Reporting results as a ratio to a normal reference plasma can improve the comparability of aPTT-based results between different laboratories[12].
-
Assay Selection: Be aware that discrepancies can exist between one-stage and chromogenic assays, particularly for certain factor variants or in the presence of inhibitors. For diagnostic purposes or when discrepancies are suspected, using both assay types may be beneficial[13][14].
References
- 1. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. coachrom.com [coachrom.com]
- 4. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 5. coachrom.com [coachrom.com]
- 6. rossix.com [rossix.com]
- 7. Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. smartbrief.com [smartbrief.com]
- 11. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochimicaclinica.it [biochimicaclinica.it]
- 13. Discrepancies between the one-stage clotting assay and the chromogenic assay in haemophilia B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing one stage, chromogenic assay results and discrepancies with bleeding phenotype and genetic variants in females with hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Coagulation Factor XI and Prekallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure and function of two homologous plasma proteins: coagulation factor XI (FXI) and prekallikrein (PK). Understanding the distinct characteristics of these proteins is crucial for research into hemostasis, thrombosis, and inflammation, as well as for the development of targeted therapeutics. This comparison is supported by experimental data and detailed methodologies.
Introduction
Factor XI and prekallikrein are serine protease zymogens that play critical roles in distinct but interconnected physiological pathways. FXI is a key component of the intrinsic pathway of blood coagulation, while prekallikrein is central to the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1][2] Their structural homology, arising from a gene duplication event during mammalian evolution, belies their significantly different physiological roles and regulatory mechanisms.[1][3][4]
Data Presentation: Structural and Functional Comparison
The following tables summarize the key quantitative and qualitative differences between Factor XI and prekallikrein.
| Structural Parameter | Factor XI (FXI) | Prekallikrein (PK) | Reference(s) |
| Quaternary Structure | Homodimer | Monomer | [1][5] |
| Molecular Weight (per subunit) | ~80 kDa | ~85 kDa | [2][4] |
| Domain Organization | Four apple domains (A1-A4) and a catalytic serine protease domain per subunit | Four apple domains (A1-A4) and a catalytic serine protease domain | [2][4] |
| Key Structural Difference | Dimerization via A4 domain; "cup and saucer" configuration | Monomeric; 180° rotation of the apple domain disc relative to the protease domain compared to FXI | [5][6] |
| Disulfide Bonds | Inter-subunit disulfide bond at Cys321 in the A4 domain | Intramolecular disulfide in the A4 domain prevents dimerization | [7] |
| Functional Parameter | Factor XIa (FXIa) | Plasma Kallikrein (PKa) | Reference(s) |
| Primary Physiological Role | Blood coagulation | Inflammation, blood pressure regulation, coagulation | [1][2] |
| Primary Activator(s) | Factor XIIa, Thrombin, FXIa (autoactivation) | Factor XIIa | [1][8] |
| Activation Cleavage Site | Arg369-Ile370 | Arg371-Ile372 | [2][6] |
| Primary Substrate(s) | Factor IX | High-Molecular-Weight Kininogen (HK), Factor XII | [2][5] |
| Interaction with HK | Binds to HK, primarily involving the A2 domain | Binds to HK, with contributions from A1, A2, and A4 domains | [9][10] |
| Evolutionary Divergence | Acquired a thrombin activation site in placental mammals | Retained primary role in the kinin-kallikrein system | [1][3] |
Experimental Protocols
The structural and functional comparisons presented are based on data from several key experimental techniques.
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of FXI and prekallikrein (as activated plasma kallikrein, PKa).
Methodology:
-
Protein Expression and Purification: Recombinant full-length PKa and FXI constructs are expressed, often in mammalian or insect cell lines to ensure proper post-translational modifications. The proteins are then purified to homogeneity using a series of chromatography steps.
-
Crystallization: The purified protein is concentrated and subjected to crystallization screening under various conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein is built and refined. For comparative analysis, the structures of FXI and PKa are superimposed to identify conformational differences.[5][7]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To probe the conformational dynamics and solvent accessibility of FXI and prekallikrein in solution, particularly upon activation or ligand binding.
Methodology:
-
Protein Incubation: The protein of interest (e.g., zymogen PK and activated PKa) is incubated in a deuterated buffer (D₂O) for varying amounts of time.
-
Exchange Quenching: The hydrogen-deuterium exchange reaction is quenched by rapidly lowering the pH and temperature.
-
Proteolysis and Peptide Separation: The protein is digested into smaller peptides by an acid-stable protease (e.g., pepsin). The resulting peptides are separated using liquid chromatography.
-
Mass Spectrometry: The mass of the peptides is measured using a mass spectrometer. The increase in mass due to deuterium (B1214612) incorporation provides information on the solvent accessibility of different regions of the protein.
-
Comparative Analysis: By comparing the deuterium uptake patterns of zymogen versus activated forms, or in the presence and absence of binding partners (like HK), regions that undergo conformational changes can be identified.[5][9]
Mandatory Visualization
The following diagrams illustrate key pathways and structural relationships, adhering to the specified formatting guidelines.
References
- 1. The evolution of factor XI and the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Plasma kallikrein structure reveals apple domain disc rotated conformation compared to factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of factor XI and prekallikrein bound to domain 6 of high-molecular weight kininogen reveal alternate domain 6 conformations and exosites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the H-kininogen-binding site on factor XI: a comparison of factor XI and plasma prekallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling RA-XI
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RA-XI, a bicyclic hexapeptide with potential antitumor activity.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established best practices for handling novel and potentially hazardous chemical compounds in a laboratory setting.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Description | Bicyclic hexapeptide with antitumor activity |
| Source | Isolated from Rubia cordifolia |
| Molecular Formula | C₄₂H₅₀N₆O₁₁ |
| Molecular Weight | 814.88 |
| CAS Number | 143277-27-4 |
| Appearance | Solid, Light yellow to yellow |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound is essential to determine the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound based on general laboratory safety protocols for potent compounds.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields.[2] | Chemical splash goggles or a face shield worn over safety glasses.[2][3] |
| Hand Protection | Disposable nitrile gloves.[2][3] | Double-gloving with nitrile gloves or wearing a more robust chemical-resistant glove.[2] |
| Body Protection | A standard laboratory coat. | A flame-resistant lab coat when working with flammable solvents.[4] A disposable gown or coverall for procedures with a high risk of contamination.[5] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. | A respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a ventilated enclosure.[5] |
| Footwear | Closed-toe shoes that cover the top of the foot.[4] | N/A |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
2.1. Designated Work Area
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
The designated area should be clearly labeled with a sign indicating "Danger – Hazardous Waste" or a similar warning.[7]
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to control airborne contaminants.
-
Containment: Use secondary containment, such as a tray, to contain any potential spills.[6][7][8]
2.3. Standard Operating Procedures (SOPs)
-
Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
-
Handling:
-
When weighing the solid compound, do so in a ventilated enclosure to avoid creating and inhaling dust.
-
For dissolution, add the solvent to the vial containing this compound slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent after each use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware must be collected as hazardous chemical waste.[10] Do not dispose of this waste down the sink.[10]
-
Sharps Waste: Chemically contaminated sharps, such as needles and broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[6]
3.2. Waste Labeling and Storage
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label should clearly identify the contents, including "this compound" and any solvents used.
-
Waste containers must be kept tightly closed except when adding waste.[8][10]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and drains.[6][10]
3.3. Waste Pickup
-
Follow your institution's procedures for requesting hazardous waste pickup. Do not allow waste to accumulate beyond established limits.[6][10]
Emergency Procedures
4.1. Spills
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean: Follow your institution's specific spill cleanup procedures. For a small spill of a low-hazard material, trained laboratory personnel may be able to clean it up. For larger or more hazardous spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
4.2. Exposures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific safety guidelines and EHS department for protocols tailored to their work environment. A comprehensive, substance-specific risk assessment should be performed before handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. asset.fujifilm.com [asset.fujifilm.com]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. labelsds.com [labelsds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
